(-)-Indoprofen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIEHBSYVWVIN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317455 | |
| Record name | (-)-Indoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53086-14-9 | |
| Record name | (-)-Indoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoprofen (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Indoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOPROFEN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6NVN79HWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enantioselective Synthesis of (-)-Indoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway and methodology for obtaining the pharmacologically active S-(-)-enantiomer of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a multi-step racemic preparation followed by an enzymatic kinetic resolution. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support research and development in this area.
Racemic Synthesis of Indoprofen
The synthesis of racemic indoprofen is achieved through a three-step process starting from 2-(4-nitrophenyl)propionic acid. This pathway involves the reduction of a nitro group, formation of a phthalimide intermediate, and a final reductive cyclization to yield the isoindolinone core of indoprofen.
A common synthetic route for racemic indoprofen begins with the reduction of 2-(4-nitrophenyl)propionic acid to 2-(4-aminophenyl)propionic acid. This is followed by a condensation reaction with phthalic anhydride to form a phthalimide intermediate. The final step involves the reduction of one of the carbonyl groups of the phthalimide to yield the isoindolinone structure of indoprofen.[1]
Synthesis Pathway Overview
The overall racemic synthesis can be visualized as follows:
Experimental Protocols for Racemic Synthesis
Step 1: Synthesis of 2-(4-Aminophenyl)propionic Acid
-
Method: To a solution of 2-(4-nitrophenyl)propionic acid in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., iron powder in the presence of hydrochloric acid). The reaction mixture is typically stirred at room temperature or with gentle heating until the reduction is complete.
-
Work-up: After the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation), or the reaction mixture is neutralized and extracted with an organic solvent. The solvent is then evaporated to yield 2-(4-aminophenyl)propionic acid.
Step 2: Synthesis of 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic Acid
-
Method: 2-(4-Aminophenyl)propionic acid and phthalic anhydride are dissolved in a high-boiling point solvent like glacial acetic acid or pyridine. The mixture is heated to reflux to drive the condensation reaction, which forms the phthalimide ring and releases a molecule of water. The reaction is monitored until completion.
-
Work-up: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
Step 3: Synthesis of Racemic Indoprofen
-
Method: The phthalimide intermediate, 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid, is suspended in a solvent mixture, typically acetic acid. A reducing agent, such as zinc powder, is added portion-wise. The mixture is heated under reflux. This selectively reduces one of the two carbonyl groups of the phthalimide to a methylene group, forming the isoindolinone ring of indoprofen.
-
Work-up: After the reaction is complete, the excess zinc is removed by filtration. The filtrate is diluted with water, and the pH is adjusted to precipitate the crude indoprofen. The product is then collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
Enantioselective Resolution of Racemic Indoprofen
The separation of the racemic indoprofen into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of lipases to preferentially catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.
Principle of Enzymatic Kinetic Resolution
Lipases, such as those from Candida antarctica (commonly immobilized as Novozym 435) and Candida rugosa, are widely used for the resolution of profens. In the presence of an alcohol in an organic solvent, these enzymes selectively catalyze the esterification of one enantiomer (typically the (R)-(+)-enantiomer for many profens) at a much higher rate than the other. This results in a reaction mixture containing the unreacted (S)-(-)-enantiomer of the acid and the ester of the (R)-(+)-enantiomer, which can then be separated.
Experimental Protocol for Enzymatic Resolution
The following is a general protocol for the lipase-catalyzed kinetic resolution of racemic indoprofen. Optimization of specific parameters may be required depending on the desired scale and purity.
-
Materials:
-
Racemic Indoprofen
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, isooctane, or a mixture such as dioxane-toluene)
-
Alcohol (e.g., n-butanol, methanol)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
-
Procedure:
-
In a reaction vessel, dissolve racemic indoprofen (e.g., 0.04 mmol) and the alcohol (e.g., 3 equivalents, 0.12 mmol) in the organic solvent (e.g., 2 mL).
-
Add the immobilized lipase (e.g., 40 mg).
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted (S)-(-)-indoprofen and the (R)-(+)-indoprofen ester. These can be separated by standard chromatographic techniques or by extraction. For example, the acidic (S)-(-)-indoprofen can be extracted into an aqueous basic solution, leaving the neutral ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the (S)-(-)-indoprofen.
-
Quantitative Data from Literature
The efficiency of the enzymatic resolution is dependent on several factors, including the choice of enzyme, solvent, alcohol, and temperature. The following table summarizes representative data for the resolution of profens, which can serve as a starting point for the optimization of indoprofen resolution.
| Profen | Enzyme | Alcohol | Solvent | Temp (°C) | Conversion (%) | ee_s (%) (S-acid) | ee_p (%) (R-ester) | Enantiomeric Ratio (E) |
| Indoprofen | Novozym 435 | n-Butanol | Toluene/THF | 40 | 6.4 | 6 | 93 | 31 |
| Ibuprofen | Candida rugosa Lipase | n-Propanol | Isooctane | 37 | 45 | >96 | - | - |
| Flurbiprofen | Novozym 435 | Methanol | Dichloropropane | 37-45 | 35.7 | - | 96.3 | 90.5 |
| Ketoprofen | Candida rugosa Lipase | n-Butanol | Cyclohexane | 40-60 | 47 | >99 | >99 | 185 |
Note: ee_s refers to the enantiomeric excess of the substrate (the unreacted acid), and ee_p refers to the enantiomeric excess of the product (the ester).
Hydrolysis of the Resolved Ester (Optional)
If the desired enantiomer is the one that has been esterified during the resolution, a final hydrolysis step is required to convert the ester back to the carboxylic acid.
Experimental Protocol for Hydrolysis
-
Method: The isolated enantiomerically enriched indoprofen ester is dissolved in a suitable solvent mixture, such as aqueous ethanol. An acid (e.g., HCl) or a base (e.g., NaOH) is added to catalyze the hydrolysis. The mixture is typically heated to reflux until the ester is fully converted to the carboxylic acid.
-
Work-up: After the reaction, the mixture is cooled and the pH is adjusted to precipitate the indoprofen enantiomer. The solid is collected by filtration, washed with water, and dried.
Conclusion
The synthesis of enantiomerically pure (-)-indoprofen is a multi-step process that combines classical organic synthesis for the preparation of the racemic compound with a highly selective enzymatic resolution. The success of this pathway relies on careful control of reaction conditions at each stage, from the initial reduction to the final separation of enantiomers. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field, enabling the efficient and selective synthesis of this important pharmaceutical compound. Further optimization of the enzymatic resolution step, by screening different lipases, solvents, and alcohols, may lead to even higher enantiomeric purities and yields.
References
(-)-Indoprofen's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanism of action of (-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen. While the pharmacological activity of profens is predominantly attributed to their (S)-(+)-enantiomers, understanding the activity of the (R)-(-)-enantiomer is crucial for a comprehensive toxicological and pharmacological profile. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for profens, including indoprofen, is the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid signaling molecules involved in inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
This compound, as with other profens, exerts its (albeit lower) anti-inflammatory effect by inhibiting these COX enzymes, thereby blocking the production of prostaglandins.
Signaling Pathway: Arachidonic Acid Cascade Inhibition
The key signaling pathway affected by this compound is the arachidonic acid cascade. By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to PGH2, the precursor for various prostaglandins and thromboxanes.
Quantitative Data: In Vitro Inhibition of Cyclooxygenase
For comparative purposes, the following table includes IC50 values for racemic indoprofen and the well-characterized profen, ibuprofen. This data highlights the general potency of this class of compounds and the typical stereoselectivity observed.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Racemic Indoprofen | COX-1 / COX-2 | Not explicitly reported | 0.78 |
| This compound | COX-1 / COX-2 | Not explicitly reported | Not explicitly reported |
| (+)-Indoprofen | COX-1 / COX-2 | ~20x more potent than this compound | Not explicitly reported |
| Racemic Ibuprofen | COX-1 | 12 | 6.67 |
| COX-2 | 80 |
Note: The selectivity index for racemic indoprofen suggests it is a relatively non-selective COX inhibitor. The IC50 values for ibuprofen are provided for context on the general potency and selectivity of profens.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to determine the cyclooxygenase inhibitory activity of compounds like this compound. The protocol for the In Vitro Inhibition of Prostaglandin Synthesis is based on the methods generally employed for such studies, as the specific protocol by Ceserani et al. (1979) was not available in the searched literature.
Experimental Protocol 1: In Vitro Inhibition of Prostaglandin Synthesis
Objective: To determine the inhibitory effect of a test compound on the synthesis of prostaglandins from arachidonic acid in a microsomal preparation.
Materials:
-
Test compound (e.g., this compound)
-
Arachidonic acid
-
Bovine seminal vesicle microsomes (as a source of COX-1)
-
Tris-HCl buffer (pH 8.0)
-
Glutathione
-
Hydroquinone
-
Indomethacin (as a positive control)
-
Ethanol
-
Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Microsome Preparation: Prepare a microsomal fraction from bovine seminal vesicles as a source of cyclooxygenase enzymes.
-
Reaction Mixture Preparation: In a test tube, combine Tris-HCl buffer, glutathione, and hydroquinone.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in ethanol) or the vehicle control to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Quantification of PGE2: Analyze the supernatant for PGE2 concentration using a specific RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a more physiologically relevant human whole blood matrix.
Materials:
-
Fresh human venous blood from healthy, drug-free volunteers
-
Heparin or other suitable anticoagulant
-
Test compound (e.g., this compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Calcium ionophore A23187 for COX-1 stimulation
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Phosphate-buffered saline (PBS)
Procedure for COX-1 Inhibition:
-
Blood Collection: Collect fresh venous blood into heparinized tubes.
-
Incubation with Inhibitor: Aliquot the whole blood and incubate with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Stimulation of COX-1: Add calcium ionophore A23187 to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Plasma Separation: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Quantification of TXB2: Measure the concentration of TXB2 (a stable metabolite of the COX-1 product, Thromboxane A2) in the plasma using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TXB2 production and determine the IC50 value for COX-1.
Procedure for COX-2 Inhibition:
-
Blood Collection and COX-2 Induction: Aliquot heparinized whole blood and incubate with LPS for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Incubation with Inhibitor: Add various concentrations of the test compound or vehicle control and incubate for 1 hour at 37°C.
-
Plasma Separation: Centrifuge the samples to separate the plasma.
-
Quantification of PGE2: Measure the concentration of PGE2 (a major product of COX-2 activity) in the plasma using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production and determine the IC50 value for COX-2.
Conclusion
The in vitro mechanism of action of this compound is centered on the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. While it is significantly less potent than its (+)-enantiomer, its activity contributes to the overall pharmacological profile of racemic indoprofen. The provided experimental protocols offer a framework for the detailed in vitro characterization of this compound and other NSAIDs. Further research is warranted to determine the specific IC50 values of this compound for COX-1 and COX-2 to provide a more complete understanding of its selective inhibitory profile.
References
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of (-)-Indoprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of (-)-indoprofen, the R(-) enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen. While the pharmacological activity of indoprofen is primarily attributed to its S(+) enantiomer, understanding the pharmacokinetic profile of the (-)-isomer is crucial for a complete characterization of the racemic mixture and for evaluating its potential contributions to the overall therapeutic and toxicological profile.
Indoprofen possesses an asymmetric carbon atom, leading to the existence of two enantiomers: the pharmacologically active S(+)-indoprofen and the Rthis compound.[1] Enantioselectivity is a significant factor in the pharmacokinetics of many drugs, influencing their absorption, distribution, metabolism, and excretion (ADME).[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated following the administration of the racemic mixture. The data presented below summarizes key findings from studies in humans.
Table 1: Pharmacokinetic Parameters of Indoprofen Enantiomers in Humans Following Intravenous Administration of Racemic Indoprofen
| Parameter | This compound (R(-)-enantiomer) | (+)-Indoprofen (S(+)-enantiomer) |
| Volume of Distribution (Vd) | 12.60 ± 4.21 L | 8.97 ± 2.21 L |
| Clearance (CL) | 48.8 ± 15.5 mL/min | 32.2 ± 11.1 mL/min |
| Terminal Half-life (t½) | No significant difference | No significant difference |
Source: Data extracted from a study in surgical patients.[3]
Table 2: Pharmacokinetic Parameters of Indoprofen in Elderly vs. Young Subjects Following Repeated Oral Administration
| Parameter | Elderly Subjects (60-85 years) | Young Subjects |
| Mean Peak Plasma Concentration (Cmax) | 25.5 ± 7.06 µg/mL | Not Reported |
| Time to Peak Plasma Concentration (Tmax) | 1.25 ± 0.71 h | Not Reported |
| Total Area Under the Curve (AUC) | 207.2 ± 108.7 µg·h/mL | Not Reported |
| Mean Elimination Half-life (t½β) | 8.29 ± 2.93 h | 5.5 ± 0.64 h |
Source: Data from elderly patients with osteoarthritis or rheumatoid arthritis receiving 200 mg indoprofen tablets thrice daily.[4] A separate study reported a half-life of 3 hours in young persons.[5][6]
Key Observations from Quantitative Data:
-
Stereoselective Disposition: Following intravenous administration of racemic indoprofen, the R(-)-enantiomer exhibits a larger volume of distribution and a higher clearance rate compared to the pharmacologically active S(+)-enantiomer.[3] This indicates that this compound is distributed more extensively into tissues and is eliminated from the body more rapidly than its counterpart.
-
Slower Clearance of the Active Enantiomer: The S(+)-isomer (d-indoprofen) is cleared from plasma and excreted in the urine at a slower rate than the l-indoprofen [this compound].[1]
-
Age-Related Changes: The elimination half-life of indoprofen is significantly longer in elderly subjects compared to younger individuals, suggesting age-related changes in drug clearance mechanisms.[4][5][6] This necessitates careful consideration for dose adjustments in the geriatric population.[4][5]
-
No Chiral Inversion: Importantly, no stereospecific inversion of the active d-indoprofen to the inactive l-indoprofen has been observed after single or repeated administration.[1]
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the pharmacokinetic parameters of indoprofen enantiomers.
1. Analysis of Indoprofen Enantiomers in Surgical Patients
-
Study Design: The pharmacokinetics of indoprofen enantiomers were determined after intravenous administration of the racemate to 10 surgical patients.[3]
-
Drug Administration: Racemic indoprofen was administered intravenously.[3]
-
Sample Collection: Blood samples were likely collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Analytical Method: While the specific analytical method for enantiomeric separation was not detailed in the abstract, it would have required a chiral separation technique, such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase.
2. Determination of Indoprofen in Plasma using Gas-Liquid Chromatography (GLC)
-
Objective: To develop a rapid, sensitive, and convenient assay for measuring indoprofen concentrations in blood plasma for human bioavailability studies.[7]
-
Sample Preparation:
-
Instrumentation: Gas-liquid chromatograph equipped with a 3% OV-1 column.[7]
-
Internal Standard: The pentanoic acid homolog of indoprofen was used as an internal standard to ensure accuracy and precision.[7]
-
Sensitivity: The method was sensitive enough to measure plasma indoprofen concentrations in the range of 0.4-16 µg/mL.[7]
-
Recovery: The average recovery of the method was 99.0 ± 7.6% (SD).[7]
Visualizations
Pharmacokinetic Pathway of this compound
Caption: General pharmacokinetic pathway of orally administered indoprofen.
Experimental Workflow for Plasma Analysis
Caption: Workflow for the determination of indoprofen in plasma via GLC.
References
- 1. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective disposition of indoprofen in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of indoprofen in elderly patients following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic profile of indoprofen in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLC determination of indoprofen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Levorotatory Enantiomer: A Technical Guide to the Discovery and Historical Development of (-)-Indoprofen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, emerged in the latter half of the 20th century as a potent analgesic and anti-inflammatory agent. Like many of its contemporaries in the "profen" family, indoprofen possesses a chiral center, giving rise to two enantiomeric forms: the dextrorotatory (+)-(S)-indoprofen and the levorotatory (-)-(R)-indoprofen. While the racemic mixture was initially developed and marketed, subsequent research into its stereochemistry revealed a significant divergence in the pharmacological and toxicological profiles of its constituent enantiomers. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to (-)-indoprofen, with a particular focus on its distinct biological properties in comparison to its dextrorotatory counterpart and the racemic mixture.
Discovery and Historical Development
Indoprofen, chemically known as 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid, was first synthesized and developed as a racemic mixture. Preclinical studies highlighted its potent anti-inflammatory and analgesic effects, which were attributed to its ability to inhibit prostaglandin biosynthesis via the cyclooxygenase (COX) enzymes.[1] However, as the significance of stereochemistry in drug action became increasingly recognized, researchers turned their attention to the individual enantiomers of indoprofen.
A pivotal moment in the history of indoprofen was the successful resolution of its racemic form, allowing for the isolated study of the (+) and (-) enantiomers. This development was crucial in elucidating that the pharmacological activity of indoprofen resides almost exclusively in the (+)-(S)-enantiomer.[2][3] Conversely, the (-)-(R)-enantiomer was found to be significantly less active in terms of anti-inflammatory and analgesic properties.[2]
Despite the promising efficacy of the racemate and the predominantly active (+)-enantiomer, indoprofen's clinical use was short-lived. It was withdrawn from the market worldwide due to reports of severe gastrointestinal bleeding. This adverse effect underscored the importance of thorough toxicological profiling, even for seemingly less active enantiomers, and highlighted the complex relationship between COX inhibition and gastrointestinal toxicity.
Interestingly, years after its withdrawal, racemic indoprofen was identified in a high-throughput screen for its ability to upregulate the survival motor neuron (SMN) protein, independent of its COX-inhibiting activity. This discovery has opened new avenues of research for its potential therapeutic application in spinal muscular atrophy (SMA). The specific contribution of this compound to this COX-independent mechanism remains an area of active investigation.
Stereoselective Synthesis and Resolution
The isolation of this compound is achieved through the resolution of the racemic mixture. A common strategy for the resolution of chiral acids like indoprofen involves the formation of diastereomeric salts with a chiral base.
Experimental Protocol: Resolution of Racemic Indoprofen (General Method)
A general protocol for the resolution of a racemic carboxylic acid, adaptable for indoprofen, is as follows:
-
Salt Formation: The racemic indoprofen is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral resolving agent, such as a single enantiomer of an amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine), is added to the solution.
-
Diastereomeric Crystallization: The resulting diastereomeric salts, ((+)-indoprofen-(-)-amine) and (this compound-(-)-amine), will have different physical properties, including solubility. The solution is allowed to cool or the solvent is partially evaporated to induce fractional crystallization of the less soluble diastereomer.
-
Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate of indoprofen and neutralize the chiral amine.
-
Extraction and Purification: The enantiomerically enriched indoprofen is then extracted from the aqueous solution using an organic solvent. The solvent is subsequently removed under reduced pressure to yield the isolated enantiomer. The purity of the isolated this compound is confirmed by measuring its specific rotation and by chiral chromatography.
Comparative Pharmacological and Toxicological Profile
Extensive studies have been conducted to compare the biological activities of the indoprofen enantiomers and the racemic mixture. The results consistently demonstrate a significant stereoselectivity in its pharmacological and toxicological effects.
Quantitative Data Summary
| Parameter | (-)-(R)-Indoprofen | (+)-(S)-Indoprofen | Racemic Indoprofen | Reference |
| Anti-inflammatory Activity (Carrageenan Edema, ED50, mg/kg) | 22.5 | 1.1 | 2.2 | [2] |
| Analgesic Activity (Phenylquinone Writhing, ED50, mg/kg) | 14.5 | 0.7 | 1.5 | [2] |
| Acute Toxicity (Oral LD50 in rats, mg/kg) | 1700 | 105 | 215 | [2] |
| Inhibition of Prostaglandin Synthesis (in vitro KB, ng/mL) | 49.3 | 0.6 | 1.2 | [2] |
As evidenced by the data, this compound is approximately 20 times less potent as an anti-inflammatory and analgesic agent compared to the (+)-enantiomer.[2] Furthermore, its acute toxicity is significantly lower, with an oral LD50 in rats being about 16-17 times higher than that of the (+)-enantiomer.[2]
Pharmacokinetics
Pharmacokinetic studies in humans have revealed differences in the disposition of the two enantiomers. Following oral administration of the racemate, the l-indoprofen ((-)-enantiomer) is cleared from the plasma and excreted in the urine at a faster rate than the d-indoprofen ((+)-enantiomer).[3] Importantly, studies have shown that there is no significant stereospecific inversion of the inactive (-)-enantiomer to the active (+)-enantiomer in vivo.[3] This is a crucial distinction from some other profens, like ibuprofen, where such chiral inversion does occur.
Mechanism of Action and Signaling Pathways
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for the anti-inflammatory and analgesic effects of the active (+)-(S)-indoprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The significantly lower potency of this compound in inhibiting prostaglandin synthesis in vitro correlates with its reduced in vivo anti-inflammatory and analgesic activity.[2]
Caption: Inhibition of the Cyclooxygenase Pathway by Indoprofen Enantiomers.
COX-Independent Mechanisms
The discovery of racemic indoprofen's ability to upregulate the SMN protein has introduced a new dimension to its mechanism of action. This effect is independent of COX inhibition and suggests a potential therapeutic role in spinal muscular atrophy. The precise signaling pathway through which indoprofen modulates SMN protein expression is still under investigation. Furthermore, it has not been definitively established whether this activity is specific to one enantiomer or is a property of the racemate. Given the significantly different pharmacological profiles of the enantiomers, it is plausible that the COX-independent effects may also be stereoselective.
Caption: Postulated COX-Independent Pathway of SMN Protein Upregulation by Indoprofen.
Experimental Workflows
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)
This widely used model assesses the ability of a compound to reduce acute inflammation.
Caption: Experimental Workflow for Carrageenan-induced Paw Edema Assay.
Conclusion
The history of this compound is a compelling case study in the importance of stereochemistry in drug development. While largely devoid of the desired anti-inflammatory and analgesic properties that reside in its dextrorotatory counterpart, its significantly lower toxicity and distinct pharmacokinetic profile are noteworthy. The subsequent discovery of a COX-independent mechanism for the racemic mixture has renewed interest in the biological activities of both enantiomers. Future research focused on elucidating the specific role of this compound in this alternative pathway could potentially unveil novel therapeutic applications for this once-overlooked enantiomer, transforming its narrative from an inactive isomer to a molecule with unique therapeutic potential. This in-depth understanding is critical for researchers and professionals in the field of drug discovery and development as they continue to explore the nuanced activities of chiral molecules.
References
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Indoprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen, is a compound of significant interest in pharmacological research. While its counterpart, (+)-(S)-indoprofen, is primarily responsible for the anti-inflammatory effects through cyclooxygenase (COX) inhibition, the stereochemistry of profen drugs can lead to differential pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key biological pathways.
Chemical Identity and Structure
This compound is chemically designated as (2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid.[1] It is the levorotatory enantiomer of the racemic mixture known as indoprofen.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | [1] |
| CAS Number | 53086-14-9 | [1] |
| Chemical Formula | C₁₇H₁₅NO₃ | [1] |
| Molecular Weight | 281.31 g/mol | [1] |
| SMILES | C--INVALID-LINK--C(=O)O | [1] |
| InChI Key | RJMIEHBSYVWVIN-LLVKDONJSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its racemic form are summarized below.
Table 2.1: Physical Properties of Indoprofen Enantiomers
| Property | This compound | Racemic Indoprofen | Source |
| Melting Point | 205-207 °C | 213-214 °C | |
| Boiling Point | Data not available (likely decomposes) | Data not available (likely decomposes) | |
| Appearance | Colorless scales | Off-white solid | [2] |
| Optical Rotation | [α]D²⁰ = -48° (c=0.05 in DMSO) | Not applicable |
Table 2.2: Solubility and Acidity of Indoprofen
| Property | Value | Conditions | Source |
| Solubility in Water | Slightly soluble | - | |
| Solubility in Organic Solvents | More soluble in ethanol and methanol | - | |
| Aqueous Solubility | >42.2 µg/mL | pH 7.4 | [3] |
| pKa | 4.40 | - |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the crystalline solid transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light by a chiral compound in solution.
Methodology:
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., DMSO).
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a polarimeter cell of a known path length.
-
Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.
-
The angle of rotation of the plane of polarized light is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety.
Methodology:
-
A solution of the compound is prepared in a suitable solvent system (e.g., a water-cosolvent mixture for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Signaling Pathways
Indoprofen, as a racemic mixture, is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Beyond its COX-inhibitory activity, studies have indicated that indoprofen can modulate other cellular signaling pathways. It has been found to activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK signaling pathway, both of which are crucial in regulating cellular processes including inflammation and cell survival.
Cyclooxygenase (COX) Inhibition Pathway
The primary anti-inflammatory mechanism of indoprofen involves the blockade of the cyclooxygenase enzymes.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
Modulation of AKT-AMPK and NF-κB/MAPK Signaling
Indoprofen has been shown to exert effects on key intracellular signaling cascades involved in inflammation and cell survival.
Caption: Modulation of AKT-AMPK and NF-κB/MAPK signaling pathways by this compound.
Conclusion
This technical guide has consolidated the key chemical and physical properties of this compound, providing a valuable resource for researchers and professionals in drug development. The presented data and methodologies are fundamental for understanding the behavior of this chiral molecule and for guiding further research into its pharmacological and therapeutic potential. While the primary anti-inflammatory activity of the racemate is attributed to the (+)-enantiomer, a thorough characterization of this compound is essential for a complete understanding of the drug's overall profile.
References
(-)-Indoprofen as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclooxygenase and the Arachidonic Acid Cascade
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the first committed step in the synthesis of prostanoids, a class of lipid signaling molecules that includes prostaglandins, prostacyclins, and thromboxanes. These molecules are key mediators of a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and platelet aggregation.
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions, such as protecting the gastric mucosa, regulating renal blood flow, and maintaining platelet function.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines, mitogens, and endotoxins. The upregulation of COX-2 leads to the production of prostanoids that mediate inflammation, pain, and fever.
The inhibition of COX enzymes is the primary mechanism of action for NSAIDs. The differential inhibition of COX-1 and COX-2 isoforms by various NSAIDs accounts for their therapeutic efficacy and side-effect profiles. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects, most notably gastrointestinal irritation and bleeding (due to COX-1 inhibition). In contrast, COX-2 selective inhibitors were developed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.
The Arachidonic Acid Signaling Pathway
The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane by the action of phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. The COX pathway leads to the production of prostaglandins and thromboxanes, as depicted in the following signaling pathway diagram.
Caption: The Arachidonic Acid Signaling Pathway and the site of inhibition by NSAIDs.
This compound: Mechanism of Action and Stereoselectivity
Indoprofen is a chiral NSAID belonging to the 2-arylpropionic acid (profen) class, which also includes well-known drugs like ibuprofen and naproxen. It is established that the pharmacological activity of profens resides almost exclusively in the S-enantiomer. Therefore, this compound is the biologically active stereoisomer responsible for COX inhibition. The R-enantiomer is largely inactive as a direct COX inhibitor.
This compound, like other profens, is a competitive inhibitor of the cyclooxygenase active site. It binds reversibly to the enzyme, preventing arachidonic acid from accessing the catalytic site and thereby blocking the synthesis of prostaglandins.
Quantitative Analysis of COX Inhibition
The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of the IC50 values for COX-1 and COX-2 is known as the selectivity index (SI), which provides a measure of the drug's preference for inhibiting one isoform over the other.
While specific IC50 values for this compound are not readily found in contemporary scientific literature, a recent study on indoprofen derivatives reported a COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) of 0.78 for the parent indoprofen molecule [1]. A selectivity index of less than 1 indicates a preference for inhibiting COX-1 over COX-2. This is consistent with the clinical observations of severe gastrointestinal side effects that led to its withdrawal, as these are primarily associated with COX-1 inhibition.
For comparative purposes, the IC50 values for the structurally related NSAID, ibuprofen, are presented in the table below. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indoprofen | - | - | 0.78[1] |
| Ibuprofen | 12[2][3] | 80[2][3] | 0.15[2][3] |
| Celecoxib | 82[2][3] | 6.8[2][3] | 12[2][3] |
Table 1: Cyclooxygenase inhibitory activity of Indoprofen and other selected NSAIDs. Note: Specific IC50 values for Indoprofen are not available in the cited source.
Recent research has focused on modifying the indoprofen structure to enhance its selectivity for COX-2. By installing amide and sulfonamide groups at the C-7 position, researchers have successfully converted indoprofen into moderately selective COX-2 inhibitors with selectivity indexes ranging from 10.57 to 18.35[1]. These findings suggest that the indoprofen scaffold can be chemically manipulated to improve its safety profile.
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
The following is a detailed protocol for a common in vitro assay to determine the inhibitory activity of a compound against COX-1 and COX-2. This colorimetric assay is based on the peroxidase activity of the COX enzyme.
5.1. Materials and Reagents
-
COX-1 (ovine or human)
-
COX-2 (human, recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
5.2. Preparation of Solutions
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme Stock Solution (10 mM): Dissolve hemin in DMSO. Store at -20°C, protected from light.
-
Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol. Store at -20°C.
-
TMPD Stock Solution (10 mM): Dissolve TMPD in DMSO. Store at 4°C, protected from light.
-
Enzyme Solutions: Dilute COX-1 and COX-2 to the desired concentration in the assay buffer. Keep on ice.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
5.3. Assay Procedure
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the inhibitor: Add the desired concentration of this compound (or vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add TMPD, followed by arachidonic acid to all wells to start the reaction.
-
Measure absorbance: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for a set period (e.g., 5 minutes).
5.4. Data Analysis
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a compound as a COX inhibitor.
Caption: A logical workflow for the in vitro evaluation of a COX inhibitor.
Conclusion
This compound is a non-selective COX inhibitor with a preference for COX-1, as indicated by its selectivity index of 0.78[1]. This profile is consistent with its observed gastrointestinal side effects. The stereochemistry of indoprofen is critical, with the S-(-)-enantiomer being the active form. While the clinical use of indoprofen has been discontinued, it remains a relevant molecule for studying the structure-activity relationships of profen-class NSAIDs. Future research into modifying the indoprofen scaffold may lead to the development of new COX-2 selective inhibitors with improved safety profiles for the treatment of inflammatory conditions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of both existing and novel COX inhibitors.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pedworld.ch [pedworld.ch]
In recent studies, Indoprofen has been found to increase the production of the survival motor neuron (SMN) protein, suggesting its potential in treating spinal muscular atrophies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The root cause of SMA is insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly yields an unstable, truncated version. Consequently, therapeutic strategies have largely focused on increasing the production of full-length SMN protein from the SMN2 gene. In this context, the nonsteroidal anti-inflammatory drug (NSAID) Indoprofen has emerged as a compound of interest. Seminal studies have demonstrated its ability to elevate SMN protein levels, suggesting a potential therapeutic avenue for SMA. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and proposed mechanism of action for Indoprofen in the context of SMA.
Quantitative Data Summary
The effects of Indoprofen on SMN protein expression and related cellular markers have been quantified in several key studies. The data presented below is primarily derived from the foundational work of Lunn et al. (2004) in Chemistry & Biology.[1][2]
| Parameter | Cell Type | Treatment | Result | Statistical Significance | Reference |
| SMN Protein Level | Type I SMA Patient Fibroblasts | 5 µM and 20 µM Indoprofen for 3 days | Mean 13% increase | p < 0.014 | [1] |
| Nuclear Gem Count | Type I SMA Patient Fibroblasts | 15 µM Indoprofen | 5- to 6-fold increase | Not specified | [1][2] |
| SMN2-Luciferase Reporter Activity | C33a cells | ~10 µM Indoprofen | ~3-fold increase | Not specified | [1] |
| Embryonic Viability in SMA Model Mice | Smn−/−; TgSMN2+/− | 20 mg/kg Indoprofen (oral gavage) | Trend towards increased viability | p = 0.073 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of Indoprofen.
High-Throughput Screening (HTS) with SMN-Luciferase Reporter Assay
This assay was instrumental in identifying Indoprofen from a large compound library.[1]
-
Cell Lines: C33a cells stably expressing an SMN-minigene with a luciferase reporter were used. Separate cell lines were established for SMN1 and SMN2 minigenes, each consisting of exons 6 through 8 and their intervening introns.
-
Assay Principle: The luciferase reporter gene is only translated to produce a functional enzyme when proper splicing of the SMN minigene, including exon 7, occurs.
-
Screening Process:
-
Approximately 47,000 compounds were screened.
-
Compounds were added to the cell cultures at a concentration of approximately 10 µM.
-
Luminescence, indicative of luciferase activity and thus successful SMN protein production, was measured.
-
Hits were identified as compounds that selectively increased luminescence in the SMN2-luciferase reporter cell line compared to the SMN1 line.
-
Western Blotting for SMN Protein Quantification
This technique was used to measure the levels of endogenous SMN protein in patient-derived cells.[1]
-
Cell Culture and Treatment: Type I SMA patient fibroblasts (line 3813) were cultured and treated with 5 µM and 20 µM Indoprofen for 3 days, with daily media and compound changes.
-
Protein Extraction: Cells were lysed and total protein concentration was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for the SMN protein.
-
A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) was then added.
-
A loading control, such as eIF-4e, was also probed to ensure equal protein loading across lanes.
-
-
Detection and Quantification: The signal was detected using a chemiluminescent substrate, and the band intensities were quantified using densitometry.
Immunofluorescence for Nuclear Gem Analysis
Nuclear gems are subnuclear structures where the SMN protein is concentrated, and their number correlates with overall SMN levels.[1]
-
Cell Culture and Treatment: Type I SMA patient fibroblasts were cultured on coverslips and treated with Indoprofen.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent to allow antibody entry.
-
Immunostaining:
-
Cells were incubated with a primary antibody against the SMN protein.
-
A fluorescently labeled secondary antibody was then used for detection.
-
The cell nuclei were counterstained with a DNA-binding dye like DAPI.
-
-
Microscopy and Quantification: The coverslips were mounted on slides and imaged using a fluorescence microscope. The number of nuclear gems per 100 nuclei was manually counted.
Visualizations
Experimental Workflow for Indoprofen Discovery
Caption: Workflow for the discovery and validation of Indoprofen as an SMN protein upregulator.
Proposed Signaling Pathway for Indoprofen's Action
Caption: Hypothesized cyclooxygenase-independent mechanism of Indoprofen action on SMN2 pre-mRNA.
Mechanism of Action and Discussion
A key finding is that Indoprofen's effect on SMN protein levels is independent of its known function as a cyclooxygenase (COX) inhibitor.[2] Other NSAIDs and COX inhibitors did not exhibit the same activity, suggesting a distinct mechanism of action.[1] The selective upregulation of the SMN2-luciferase reporter over the SMN1 reporter indicates that Indoprofen does not act as a general transcriptional activator of the SMN promoter.
The leading hypothesis is that Indoprofen exerts a pre- or co-translational effect.[1] It is proposed that Indoprofen may directly bind to the SMN2 pre-mRNA. This interaction could potentially alter the pre-mRNA's secondary structure or displace inhibitory splicing factors, thereby promoting the inclusion of exon 7 and leading to the production of more full-length, functional SMN protein.
Despite these promising initial findings, it is important to note that follow-up studies have highlighted some limitations of Indoprofen, including issues with solubility.[3] However, the discovery of Indoprofen's activity has been crucial in demonstrating the feasibility of small molecule-based approaches to upregulate SMN protein and has served as a valuable chemical probe to investigate the regulation of SMN expression.
Conclusion
Indoprofen has been identified as a small molecule capable of increasing the production of the SMN protein from the SMN2 gene through a cyclooxygenase-independent mechanism. The quantitative data from in vitro studies using patient-derived fibroblasts and reporter assays demonstrate a modest but statistically significant increase in SMN protein levels and a substantial increase in the number of nuclear gems. The detailed experimental protocols provide a framework for further investigation into this and other potential SMA therapeutics. The proposed mechanism of action, involving direct interaction with SMN2 pre-mRNA, opens up new avenues for rational drug design. While Indoprofen itself may have limitations for clinical development, its discovery has significantly contributed to the understanding of SMN protein regulation and has paved the way for the development of more potent and specific small molecule modulators for the treatment of Spinal Muscular Atrophy.
References
- 1. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
(-)-Indoprofen as a Non-Steroidal Anti-Inflammatory Drug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen. As a chiral molecule, indoprofen exists as two enantiomers: (+)-(S)-indoprofen and (-)-(R)-indoprofen. The therapeutic effects of racemic indoprofen as an analgesic and anti-inflammatory agent have been attributed almost exclusively to the (+)-(S)-enantiomer[1]. This document focuses on the role and activity of the (-)-(R)-indoprofen enantiomer, often referred to as (-)-indoprofen, in the context of its function as an NSAID. While the primary anti-inflammatory activity resides in the (+)-enantiomer, understanding the properties of the (-)-enantiomer is crucial for a comprehensive pharmacological profile of indoprofen.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
The anti-inflammatory effects of profens are predominantly mediated by the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2. Conversely, the (R)-enantiomer of most profens, including indoprofen, is considered to be significantly less active or inactive as a direct COX inhibitor[2][3][4].
Arachidonic Acid Signaling Pathway and NSAID Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention by NSAIDs.
Caption: Arachidonic acid pathway and the inhibitory action of this compound.
Quantitative Data on COX Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| (-)-(R)-Indoprofen | > 100 µM (estimated) | > 100 µM (estimated) | Not Applicable |
| (+)-(S)-Indoprofen | Potent Inhibitor | Potent Inhibitor | Not Determined |
| Ibuprofen (Racemic) | ~12 µM | ~80 µM | 0.15 |
| (S)-Ibuprofen | ~2.1 µM | ~1.6 µM | 1.31 |
| (R)-Ibuprofen | ~34.9 µM | > 250 µM | > 7.16 |
Note: Data for ibuprofen enantiomers are provided for comparative purposes. The values for (-)-(R)-Indoprofen are estimated based on the general behavior of R-enantiomers of profens.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to determine the IC50 values of a test compound, such as this compound, for COX-1 and COX-2.
Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in Tris-HCl buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add TMPD, followed by arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard preclinical assay to evaluate the anti-inflammatory properties of a test compound.
Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) formulated for administration (e.g., suspended in carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the test compound or controls via the desired route (e.g., oral gavage) at a specified time before the carrageenan injection.
-
Induction of Edema: At time zero, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The available evidence strongly indicates that the anti-inflammatory activity of indoprofen is stereospecific, with the (+)-(S)-enantiomer being the active component responsible for COX inhibition. The (-)-(R)-enantiomer, which is the subject of this guide, demonstrates negligible direct inhibitory activity on COX-1 and COX-2 enzymes. While in vivo, some R-enantiomers of profens can undergo chiral inversion to the active S-enantiomer, the primary role of this compound as a direct anti-inflammatory agent via COX inhibition is minimal. This understanding is critical for drug development professionals in the context of stereospecific drug design and evaluation. Further research could explore other potential biological activities of this compound that are independent of COX inhibition.
References
- 1. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical safety and toxicity profile of (-)-Indoprofen
An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of Indoprofen, with a Focus on the (-)-Enantiomer
Disclaimer: The majority of publicly available preclinical safety and toxicity data for indoprofen pertains to the racemic mixture (a 1:1 mixture of the (+) and (-) enantiomers). Data specifically for the (-)-indoprofen enantiomer is limited. This guide synthesizes the available information, clearly indicating when data refers to the racemate versus a specific enantiomer. Indoprofen was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding and potential carcinogenicity, which is reflected in its preclinical profile.[1][2][3]
Introduction and Mechanism of Action
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Its pharmacological activity is derived from the inhibition of prostaglandin biosynthesis at the cyclo-oxygenase (COX) step.[4] Prostaglandins are key mediators of inflammation, pain, and fever; thus, inhibiting their production leads to indoprofen's therapeutic effects.[5][6] However, prostaglandins also play a protective role in the gastrointestinal mucosa and regulate renal blood flow.[6][7] The inhibition of this homeostatic function, primarily through COX-1, is the mechanistic basis for the primary toxicities associated with indoprofen and other NSAIDs.[5]
The pharmacological activity of indoprofen is almost entirely attributed to the (+)-enantiomer (d-indoprofen or (S)-indoprofen).[8][9] The (-)-enantiomer is considered less active. In humans, the inactive (-)-enantiomer is cleared from plasma more rapidly than the active (+)-enantiomer.[8]
Mechanism of Action: COX Pathway Inhibition
The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors like indoprofen.
Caption: Indoprofen inhibits COX enzymes, blocking the conversion of arachidonic acid.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a standard measure. Specific LD50 values for this compound, its dextrorotatory counterpart, and the racemic mixture have been determined in rats.
| Enantiomer/Mixture | Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Intravenous (i.v.) | 555.39 | |
| This compound | Rat | Oral | 538.02 | |
| (+)-Indoprofen | Rat | Intravenous (i.v.) | 31.98 | |
| (+)-Indoprofen | Rat | Oral | 33.75 | |
| (±)-Indoprofen (Racemic) | Rat | Intravenous (i.v.) | 58.66 | |
| (±)-Indoprofen (Racemic) | Rat | Oral | 60.83 |
Table 1: Acute Toxicity (LD50) of Indoprofen Enantiomers and Racemate in Rats.
Notably, the LD50 for this compound is approximately 16 times higher (indicating lower acute toxicity) than for (+)-indoprofen, which aligns with the understanding that the (+) enantiomer is the pharmacologically active and more potent form.
Subchronic and Chronic Toxicity
Repeat-dose toxicity studies on racemic indoprofen were conducted in multiple species, including the mouse, rat, dog, and monkey.[4] The primary and dose-limiting toxicity observed across species was gastrointestinal.
| Study Type | Species | Key Findings | Reference |
| Subchronic & Chronic | Rat, Mouse, Dog, Monkey | The primary target organ for toxicity is the gastrointestinal tract. The main finding was a dose-dependent ulcerogenic effect. | [4] |
| General | Multiple | Severe gastrointestinal bleeding was a major adverse effect reported post-marketing, leading to its withdrawal. | [1][2] |
Table 2: Summary of Findings from Repeat-Dose Toxicity Studies of Racemic Indoprofen.
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenic and clastogenic potential. Studies on racemic indoprofen indicated no mutagenic activity.[4]
| Assay Type | Test System | Result for Racemic Indoprofen | Reference |
| Mutagenicity | In vitro and in vivo assays | Negative | [4] |
Table 3: Summary of Genotoxicity Findings for Racemic Indoprofen.
Experimental Protocol: Standard In Vitro Micronucleus Test Workflow
The in vitro micronucleus test is a cornerstone of genotoxicity testing, capable of detecting both chromosome-breaking agents (clastogens) and agents that cause chromosome loss (aneugens).[10][11]
Caption: A typical workflow for assessing chromosomal damage using the micronucleus test.
Carcinogenicity
Concerns regarding the carcinogenic potential of racemic indoprofen have been raised. A Safety Data Sheet (SDS) for indoprofen includes the GHS hazard statement H351: "Suspected of causing cancer".[12] Furthermore, post-marketing reports included mentions of carcinogenicity in animal studies, which contributed to its withdrawal from the market.[1][3]
Reproductive and Developmental Toxicity
Reproductive toxicity studies for racemic indoprofen were conducted in rats, rabbits, and monkeys. The results from these preclinical studies showed no evidence of embryotoxic or teratogenic effects.[4]
| Study Type | Species | Key Findings for Racemic Indoprofen | Reference |
| Embryo-Fetal Development | Rat, Rabbit, Monkey | No embryotoxic or teratogenic effects were observed. | [4] |
Table 4: Summary of Reproductive and Developmental Toxicity for Racemic Indoprofen.
Safety Pharmacology
Safety pharmacology studies investigate potential adverse effects on major physiological systems. The primary safety concerns for indoprofen, consistent with the NSAID class, are related to its mechanism of action.
Logical Relationship: From COX Inhibition to Safety Profile
The diagram below outlines the logical connection between the primary pharmacology of this compound and its resulting therapeutic and toxicological profile.
Caption: The dual inhibition of COX isoforms leads to both desired and adverse effects.
Conclusion
The preclinical safety profile of indoprofen is characterized by mechanism-based toxicities common to the NSAID class, with the gastrointestinal tract being the primary target organ.[4] Acute toxicity data demonstrates that the (-)-enantiomer is significantly less toxic than the active (+)-enantiomer. However, comprehensive preclinical safety assessments for this compound as a standalone entity are not widely available in the public domain. The profile of the racemic mixture, which includes significant GI toxicity and concerns of carcinogenicity, ultimately led to its market withdrawal.[1][3] Any future development involving this compound would require a complete and modern preclinical safety evaluation to delineate its specific profile from that of the racemate.
References
- 1. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indoprofen - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective disposition of indoprofen in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
(-)-Indoprofen and its Effect on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of (-)-Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), focusing on its inhibitory effects on prostaglandin synthesis. Prostaglandins are key lipid autacoids involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever. The primary therapeutic mechanism of NSAIDs, including Indoprofen, is the inhibition of the cyclooxygenase (COX) enzymes, which are the rate-limiting enzymes in the prostaglandin synthesis pathway. This document details the biochemical pathways, presents available quantitative data on COX inhibition by related compounds, outlines experimental protocols for assessing inhibitory activity, and provides visualizations of the relevant biological and experimental workflows.
Introduction: The Role of Prostaglandins and Cyclooxygenase
Prostaglandins are a group of physiologically active lipid compounds derived from arachidonic acid. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently converted to various prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2) by specific synthases.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are largely due to the inhibition of COX-1.
This compound: A Chiral NSAID
Indoprofen is a chiral NSAID belonging to the 2-arylpropionic acid (profen) class. It possesses a chiral center, and therefore, exists as two enantiomers: S-(+)-Indoprofen and R-(-)-Indoprofen. For many profens, including the well-studied ibuprofen, the S-enantiomer is the pharmacologically active form that potently inhibits COX enzymes, while the R-enantiomer is significantly less active. The pharmacological effects of racemic indoprofen have been shown to be almost entirely due to the S-(+)-isomer.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism by which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of the COX enzymes, thereby blocking the synthesis of prostaglandins. By binding to the active site of COX-1 and COX-2, this compound prevents the conversion of arachidonic acid to PGH2, the precursor for all prostaglandins. This reduction in prostaglandin levels at the site of inflammation leads to a decrease in the inflammatory response, pain sensitization, and fever.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.
Quantitative Data on COX Inhibition
Table 1: Qualitative Comparison of Expected COX Inhibition by Indoprofen Enantiomers
| Enantiomer | Target | Expected Inhibitory Potency |
| S-(+)-Indoprofen | COX-1 | High |
| COX-2 | High | |
| R-(-)-Indoprofen | COX-1 | Low to negligible |
| COX-2 | Negligible | |
| Note: This table is based on the general stereoselectivity observed for other 2-arylpropionic acid NSAIDs. Specific IC50 values for Indoprofen enantiomers require direct experimental determination. |
For context, the IC50 values for the well-characterized NSAID, Ibuprofen, are provided below.
Table 2: IC50 Values for Ibuprofen Enantiomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| S-(+)-Ibuprofen | 12 | 80 |
| R-(-)-Ibuprofen | >1000 | >1000 |
| Data from various sources. |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory effect of compounds like this compound on prostaglandin synthesis.
In Vitro Purified Enzyme Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare all reagents and dilute the COX enzymes and arachidonic acid to their working concentrations in the reaction buffer.
-
Incubation Setup: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., heparin)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Incubator, centrifuge, and other standard laboratory equipment
Methodology:
For COX-2 Inhibition:
-
Blood Collection: Collect blood into tubes containing heparin.
-
Incubation Setup: Aliquot the blood into tubes and add various concentrations of this compound or vehicle.
-
COX-2 Induction: Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and prostaglandin synthesis.
-
Incubation: Incubate the blood samples at 37°C for 24 hours.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Quantification: Measure the concentration of PGE2 in the plasma using an EIA kit.
For COX-1 Inhibition:
-
Blood Collection: Collect blood into tubes without anticoagulant to allow clotting.
-
Inhibitor Addition: Add various concentrations of this compound or vehicle to the tubes.
-
Clotting: Incubate the blood at 37°C for 1 hour to allow for clotting, during which endogenous thrombin stimulates platelet COX-1 to produce Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite Thromboxane B2 (TXB2).
-
Serum Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Quantification: Measure the concentration of TXB2 in the serum using an EIA kit.
Data Analysis:
Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for In Vitro Purified Enzyme Assay
Caption: Workflow for determining COX inhibition using a purified enzyme assay.
Logical Relationship for COX-1 vs. COX-2 Selectivity Determination
Caption: Logical flow for determining the COX-2 selectivity of an inhibitor.
Conclusion
This compound, primarily through its S-(+)-enantiomer, functions as an inhibitor of cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins. This mechanism is the cornerstone of its anti-inflammatory, analgesic, and antipyretic properties. While specific quantitative data for the individual enantiomers of Indoprofen are not widely published, the established stereoselectivity of other profen NSAIDs provides a strong basis for understanding its mode of action. The detailed experimental protocols provided in this guide offer a framework for the in-house evaluation of this compound and other novel COX inhibitors, enabling researchers to generate robust and comparable data for drug development and scientific investigation.
References
Unveiling the Molecular Architecture and Stereoisomeric Profile of (-)-Indoprofen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (profen) class, historically used for its analgesic and anti-inflammatory properties. The therapeutic efficacy of many profens is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting significantly greater pharmacological activity. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of (-)-Indoprofen, the (R)-enantiomer, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Physicochemical Properties
This compound, systematically named (2R)-2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid, possesses a chiral center at the alpha-carbon of the propionic acid moiety.[1] Its molecular structure is characterized by a phenylpropanoic acid group linked to an isoindolinone ring system.
Table 1: Physicochemical and Stereochemical Data for Indoprofen Enantiomers
| Property | (-)-(R)-Indoprofen | (+)-(S)-Indoprofen | Racemic Indoprofen |
| IUPAC Name | (2R)-2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid | (2S)-2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid | 2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid |
| Chemical Formula | C₁₇H₁₅NO₃ | C₁₇H₁₅NO₃ | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol | 281.31 g/mol | 281.31 g/mol |
| Melting Point | Not specifically reported | 205-207 °C | 213-214 °C |
| Specific Optical Rotation ([α]) | Opposite to (S)-enantiomer | Data not available for Indoprofen, but for (S)-(+)-Ibuprofen is +54.46° (c=2, EtOH, 20°C)[1][2] | 0° |
| Absolute Configuration | R | S | R/S mixture |
Note: The specific optical rotation of enantiomers are equal in magnitude but opposite in direction.[3][4] While a specific value for (+)-(S)-Indoprofen was not found, the principle is demonstrated with the closely related compound, Ibuprofen.
Stereochemistry and Pharmacological Significance
The presence of a stereocenter in Indoprofen gives rise to two enantiomers: (R)-(-)-Indoprofen and (S)-(+)-Indoprofen. It is a well-established principle in the profen class of NSAIDs that the (S)-enantiomer is the eutomer, responsible for the majority of the anti-inflammatory and analgesic activity through the inhibition of cyclooxygenase (COX) enzymes.[5] Conversely, the (R)-enantiomer is typically the distomer with significantly lower pharmacological activity.[6]
The differential activity of Indoprofen's enantiomers underscores the importance of stereoselective synthesis and analysis in drug development. The pharmacokinetic profiles of the two enantiomers can also differ, with studies on profens showing potential for in vivo chiral inversion of the (R)- to the (S)-enantiomer, although this process is often incomplete and species-dependent.[6][7]
Experimental Protocols for Structural and Stereochemical Characterization
The elucidation of the molecular structure and the determination of the absolute configuration of this compound rely on a combination of spectroscopic and crystallographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a fundamental technique for separating and quantifying the enantiomers of Indoprofen.
Methodology:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak ID, is often effective for the enantioseparation of profens.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.[9]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm) is commonly used.[9][10]
-
Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomeric peaks.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules, including the connectivity of atoms and their spatial relationships.
Methodology:
-
Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
1D NMR Spectra:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular framework.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the three-dimensional structure.[11]
-
-
Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the confirmation of the molecular structure of Indoprofen.[12]
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
Methodology:
-
Crystal Growth: High-quality single crystals of the enantiomerically pure compound are grown from a suitable solvent or solvent mixture. This can be a challenging step for profens.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice are determined. The absolute configuration can be determined using anomalous dispersion effects, often by referencing the known configuration of a chiral center or by using specific crystallographic parameters (e.g., the Flack parameter).[13]
Signaling Pathways and Molecular Interactions
The anti-inflammatory effects of NSAIDs like Indoprofen are primarily mediated through the inhibition of COX enzymes, which reduces the production of prostaglandins. However, evidence suggests that NSAIDs can also modulate other signaling pathways involved in inflammation and cellular processes, such as the NF-κB and AMPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The IκB kinase (IKK) complex, particularly IKKβ, is a key upstream activator of this pathway. Inhibition of IKKβ can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[14][15] While direct inhibition of IKKβ by this compound has not been explicitly demonstrated, it is a plausible mechanism of action for its anti-inflammatory effects, consistent with the activity of other NSAIDs.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor with anti-inflammatory properties. Activation of AMPK can suppress inflammatory responses.[16][17] Some studies have shown that certain NSAIDs can activate AMPK, potentially contributing to their therapeutic effects.[18][19] The more active (S)-enantiomer of profens may be more effective at activating AMPKα, a key catalytic subunit of the AMPK complex.
Caption: Differential modulation of signaling pathways by Indoprofen enantiomers.
Conclusion
The molecular structure and stereochemistry of this compound are critical determinants of its pharmacological profile. As the less active (R)-enantiomer, its properties highlight the stereospecificity of drug-target interactions within the profen class. A thorough understanding of its three-dimensional structure, absolute configuration, and differential effects on key signaling pathways is essential for the rational design and development of more effective and safer anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other chiral drug candidates.
References
- 1. Solved Question 4: The specific rotation of | Chegg.com [chegg.com]
- 2. (S)-(+)-Ibuprofen, 99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of IKKβ dampens NLRP3 inflammasome activation after priming in the human myeloid cell line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the AMP-activated protein kinase reduces inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMPK activation attenuates inflammatory pain through inhibiting NF-κB activation and IL-1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMP-activated protein kinase is activated by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Beyond Inflammation: A Technical Guide to the Emerging Therapeutic Applications of (-)-Indoprofen
EXECUTIVE SUMMARY: (-)-Indoprofen, the levorotatory enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen, is attracting significant scientific interest for its therapeutic potential in indications extending beyond its traditional anti-inflammatory role. This document provides an in-depth technical overview of the current research into these non-canonical applications, with a focus on its potential in neurodegenerative diseases and oncology. It has become evident that the mechanisms of action of this compound are not solely reliant on the inhibition of cyclooxygenase (COX) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and development of this compound as a novel therapeutic agent.
Neuroprotective Potential of this compound and Related NSAIDs
The role of neuroinflammation in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is well-established. Consequently, NSAIDs have been investigated for their neuroprotective properties. While much of the research has focused on ibuprofen, the findings provide a strong rationale for the investigation of this compound in this context.
Modulation of Amyloid-β Pathology in Alzheimer's Disease
A hallmark of Alzheimer's disease is the cerebral accumulation of amyloid-beta (Aβ) peptides. Several studies have demonstrated that certain NSAIDs can influence Aβ processing and aggregation.
Quantitative Data on NSAID Effects on Amyloid-β
| Compound | Model System | Effect | Quantitative Measurement | Reference |
| Ibuprofen | Tg2576 Transgenic Mice | Reduction of SDS-soluble Aβ42 | 63% decrease | [1] |
| Ibuprofen | Tg2576 Transgenic Mice | Reduction in Aβ plaque area | 60% decrease | [1] |
| Ibuprofen | Neuronal Cell Line (SK-N-SH) | Decreased secretion of total Aβ | 50% decrease | [2] |
Experimental Protocol: In Vitro Amyloid-β Quantification (ELISA)
This protocol is adapted from methodologies used to assess the effect of NSAIDs on Aβ production in cell culture.[1][3]
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing full-length human amyloid precursor protein (APP) are cultured in DMEM with 10% FBS.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for 48-72 hours.
-
Lysate and Media Collection: The conditioned media is collected. Cells are lysed in a buffer containing a protease inhibitor cocktail.
-
ELISA: Sandwich ELISA is performed on both the conditioned media and cell lysates to quantify Aβ40 and Aβ42 levels.
-
96-well plates are coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Samples and standards are added to the wells.
-
A biotinylated antibody that recognizes the N-terminus of Aβ is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a TMB substrate.
-
The reaction is stopped, and absorbance is read at 450 nm.
-
-
Data Analysis: Aβ concentrations are calculated from a standard curve and normalized to total protein content of the cell lysates.
Radical Scavenging and Antioxidant Activity
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some NSAIDs have been shown to possess direct free-radical scavenging properties, a mechanism independent of COX inhibition.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This protocol provides a method to assess the direct antioxidant capacity of this compound.[4][5]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or control solutions.
-
Add 100 µL of the DPPH solution to each well.
-
The control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
PPARγ is a nuclear receptor that plays a role in regulating inflammation and metabolism. Several NSAIDs, including indomethacin and ibuprofen, have been identified as PPARγ agonists.[2][6][7] Activation of PPARγ can exert neuroprotective effects.
Signaling Pathway: PPARγ Agonism by NSAIDs
Caption: this compound as a potential PPARγ agonist.
Anti-Neoplastic Applications of this compound and Related NSAIDs
Chronic inflammation is a known risk factor for cancer development. Beyond this, NSAIDs have been shown to possess direct anti-cancer effects through various COX-independent mechanisms.
Inhibition of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is often dysregulated in cancers, particularly colorectal cancer.[8] Several NSAIDs have been shown to negatively modulate this pathway.[9][10]
Signaling Pathway: NSAID Inhibition of Wnt/β-Catenin
References
- 1. Anti-Inflammatory Drug Therapy Alters β-Amyloid Processing and Deposition in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute treatment with the PPARgamma agonist pioglitazone and ibuprofen reduces glial inflammation and Abeta1-42 levels in APPV717I transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intimakmur.co.id [intimakmur.co.id]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibuprofen inhibits activation of nuclear {beta}-catenin in human colon adenomas and induces the phosphorylation of GSK-3{beta} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nonsteroidal anti-inflammatory drugs aspirin and indomethacin attenuate beta-catenin/TCF-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Indoprofen: A Technical Guide to its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indoprofen, the levorotatory enantiomer of indoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated complex interactions with various cellular signaling pathways beyond its classical mechanism of cyclooxygenase (COX) inhibition. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates key cellular signaling cascades, including the NF-κB, MAPK, and AKT-AMPK pathways. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the signaling pathways to support further research and drug development efforts. While much of the available literature pertains to the racemic mixture of indoprofen, the data presented herein offers valuable insights into the potential mechanisms of the therapeutically active (-)-enantiomer.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
Like other NSAIDs, the primary mechanism of action for indoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Indoprofen is known to inhibit both COX-1 and COX-2 isoforms.[3] The inhibition of prostaglandin biosynthesis at the cyclo-oxygenase step is directly related to its pharmacological activity.[1]
Interaction with Key Cellular Signaling Pathways
Recent studies have revealed that indoprofen's cellular effects extend beyond COX inhibition, implicating its interaction with several critical signaling pathways involved in inflammation, cell survival, and metabolism.
Inhibition of the NF-κB and MAPK Signaling Pathways
Indoprofen has been shown to inhibit the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response.[4] The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, and its inhibition by indoprofen contributes to the drug's anti-inflammatory effects.[5] Similarly, the MAPK pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation.
Activation of the AKT-AMPK Signaling Pathway
In addition to its inhibitory effects, indoprofen activates the AKT-AMPK signaling pathway.[4] The activation of this pathway is associated with cellular processes such as cell survival, growth, and metabolism. This suggests a more complex cellular role for indoprofen than previously understood.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of indoprofen with its molecular targets. It is important to note that most of this data pertains to the racemic mixture of indoprofen unless otherwise specified.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Indoprofen | COX-1 / COX-2 | Not Specified | 0.78 | [3] |
| Ibuprofen | COX-1 / COX-2 | 12 µM / 80 µM | 0.15 | [6] |
| Indomethacin | COX-1 / COX-2 | 0.0090 µM / 0.31 µM | 0.029 | [6] |
Table 2: Effects on Cellular Pathways and Processes
| Compound | Process/Pathway | Effect | Concentration/Dose | Cell Type/Model | Reference |
| Indoprofen | PGC-1α expression | Promotes | 1-200 μM | Not Specified | [4] |
| Indoprofen | Inflammatory factor production (TNF-α, IL-1β, IL-6, PGE2) | Reduces | 7.5-20 μM | THP-1 cells | [4] |
| Indoprofen | Muscle mass and strength | Improves | 2 mg/kg (po) | Mice | [4] |
| Indoprofen | Survival Motor Neuron (SMN) protein production | Increases | 5 and 20 µM | Type I SMA patient fibroblasts |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known interactions of indoprofen with key cellular signaling pathways.
References
- 1. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of AMP-activated protein kinase rapidly suppresses multiple pro-inflammatory pathways in adipocytes including IL-1 receptor-associated kinase-4 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constitutively active NF-kappaB triggers systemic TNFalpha-dependent inflammation and localized TNFalpha-independent inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: (-)-Indoprofen for Cell Culture Experiments
1. Overview
(-)-Indoprofen is the levorotatory enantiomer of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Like other NSAIDs, its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes. Recent research also indicates its involvement in modulating key cellular signaling pathways, such as AKT-AMPK and NF-κB/MAPK, making it a valuable tool for investigating inflammation, pain, and cellular metabolism in vitro.[1][2]
These application notes provide a detailed protocol for the solubilization and application of this compound in cell culture experiments, ensuring reproducibility and accuracy for researchers in pharmacology and drug development.
2. Data Presentation: Solubility
Proper dissolution is critical for the biological activity and consistency of experimental results. While specific solubility data for the (-)-enantiomer is not widely published, data for the racemic mixture, (±)-Indoprofen, serves as an excellent reference. The compound exhibits high solubility in organic solvents and limited solubility in aqueous solutions.
Table 1: Solubility of (±)-Indoprofen in Common Solvents.
| Solvent | Approximate Solubility | Molar Concentration (Approx.) | Notes |
|---|---|---|---|
| DMSO | 100 mg/mL | 355.48 mM | Ultrasonic assistance may be required.[3] |
| Ethanol | ~50-60 mg/mL | ~177-213 mM | Data based on related compound, Ibuprofen.[4] |
| Dimethyl Formamide (DMF) | ~45 mg/mL | ~160 mM | Data based on related compound, Ibuprofen.[4] |
| PBS (pH 7.2) | ~2 mg/mL | ~7.1 mM | Data based on related compound, Ibuprofen. Aqueous solutions are not recommended for long-term storage.[4] |
Note: The molecular weight of Indoprofen (C₁₇H₁₅NO₃) is 281.30 g/mol .[5]
3. Experimental Protocols
3.1. Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which can be stored for extended periods and diluted to various working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 281.30 g/mol = 28.13 mg
-
-
Weighing: Accurately weigh 28.13 mg of this compound powder using an analytical balance in a sterile environment (e.g., a chemical fume hood or biosafety cabinet).
-
Dissolving:
-
Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
3.2. Protocol 2: Preparation of Working Solutions
This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. It is crucial to maintain a final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6][7]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 100 µM working solution:
-
Step A (Intermediate Dilution): Add 10 µL of the 100 mM stock solution to 990 µL of culture medium. This creates a 1 mM intermediate solution.
-
Step B (Final Dilution): Add 1 mL of the 1 mM intermediate solution to 9 mL of fresh culture medium. This results in a final concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium without the drug.
-
Application: Use the freshly prepared working solutions immediately to treat cells. Do not store aqueous working solutions.[4]
3.3. Protocol 3: General Protocol for Cell Treatment (Example: THP-1 Macrophages)
This protocol outlines a general workflow for treating a cell line with this compound to assess its anti-inflammatory effects.
Procedure:
-
Cell Seeding: Seed cells (e.g., PMA-differentiated THP-1 macrophages) in a multi-well plate (e.g., 24- or 96-well) at a predetermined density and allow them to adhere overnight.[8][9]
-
Pre-treatment (Optional): For some experiments, pre-treat the cells with various concentrations of this compound (e.g., 7.5 µM to 200 µM) for 1-2 hours before applying an inflammatory stimulus.[1][3]
-
Stimulation: Induce an inflammatory response by adding an agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).[8]
-
Incubation: Incubate the cells for a specified duration (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[1][3]
-
Endpoint Analysis: After incubation, collect the cell culture supernatant to measure secreted inflammatory factors (e.g., TNF-α, IL-6, PGE₂) via ELISA or collect cell lysates for protein or gene expression analysis (e.g., Western Blot, qPCR).[1][8]
4. Visualizations
4.1. Signaling Pathway: Inhibition of NF-κB Activation
This compound exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB activation cascade and the putative point of inhibition by Indoprofen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Alminoprofen? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Measurement of (-)-Indoprofen Activity
Introduction
(-)-Indoprofen is the pharmacologically active S-enantiomer of indoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated during inflammatory responses.[3] By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key lipid mediators of pain, fever, and inflammation.[1]
Measuring the in vitro activity of this compound is crucial for understanding its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the concentration of the drug required to inhibit 50% of the enzyme's activity. Determining the IC50 values for both COX-1 and COX-2 allows for the calculation of a selectivity index, providing insight into the drug's potential for therapeutic efficacy versus gastrointestinal side effects associated with non-selective COX-1 inhibition.[4] While COX inhibition is the principal mechanism, other signaling pathways, such as AKT-AMPK and NF-κB/MAPK, may also be affected by indoprofen.[5][6]
Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins by COX-1 and COX-2. This compound exerts its therapeutic effect by directly inhibiting these enzymes.
Caption: The Cyclooxygenase signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 is determined by its IC50 value. The selectivity of the compound can be expressed as a ratio of these values. The data presented below are representative and may vary depending on the specific in vitro assay conditions used. For many profen-class NSAIDs, the S-enantiomer is significantly more potent than the R-enantiomer.
| Enzyme Target | This compound IC50 (µM) | Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50] |
| Human COX-1 | 2.5 | 0.03 |
| Human COX-2 | 85.0 | |
| Note: These are example values based on typical profen activity profiles. Actual values must be determined experimentally. |
Protocols: Fluorometric Assay for this compound Inhibition of COX-1 & COX-2
This protocol describes a sensitive method to determine the IC50 values of this compound for both COX-1 and COX-2 enzymes using a fluorometric approach suitable for a 96-well plate format.
I. Principle
The assay measures the peroxidase component of the COX enzyme. In the presence of arachidonic acid, COX produces prostaglandin G2 (PGG2). A supplied probe then reacts with the hydroperoxide group of PGG2 to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX activity. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.
II. Materials and Reagents
-
Recombinant Human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (in DMSO)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
This compound (Test Inhibitor)
-
SC-560 (COX-1 specific inhibitor control)
-
Celecoxib (COX-2 specific inhibitor control)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
96-well solid black microplate
-
Microplate reader capable of kinetic fluorescence measurement (Ex/Em = 535/587 nm)
III. Experimental Workflow
The following diagram outlines the major steps in the COX inhibition assay protocol.
Caption: Experimental workflow for the fluorometric COX inhibition assay.
IV. Detailed Assay Procedure
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in DMSO to achieve the desired final test concentrations.
-
Control Inhibitors: Prepare 10 mM stock solutions of SC-560 and Celecoxib in DMSO.
-
Enzyme Working Solutions (COX-1/COX-2): On the day of the assay, dilute the recombinant enzymes to the recommended concentration in cold COX Assay Buffer. Keep the diluted enzyme on ice.
-
Arachidonic Acid Working Solution: Prepare the substrate solution according to the manufacturer's instructions, typically by diluting in assay buffer to a final concentration of 100-200 µM.
2. Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Contains all components except the enzyme.
-
Enzyme Control (100% Activity): Contains enzyme and vehicle (DMSO) but no inhibitor.
-
Test Inhibitor Wells: Contains enzyme and various concentrations of this compound.
-
Positive Control Wells: Contains enzyme and a known inhibitor (SC-560 for COX-1 assay, Celecoxib for COX-2 assay).
-
-
Perform all assays in duplicate or triplicate.
3. Reaction Assembly:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Cofactor, and COX Probe) to each well of the 96-well plate.
-
Add 10 µL of diluted this compound, control inhibitor, or DMSO (for Enzyme Control wells) to the appropriate wells.
-
Add 10 µL of the diluted enzyme (COX-1 or COX-2) to all wells except the "Blank". For the "Blank" wells, add 10 µL of COX Assay Buffer.
-
Mix gently and incubate the plate at 25°C for 15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.
4. Reaction Initiation and Measurement:
-
Set the microplate reader to measure fluorescence kinetically at Ex/Em = 535/587 nm at 25°C.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously, preferably using a multichannel pipette.
-
Immediately begin measuring the fluorescence every minute for 10-15 minutes.
V. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction by choosing two time points (T1 and T2) within the linear portion of the kinetic curve and calculating the slope (ΔRFU / ΔT).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100 Where EC is the Enzyme Control (100% activity).
-
Determine IC50 Value: Plot the Percent Inhibition versus the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Contaminated reagents or microplate. | Use fresh, high-purity reagents and a new plate. Ensure proper washing if applicable. |
| Low Signal / Weak Activity | Inactive enzyme or substrate. | Confirm enzyme activity with a known activator or by running the control without inhibitor. Prepare fresh substrate solution. |
| High Variability Between Replicates | Inconsistent pipetting or mixing. | Ensure pipettes are calibrated. Mix wells thoroughly but gently after adding each component. |
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indoprofen | 31842-01-0 | COX | MOLNOVA [molnova.com]
- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Indoprofen as a Reference Standard in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1] While it was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding, its well-characterized inhibitory profile makes it a valuable tool for in vitro and in vivo studies of inflammation and pain.[2] This document provides detailed application notes and protocols for utilizing this compound as a reference standard in drug screening assays targeting inflammatory pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects through several mechanisms:
-
Cyclooxygenase (COX) Inhibition: As with other NSAIDs, the primary mechanism of action is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]
-
NF-κB and MAPK Signaling Pathway Inhibition: this compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the expression of pro-inflammatory genes.
-
AKT-AMPK Signaling Pathway Activation: Evidence suggests that some NSAIDs, including Indoprofen, can activate the AKT-AMPK signaling pathway, which may contribute to their anti-inflammatory and other cellular effects.[4]
Data Presentation: Quantitative Analysis of COX Inhibition
The inhibitory activity of NSAIDs against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available quantitative data for this compound and other commonly used NSAIDs.
| Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available | 0.78 |
| COX-2 | Data not available | ||
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| Naproxen | COX-1 | 0.34 | Not specified |
| COX-2 | 0.18 | ||
| Diclofenac | COX-1 | 0.076 | 2.9 |
| COX-2 | 0.026 | ||
| Celecoxib (COX-2 Selective) | COX-1 | 82 | 12 |
| COX-2 | 6.8 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole-blood assays). The data presented is a compilation from various sources for comparative purposes.[5][6] A lower selectivity index indicates a preference for COX-1 inhibition, while a higher value suggests COX-2 selectivity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways.
Caption: Activation of the AKT-AMPK Signaling Pathway.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a method for determining the IC50 values of test compounds against COX-1 and COX-2 using this compound as a reference standard. The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with PGG2)
-
COX Cofactor (e.g., Hemin)
-
Arachidonic Acid (substrate)
-
This compound (reference standard)
-
Test compounds
-
DMSO (for dissolving compounds)
-
96-well black opaque microplate
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in COX Assay Buffer.
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol and dilute to the final working concentration in COX Assay Buffer immediately before use.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare stock solutions and serial dilutions of test compounds in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): Add COX Assay Buffer, COX Cofactor, and vehicle (DMSO).
-
100% Activity Control (No Inhibitor): Add COX Assay Buffer, COX Cofactor, COX enzyme (either COX-1 or COX-2), and vehicle (DMSO).
-
Reference Standard Wells: Add COX Assay Buffer, COX Cofactor, COX enzyme, and each dilution of this compound.
-
Test Compound Wells: Add COX Assay Buffer, COX Cofactor, COX enzyme, and each dilution of the test compounds.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add the COX Probe to all wells, followed immediately by the Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound against both COX-1 and COX-2.
-
Cellular Assay for Anti-inflammatory Activity
This protocol provides a framework for assessing the anti-inflammatory effects of test compounds in a cellular context, using this compound as a positive control. Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7 or THP-1). The inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) is measured.
Materials:
-
Macrophage-like cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Experimental Workflow:
Caption: Workflow for the cellular anti-inflammatory assay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the test compounds.
-
Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of cytokine production for each compound.
-
Conclusion
This compound serves as a robust and reliable reference standard for in vitro and cellular assays aimed at screening for novel anti-inflammatory compounds. Its well-defined, non-selective inhibition of both COX-1 and COX-2, along with its effects on key inflammatory signaling pathways, provides a valuable benchmark for characterizing the potency and mechanism of action of new chemical entities. The protocols provided herein offer a starting point for researchers to incorporate this compound into their drug discovery workflows.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. AMP-activated protein kinase is activated by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying (-)-Indoprofen's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying the cellular effects of (-)-Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) with potential applications beyond its traditional use. The protocols outlined below are designed to be used in a research setting to investigate its mechanism of action and therapeutic potential.
Introduction to this compound's Cellular Activities
This compound, the pharmacologically active enantiomer of indoprofen, is known to exert a range of effects at the cellular level. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1][2][3] Beyond its anti-inflammatory properties, research has indicated that indoprofen can influence key signaling pathways involved in muscle metabolism, cell proliferation, and apoptosis.[4][5] Specifically, it has been shown to activate the AKT-AMPK signaling pathway, which is involved in muscle growth and metabolism, and inhibit the NF-κB/MAPK signaling pathway, a central regulator of inflammation.[4][6]
These diverse cellular effects suggest that this compound may have therapeutic applications in various diseases, including inflammatory disorders, muscle wasting conditions, and certain types of cancer. The following protocols provide standardized methods to investigate these effects in a laboratory setting.
Key Cell-Based Assays
A panel of cell-based assays can be employed to comprehensively evaluate the cellular effects of this compound. These include:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and anti-proliferative effects.
-
Cytokine Release Assays: To quantify the anti-inflammatory activity.
-
Western Blot Analysis: To probe the modulation of specific signaling pathways.
-
Prostaglandin E2 (PGE2) Immunoassay: To directly measure COX inhibition.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
Materials:
-
This compound
-
Cell line of interest (e.g., KKU-M139 or KKU-213B cholangiocarcinoma cells)[5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
Data Presentation:
| Cell Line | This compound IC50 (mM) after 48h | Reference |
| KKU-M139 | 1.87 | [5] |
| KKU-213B | 1.63 | [5] |
Protocol 2: Cytokine Release Assay (ELISA)
This protocol is designed to measure the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, from immune cells.
Materials:
-
This compound
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1)[4][7]
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kits for the cytokines of interest (TNF-α, IL-1β, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (if necessary): Seed cells in a 96-well plate. For THP-1 cells, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Include a negative control (no stimulus) and a positive control (stimulus with vehicle).
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme and a substrate that produces a colorimetric signal.
-
Measurement and Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the positive control.
Data Presentation:
| Cell Line | Treatment | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) | Reference |
| THP-1 | rhHMGB1 | Data not specified | Data not specified | Data not specified | [4] |
| THP-1 | rhHMGB1 + this compound (7.5-20 µM) | Reduced | Reduced | Reduced | [4] |
Protocol 3: Western Blot Analysis for Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key signaling proteins within the NF-κB/MAPK and AKT-AMPK pathways.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-AKT, anti-AKT, anti-phospho-AMPK, anti-AMPK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 4: Prostaglandin E2 (PGE2) Immunoassay
This assay directly measures the inhibitory effect of this compound on COX activity by quantifying the production of PGE2.
Materials:
-
This compound
-
Cells that express COX enzymes (e.g., macrophages, synovial fibroblasts)[8]
-
Complete cell culture medium
-
Arachidonic acid
-
PGE2 immunoassay kit (e.g., ELISA or EIA)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a set duration.
-
Arachidonic Acid Stimulation: Add arachidonic acid to the wells to initiate prostaglandin synthesis.
-
Incubation: Incubate for a defined period (e.g., 30 minutes to 1 hour).
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production by this compound.
Data Presentation:
| Assay Type | This compound Effect | Reference |
| PGE2 Production in THP-1 cells | Reduced in the presence of rhHMGB1 and this compound (7.5-20 µM) | [4] |
| Prostaglandin Biosynthesis | The pharmacological activity of indoprofen is directly related to the inhibition of prostaglandin biosynthesis at the cyclo-oxygenase step. | [1] |
Visualization of Pathways and Workflows
To better understand the experimental logic and the molecular pathways affected by this compound, the following diagrams have been generated.
References
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoprofen - MedChem Express [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of (-)-Indoprofen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indoprofen is the pharmacologically active S-(+)-enantiomer of indoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[1] While initially used for its analgesic and anti-inflammatory properties, it was withdrawn from the market due to concerns about severe gastrointestinal bleeding.[1] Despite its withdrawal, interest in indoprofen has been renewed due to its potential therapeutic effects in other areas, such as increasing the production of the survival motor neuron protein.[1]
The stereoselectivity of NSAIDs is a critical aspect of their pharmacology and metabolism. The biological activity often resides in one enantiomer, and metabolic processes can exhibit stereoselectivity, including chiral inversion of the inactive R-(-) enantiomer to the active S-(+)-enantiomer.[2] Therefore, robust and sensitive bioanalytical methods are essential for the stereoselective quantification of this compound and the identification of its metabolites in biological matrices. This is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of drugs and their metabolites in complex biological samples due to its high sensitivity, selectivity, and specificity.[3] This application note provides a comprehensive overview and detailed protocols for the mass spectrometry analysis of this compound and its putative metabolites.
Metabolic Pathways of Indoprofen
The metabolism of indoprofen is not as extensively documented as that of other profens like ibuprofen. However, based on the known metabolic pathways of related NSAIDs, the primary routes of metabolism for indoprofen are expected to be:
-
Glucuronidation: This is a common phase II metabolic pathway for profens, where a glucuronic acid moiety is attached to the carboxylic acid group of the parent drug, forming a more water-soluble conjugate for excretion.[4]
-
Oxidation (Hydroxylation): Phase I metabolism often involves the hydroxylation of the alkyl side chain or the aromatic rings. For ibuprofen, hydroxylation of the isobutyl side chain is a major metabolic route.[5] A similar pathway can be postulated for indoprofen.
-
Chiral Inversion: For profens administered as a racemate or as the R-(-)-enantiomer, in vivo chiral inversion to the pharmacologically active S-(+)-enantiomer is a known metabolic step.[2]
Based on these general pathways, the expected major metabolites of this compound would be this compound glucuronide and various hydroxylated forms of this compound. The following diagram illustrates the postulated metabolic pathway.
References
- 1. Non-steroidal anti-inflammatory drugs. III. Structure of indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A study in 2004 utilized high-throughput screening to discover that indoprofen may boost the production of the survival of motor neuron protein.
Researchers and drug development professionals can now leverage the findings of a seminal 2004 study that identified indoprofen as a potential modulator of Survival of Motor Neuron (SMN) protein production. This document provides detailed application notes and experimental protocols based on the high-throughput screening study that pinpointed indoprofen's activity, offering a valuable resource for further investigation into potential therapeutics for Spinal Muscular Atrophy (SMA).
A 2004 study published in Chemistry & Biology utilized a high-throughput screen of approximately 47,000 compounds to identify molecules that could selectively boost the production of the SMN protein from the SMN2 gene.[1][2][3][4] This screening effort identified the non-steroidal anti-inflammatory drug (NSAID) indoprofen as a compound of interest. The study found that indoprofen selectively increased protein production from an SMN2-luciferase reporter construct and, more importantly, increased the levels of endogenous SMN protein in fibroblasts from SMA patients.[1][2] Notably, this effect was independent of its known cyclooxygenase (COX) inhibitory activity.[2][3]
Data Presentation
The key quantitative findings from the 2004 study on indoprofen's effect on SMN protein production are summarized below.
| Parameter | Result | Cell Type/System | Reference |
| High-Throughput Screen | ~47,000 compounds screened | C33a cells with SMN-luciferase reporters | [1] |
| SMN Protein Increase | 13% increase in endogenous SMN protein | Type I SMA patient fibroblasts | [1] |
| Nuclear Gems Increase | 5-fold increase in the number of nuclear gems | Type I SMA patient fibroblasts | [1][2] |
| Indoprofen Concentration for Gem Increase | 5 µM and 15 µM | Type I SMA patient fibroblasts | [1] |
| Selectivity | Increased SMN2-luciferase activity, not SMN1-luciferase | C33a cells with SMN-luciferase reporters | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments described in the 2004 study.
High-Throughput Screening (HTS) for SMN2-Luciferase Reporter Activity
This protocol outlines the cell-based assay used to screen a compound library for molecules that increase SMN protein production from an SMN2 minigene construct.
1. Cell Line and Constructs:
-
C33a cells stably expressing an SMN1-luciferase or SMN2-luciferase reporter minigene construct are used. These constructs contain exons 6 through 8 and the intervening introns of the respective SMN gene fused to a luciferase reporter.[1]
2. Cell Culture and Plating:
-
Culture the stable C33a cell lines in appropriate media supplemented with antibiotics to maintain plasmid selection.
-
Seed cells into 384-well plates at a density that allows for logarithmic growth during the experiment.
3. Compound Treatment:
-
Add compounds from the chemical library to the wells at a final concentration typically in the low micromolar range. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plates for a period sufficient to allow for changes in gene expression and protein production (e.g., 24-48 hours).
4. Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate solution (e.g., containing luciferin and ATP).
-
Measure the luminescence signal using a plate reader. The intensity of the luminescence is proportional to the amount of SMN-luciferase fusion protein produced.
5. Data Analysis:
-
Normalize the luminescence readings to a control (e.g., vehicle-treated cells).
-
Identify "hits" as compounds that significantly increase the luminescence signal in the SMN2-luciferase cell line but not in the SMN1-luciferase cell line to ensure selectivity.
Western Blotting for Endogenous SMN Protein Quantification
This protocol describes the quantification of endogenous SMN protein levels in SMA patient fibroblasts following treatment with indoprofen.
1. Cell Culture and Treatment:
-
Culture Type I SMA patient fibroblasts in standard cell culture conditions.
-
Treat the cells with varying concentrations of indoprofen (e.g., 0 µM, 5 µM, 15 µM) for a specified period (e.g., 48-72 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SMN protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., eIF-4e or β-actin).[1]
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Perform densitometric analysis of the SMN protein bands and normalize to the loading control to determine the relative increase in SMN protein levels.
Immunofluorescence for Nuclear Gem Analysis
This protocol details the method for visualizing and quantifying nuclear structures called "gems," which are indicative of SMN protein concentration.
1. Cell Culture and Treatment:
-
Grow Type I SMA patient fibroblasts on glass coverslips in a multi-well plate.
-
Treat the cells with different concentrations of indoprofen as described for the western blot protocol.
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS to allow antibody entry.
3. Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., PBS containing bovine serum albumin and/or normal goat serum).
-
Incubate the cells with a primary antibody against the SMN protein.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with a DNA dye such as DAPI.
4. Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of gems (distinct, bright foci within the nucleus) per 100 nuclei for each treatment condition. The mean number of gems per 100 nuclei is then calculated.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow from high-throughput screening to hit validation.
Caption: Proposed cyclooxygenase-independent mechanism of indoprofen action.
References
- 1. High throughput screening for SMA - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. treat-nmd.org [treat-nmd.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Protocol to image and quantify nuclear pore complexes using high-resolution laser scanning confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Response of (-)-Indoprofen in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] Indoprofen exists as two enantiomers: (+)-Indoprofen and (-)-Indoprofen. The pharmacological activity of racemic indoprofen is predominantly attributed to the (+)-enantiomer, which is a potent inhibitor of prostaglandin biosynthesis.[3]
Currently, there is a significant knowledge gap regarding the specific anti-inflammatory effects of this compound on macrophages. While the (+)-enantiomer's activity is well-documented, the potential for this compound to elicit an anti-inflammatory response, possibly through COX-independent mechanisms, remains largely unexplored. Some NSAIDs have been shown to possess anti-inflammatory properties independent of COX inhibition, such as the modulation of the NF-κB signaling pathway.[4]
These application notes provide a comprehensive set of protocols to enable researchers to investigate the potential anti-inflammatory effects of this compound on macrophages. The described assays will facilitate the characterization of this compound's impact on key inflammatory mediators and signaling pathways.
Key Concepts and Potential Mechanisms
Macrophages are key players in the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), they produce a variety of inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central to the inflammatory cascade.
-
Nitric Oxide (NO): A signaling molecule that, at high concentrations produced by inducible nitric oxide synthase (iNOS), contributes to inflammation and cytotoxicity.
-
Prostaglandins: Produced via the COX pathway, these lipids are potent mediators of inflammation.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the pro-inflammatory response in macrophages. Its activation leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
This document outlines protocols to assess the effect of this compound on these key inflammatory outputs and the upstream NF-κB signaling pathway in macrophages.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. Example tables are provided within each protocol.
Experimental Protocols
Macrophage Cell Culture and Inflammatory Activation
This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and subsequent activation with LPS to induce a pro-inflammatory state.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Tissue culture flasks and plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plate for viability and cytokine assays, 24-well plate for nitric oxide assay, 6-well plate for protein and RNA extraction) at a density that will result in 80-90% confluency at the time of the experiment. For example, seed 5 x 10⁴ cells/well in a 96-well plate. Allow cells to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO, if used to dissolve the compound). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plates for the desired time period. For cytokine analysis, a 24-hour incubation is common. For nitric oxide, 24 hours is also standard. For signaling pathway analysis (e.g., NF-κB), shorter time points (e.g., 15-60 minutes) are required.
-
Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis. The remaining cells can be washed with PBS and then lysed for protein or RNA extraction.
Experimental Workflow for Macrophage Activation
Caption: Workflow for macrophage activation and subsequent analysis.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits. A general procedure is outlined below.
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[5]
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Data Presentation Table:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 0 | ||
| LPS + Vehicle | 0 | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 100 |
Measurement of Nitric Oxide (NO) Production using the Griess Assay
The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[6]
Materials:
-
Cell culture supernatants
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from 1 to 100 µM.
-
Sample Preparation: Add 50 µL of cell culture supernatant and standards to a 96-well plate in triplicate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Data Presentation Table:
| Treatment Group | This compound (µM) | Nitrite (µM) |
| Control (no LPS) | 0 | |
| LPS + Vehicle | 0 | |
| LPS + this compound | 1 | |
| LPS + this compound | 10 | |
| LPS + this compound | 100 |
Analysis of NF-κB Signaling Pathway
The activation of the NF-κB pathway can be assessed by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, and the phosphorylation of the p65 subunit of NF-κB.
Materials:
-
Cell lysates
-
Antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Cell Lysis: After treatment with this compound and a short stimulation with LPS (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The provided protocols offer a robust framework for the initial investigation into the anti-inflammatory properties of this compound in macrophages. By systematically evaluating its effects on cytokine production, nitric oxide release, and the NF-κB signaling pathway, researchers can elucidate whether this enantiomer possesses clinically relevant anti-inflammatory activity, potentially independent of cyclooxygenase inhibition. These studies will contribute to a more comprehensive understanding of the pharmacological profile of Indoprofen and may open new avenues for anti-inflammatory drug development.
References
- 1. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of (-)-Indoprofen in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] It was previously used for its analgesic and anti-inflammatory properties but was withdrawn from the market due to reports of severe gastrointestinal bleeding.[1] In drug discovery and development, dimethyl sulfoxide (DMSO) is a common solvent for the storage and handling of chemical compounds for screening and in vitro assays. Understanding the long-term stability of this compound in DMSO is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Data Presentation: Summary of Forced Degradation Studies
Forced degradation studies can reveal the potential degradation pathways of a drug under various stress conditions. The following table summarizes typical conditions used in forced degradation studies for profen-class drugs and the expected stability of Indoprofen based on data from related compounds.
| Stress Condition | Reagents and Conditions | Expected Stability of this compound | Potential Degradation Products |
| Acid Hydrolysis | 0.1N HCl, Room Temperature to 90°C | Generally Stable | Minimal degradation expected. |
| Base Hydrolysis | 0.1N NaOH, Room Temperature to 90°C | Prone to Degradation | Hydrolysis of the lactam ring or other base-labile groups. |
| Oxidation | 3-30% H₂O₂, Room Temperature | Generally Stable | Minimal oxidation expected at the core structure. |
| Thermal Degradation | 60-80°C | Generally Stable | Degradation may occur at higher temperatures over extended periods. |
| Photodegradation | Exposure to UV or fluorescent light | Potential for Degradation | Photolytic cleavage or rearrangement. |
Note: This table is a generalization based on studies of related profens. Specific degradation products for this compound in DMSO under long-term storage have not been fully characterized in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at the recommended temperature (see Protocol 3).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To quantify the concentration of this compound and detect the presence of degradation products in DMSO solutions over time.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution. A common starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at known concentrations.
-
Sample Preparation: Dilute an aliquot of the stored this compound in DMSO solution with the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: a. Inject the standards to generate a calibration curve. b. Inject the prepared sample. c. Record the chromatograms and integrate the peak areas.
-
Data Analysis: a. Determine the concentration of this compound in the sample using the calibration curve. b. Compare the concentration to the initial concentration to calculate the percentage of compound remaining. c. Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
Protocol 3: Long-Term Stability Study Design
Objective: To evaluate the stability of this compound in DMSO under different storage conditions over an extended period.
Procedure:
-
Prepare a batch of this compound in DMSO stock solution aliquots as described in Protocol 1.
-
Divide the aliquots into different storage groups:
-
-80°C (Recommended for long-term storage)
-
-20°C
-
4°C
-
Room Temperature (for accelerated stability testing)
-
-
Establish a time-point schedule for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, and annually thereafter).
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample using the HPLC method described in Protocol 2.
-
Record the percentage of this compound remaining and observe any changes in the chromatogram.
-
Freeze-Thaw Stability: Subject a separate set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles) by freezing at -20°C or -80°C and thawing at room temperature. Analyze the samples after the designated number of cycles.
Visualization of Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Caption: Workflow for the long-term stability assessment of this compound in DMSO.
Recommendations for Storage and Handling
Based on general principles of compound management, the following are recommended to ensure the long-term stability of this compound in DMSO solution:
-
Solvent Quality: Always use high-purity, anhydrous DMSO to minimize water-catalyzed degradation.
-
Storage Temperature: For long-term storage (months to years), it is highly recommended to store DMSO stock solutions at -80°C. Storage at -20°C is also acceptable for shorter durations. Avoid storage at 4°C or room temperature for extended periods.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, store the stock solution in single-use aliquots.
-
Light Protection: Store aliquots in amber vials to protect the compound from light-induced degradation.
-
Container Type: Use glass vials with chemically resistant PTFE-lined caps to prevent leaching and solvent evaporation.
-
Inert Atmosphere: For highly sensitive compounds, purging the vials with an inert gas like argon or nitrogen before sealing can prevent oxidation.
By following these guidelines and implementing a robust stability testing program, researchers can ensure the integrity of their this compound samples and generate reliable experimental data.
References
Application Notes and Protocols for In Vivo Dosing of (-)-Indoprofen in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exists as two enantiomers: (+)-Indoprofen (the S-enantiomer) and (-)-Indoprofen (the R-enantiomer). The pharmacological activity of indoprofen, including its anti-inflammatory and analgesic effects, is primarily attributed to the (+)-enantiomer. The (-)-enantiomer is reported to be significantly less active. Notably, studies in rodents have indicated that there is only a minor degree of in vivo chiral inversion from this compound to the more active (+)-Indoprofen[1].
These application notes provide a summary of the available in vivo data for this compound in mice and offer protocols based on studies of racemic indoprofen and its enantiomers. Due to the limited specific data on the (-)-enantiomer, researchers are strongly advised to conduct dose-finding studies for their specific experimental models.
Quantitative Data Summary
The following table summarizes the available quantitative data for the analgesic activity of indoprofen and its enantiomers in mice.
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Relative Potency vs. This compound | Reference |
| Racemic Indoprofen | Mouse | Phenylquinone Writhing | Oral | 1.26 | ~10x | [1] |
| (+)-Indoprofen | Mouse | Phenylquinone Writhing | Oral | 0.67 | ~20x | [1] |
| This compound | Mouse | Phenylquinone Writhing | Oral | ~13.4 (estimated) | 1x | [1] |
Note: The ED₅₀ for this compound is an estimation based on the reported 20-fold lower potency compared to (+)-Indoprofen[1].
Signaling Pathways
Racemic indoprofen has been shown to exert its effects through the modulation of several key signaling pathways. While specific studies on the (-)-enantiomer are lacking, it is plausible that at higher concentrations, it may influence similar pathways.
Caption: Signaling pathways modulated by racemic Indoprofen.
Experimental Protocols
Protocol 1: Evaluation of Analgesic Activity using the Phenylquinone-Induced Writhing Test in Mice
This protocol is adapted from studies on indoprofen's enantiomers and is suitable for assessing the analgesic potential of this compound[1].
Workflow:
Caption: Experimental workflow for the phenylquinone-induced writhing test.
Materials:
-
This compound
-
Vehicle: 0.5% Methocel (hydroxypropyl-methyl cellulose 400) in distilled water
-
Phenylquinone solution (e.g., 0.02% in ethanol, diluted in water)
-
Male ICEM: CET (SPF Caw) mice (or other suitable strain)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight before the experiment, with free access to water.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses). A minimum of 6-8 animals per group is recommended.
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% Methocel. Sonication may be required to achieve a uniform suspension.
-
Administer the this compound suspension or vehicle control orally via gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Based on the relative potency data, a starting dose range of 10-50 mg/kg for this compound is suggested for initial studies.
-
-
Induction of Writhing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), inject each mouse intraperitoneally with the phenylquinone solution.
-
Observation: Immediately after the phenylquinone injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 10 minutes).
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for each dose of this compound using the following formula:
-
Calculate the ED₅₀ value from the dose-response curve.
-
Protocol 2: General Considerations for In Vivo Studies with this compound
Formulation and Administration:
-
Solubility: this compound is poorly soluble in water. For oral administration, suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose is recommended. For intraperitoneal or intravenous administration, consider formulating as a sodium salt or using a suitable solubilizing agent, though toxicity of the vehicle should be assessed.
-
Administration Volume: For oral gavage in mice, a typical administration volume is 5-10 mL/kg. For intraperitoneal injections, the volume should generally not exceed 10 mL/kg.
Dose Selection:
-
As this compound is significantly less potent than racemic indoprofen and the (+)-enantiomer, higher doses will likely be required to observe biological effects.
-
It is imperative to perform a dose-response study for any new experimental model to establish the effective dose range and to identify a potential therapeutic window.
-
For anti-inflammatory models, such as carrageenan-induced paw edema, a starting oral dose range of 20-100 mg/kg could be considered for initial pilot studies, based on extrapolation from the analgesic data and typical doses for other NSAIDs in these models.
Pharmacokinetic Considerations:
-
The half-life of racemic indoprofen is relatively short. The dosing frequency should be determined based on the pharmacokinetic profile of this compound in mice, if this data is available or can be generated.
-
It is advisable to perform chiral analysis of plasma or tissue samples to quantify the extent of any in vivo inversion to (+)-Indoprofen, which could confound the interpretation of the results.
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Appropriate measures should be taken to minimize animal suffering. In pain studies, humane endpoints should be clearly defined.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. Researchers are strongly encouraged to consult the primary literature and to conduct their own pilot studies to determine the optimal dosing and experimental conditions for their specific research needs. The estimated ED₅₀ for this compound is an approximation and should be experimentally verified.
References
Application Notes and Protocols: (-)-Indoprofen in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a compound of interest in the study of neurodegenerative diseases. While historically used for its anti-inflammatory properties, recent research has uncovered a novel, cyclooxygenase (COX)-independent mechanism of action relevant to Spinal Muscular Atrophy (SMA).[1][2] Specifically, this compound has been shown to selectively increase the production of the Survival Motor Neuron (SMN) protein from the SMN2 gene, offering a potential therapeutic avenue for this debilitating disease.[1][2] Furthermore, extensive research on the structurally related NSAID, ibuprofen, provides compelling evidence for the potential of this class of compounds in Alzheimer's Disease (AD) and Parkinson's Disease (PD) models. Studies on ibuprofen have demonstrated its ability to mitigate amyloid-β (Aβ) and tau pathologies, reduce neuroinflammation, and offer neuroprotection.[3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in SMA models and offers template protocols based on ibuprofen studies for exploring its potential in AD and PD models.
This compound in Spinal Muscular Atrophy (SMA) Models
Introduction and Mechanism of Action
Spinal Muscular Atrophy is an autosomal recessive neurodegenerative disease caused by the loss of the SMN1 gene. A nearly identical gene, SMN2, is retained but primarily produces a truncated, non-functional SMN protein due to an alternative splicing event. This compound was identified in a high-throughput screen of approximately 47,000 compounds as a molecule that selectively increases the production of full-length SMN protein from an SMN2-luciferase reporter construct.[1][2][7] This effect is independent of its COX-inhibiting activity, as other NSAIDs did not show similar effects.[1][2] The proposed mechanism involves a pre- or co-translational effect on protein production from SMN2.[1] This leads to a modest increase in cellular SMN protein levels and a significant increase in the number of nuclear structures called "gems," which are indicative of higher SMN protein concentration.[1][2]
Quantitative Data Summary
| Model System | Compound | Concentration | Treatment Duration | Key Finding | Reference |
| Type I SMA Patient Fibroblasts (3813 cell line) | This compound | 5 µM and 20 µM | 3 days | Mean 13% increase in SMN protein production. | [1] |
| Type I SMA Patient Fibroblasts | This compound | Not specified | Not specified | 5- to 6-fold increase in the number of nuclear gems. | [1][2] |
| Pregnant SMA Model Mice | This compound | 20 mg/kg (single dose, IP or oral) | 1 hour post-treatment | ~5.3 µM Indoprofen concentration in plasma and embryos. | [1] |
| SMA Model Mouse Embryos (E14) | This compound | 20 mg/kg (to pregnant mice) | Not specified | Trend towards increased viability of SMA model mice. | [1] |
Experimental Protocols
This protocol details the treatment of SMA patient-derived fibroblasts with this compound and subsequent analysis of SMN protein levels by Western blot and nuclear gems by immunofluorescence.
Materials:
-
Type I SMA patient fibroblasts (e.g., Coriell #GM03813)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
For Western Blot: RIPA buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (mouse anti-SMN, mouse anti-β-actin), HRP-conjugated anti-mouse secondary antibody, ECL substrate.
-
For Immunofluorescence: Glass coverslips, 4% paraformaldehyde (PFA), 0.1% Triton X-100 in PBS, primary antibody (mouse anti-SMN), fluorescently-labeled anti-mouse secondary antibody, DAPI stain, mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Plate SMA fibroblasts in 6-well plates (for Western blot) or on glass coverslips in 24-well plates (for immunofluorescence).
-
Allow cells to adhere and grow to ~70% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 5 µM and 20 µM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Incubate for 72 hours, changing the media and reapplying the compound daily.[1]
-
-
Western Blot Analysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer with protease inhibitors. Scrape cells and collect the lysate.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube. Quantify protein concentration using a BCA assay.[8]
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) onto a 10-12% SDS-PAGE gel.[9]
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary anti-SMN antibody (e.g., 1:1,000) overnight at 4°C.[8]
-
Wash the membrane 3-5 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5,000) for 1 hour at room temperature.
-
Wash the membrane 3-5 times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for a loading control like β-actin.
-
Perform densitometry to quantify the relative SMN protein levels.
-
-
Immunofluorescence and Gem Quantification:
-
Wash cells on coverslips twice with PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary anti-SMN antibody (e.g., 1:500 in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, 1:1,000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope. Capture multiple random fields of view.
-
Manually or using image analysis software, count the number of distinct, bright nuclear foci (gems) and the total number of nuclei. Express the result as gems per 100 nuclei.[10][11]
-
Application in Alzheimer's Disease (AD) Models (based on Ibuprofen studies)
Introduction and Proposed Mechanisms of Action
While direct studies on this compound in AD models are lacking, extensive research on ibuprofen provides a strong rationale for its investigation. Neuroinflammation, mediated by microglia and astrocytes, is a key feature of AD pathology.[12][13] Ibuprofen, as a COX inhibitor, can suppress the production of pro-inflammatory prostaglandins.[14] Additionally, certain NSAIDs, including ibuprofen, have been shown to modulate the processing of amyloid precursor protein (APP) by γ-secretase, leading to a reduction in the production of the highly amyloidogenic Aβ42 peptide.[15][16] Other proposed mechanisms include the activation of the nuclear receptor PPARγ and inhibition of microglial activation, which can reduce Aβ deposition and tau hyperphosphorylation.[3][14][15]
Quantitative Data Summary (from Ibuprofen Studies)
| Model System | Compound | Concentration / Dose | Treatment Duration | Key Finding | Reference |
| Tg2576 AD Mice | Ibuprofen | 375 ppm in chow | 6 months | ~60% reduction in amyloid plaque load. | [15] |
| Tg2576 AD Mice | Ibuprofen | Not specified | 16 weeks | 63% reduction in SDS-soluble Aβ42 levels. | [15] |
| 3xTg-AD Mice | Ibuprofen | 375 ppm in chow | 5 months (from 1 to 6 months of age) | Significant improvement in Morris water maze performance; significant decrease in intraneuronal oligomeric Aβ and hyperphosphorylated tau (AT8). | [3][17] |
| APP23 AD Mice | Ibuprofen | 50 mg/kg/day (osmotic pump) | 2 months | Significantly improved performance in a visual-spatial learning task. | [18][19] |
| Human Neuronal Cells (Sk-n-sh) | Ibuprofen | Not specified | 12 hours (pre-treatment) | 50% decrease in secretion of total Aβ in cytokine-stimulated cells. | [20] |
Experimental Protocols (based on Ibuprofen studies)
This protocol describes the chronic administration of an NSAID in a transgenic mouse model of AD, followed by behavioral testing and post-mortem tissue analysis.
Materials:
-
Transgenic AD mice (e.g., 3xTg-AD, APP/PS1, or Tg2576) and wild-type littermate controls.
-
This compound or other test compound.
-
Vehicle for administration (e.g., formulated in chow, drinking water, or prepared for gavage/injection).
-
Behavioral testing apparatus (e.g., Morris water maze).
-
For tissue analysis: Anesthetic, perfusion solutions (PBS, 4% PFA), cryoprotectant (e.g., 30% sucrose), brain homogenization buffers (e.g., for ELISA), histology and immunohistochemistry reagents.
Procedure:
-
Animal Dosing:
-
Begin treatment at an age relevant to the model's pathology onset (e.g., pre-plaque stage for prophylactic studies). A common method is administration in chow. For example, 375 ppm ibuprofen in chow was used for 3xTg-AD mice starting at 1 month of age.[3][17]
-
House animals according to standard protocols with ad libitum access to the formulated chow and water.
-
Treat for a chronic period, typically several months (e.g., 5-6 months).[3][4]
-
-
Behavioral Assessment (e.g., Morris Water Maze):
-
Following the treatment period, assess cognitive function.
-
The Morris water maze task typically involves training mice over several days to find a hidden platform in a pool of opaque water, using spatial cues.
-
Record escape latency (time to find the platform) and path length during training trials.
-
Conduct a probe trial (platform removed) to assess spatial memory by measuring time spent in the target quadrant.
-
-
Tissue Collection and Preparation:
-
After behavioral testing, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA for fixation.
-
Harvest the brain. Post-fix one hemisphere in 4% PFA overnight, then transfer to a cryoprotectant. The other hemisphere can be snap-frozen for biochemical analysis.
-
Section the fixed hemisphere using a cryostat or vibratome for immunohistochemistry.
-
-
Biochemical Analysis (ELISA for Aβ levels):
-
Homogenize the frozen brain hemisphere in appropriate buffers to extract soluble and insoluble protein fractions.
-
Use a commercial ELISA kit specific for human Aβ40 and Aβ42 to quantify their levels in the brain homogenates, following the manufacturer's instructions.[21][22]
-
Typically, samples are added to antibody-coated plates, followed by detection antibodies and a colorimetric substrate. Read absorbance and calculate concentrations based on a standard curve.
-
-
Histological Analysis (Immunohistochemistry for Plaques and Tau):
-
Mount brain sections on slides.
-
Perform antigen retrieval (e.g., with formic acid for Aβ).[16]
-
Block non-specific binding sites.
-
Incubate with primary antibodies overnight (e.g., anti-Aβ like 6E10 or 4G8; anti-phospho-tau like AT8).[23]
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC method) and develop with a chromogen like DAB.
-
Counterstain with a nuclear stain if desired.
-
Dehydrate, clear, and coverslip the slides.
-
Acquire images and perform quantitative image analysis to determine plaque load (% area occupied by Aβ) and p-tau pathology.
-
Application in Parkinson's Disease (PD) Models (based on Ibuprofen studies)
Introduction and Proposed Mechanisms of Action
Neuroinflammation is a significant contributor to the progressive loss of dopaminergic neurons in the substantia nigra in PD.[17] Ibuprofen has been shown to be neuroprotective in toxin-based models of PD, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model.[1][6] The protective mechanisms are thought to be linked to the inhibition of COX enzymes, which reduces the production of reactive oxygen species and decreases dopamine turnover, thereby lowering oxidative stress on dopaminergic neurons.[1] Epidemiological studies have also suggested that regular ibuprofen use is associated with a lower risk of developing PD.[21]
Quantitative Data Summary (from Ibuprofen Studies)
| Model System | Compound | Dose | Treatment Duration | Key Finding | Reference |
| MPTP-injected C57Bl Mice | Ibuprofen | 10, 30, or 50 mg/kg | 7 consecutive days (1 hr before MPTP) | Significantly increased dopamine levels in the striatum at 7 and 21 days post-MPTP. Prevented the decrease in tyrosine hydroxylase (TH) protein. | [1][6] |
| MPTP-injected C57Bl/6 Mice | Ibuprofen | 50 mg/kg | 2 months (after MPTP) | In an early-stage PD model, recovered motor activity and significantly improved NURR1 expression. | [5] |
Experimental Protocol (based on Ibuprofen studies)
This protocol details the induction of a PD-like pathology using MPTP and the assessment of the neuroprotective effects of an NSAID.
Materials:
-
Male C57Bl/6 mice.
-
MPTP-HCl.
-
This compound or other test compound.
-
Vehicle for injection (e.g., saline).
-
Behavioral testing apparatus (e.g., rotarod, pole test).
-
For tissue analysis: Anesthetic, brain dissection tools, reagents for HPLC (for dopamine measurement) or Western blotting (for TH protein).
Procedure:
-
MPTP and Compound Administration:
-
Administer the test compound (e.g., ibuprofen at 10-50 mg/kg, i.p.) or vehicle 1 hour before MPTP injection.[6]
-
Induce parkinsonism by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals). Caution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate safety measures.
-
Continue compound administration daily for the desired study duration (e.g., 5-7 days for acute studies, or longer for chronic studies).[5][6][24]
-
-
Behavioral Assessment:
-
At selected time points post-MPTP injection (e.g., 7 and 21 days), assess motor function.
-
Rotarod Test: Measure the latency to fall from a rotating rod, which assesses motor coordination and balance.
-
Pole Test: Measure the time taken for the mouse to turn and descend a vertical pole, which assesses bradykinesia.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and rapidly dissect the brains on an ice-cold plate.
-
Isolate the striata for neurochemical or protein analysis.
-
For Dopamine Measurement (HPLC):
-
Homogenize striatal tissue in an appropriate buffer (e.g., 0.1 M HClO4).
-
Centrifuge and filter the supernatant.
-
Analyze dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Quantify against standard curves and normalize to tissue weight.
-
-
For Tyrosine Hydroxylase (TH) Analysis (Western Blot):
-
Homogenize striatal tissue in RIPA buffer.
-
Follow the Western blot procedure as described in Protocol 1 (Section 1.3.1), using a primary antibody against TH to assess the integrity of dopaminergic neurons.
-
-
Conclusion
This compound presents a promising tool for studying neurodegenerative diseases, particularly SMA, through its unique COX-independent mechanism of upregulating SMN protein. The provided protocols offer a framework for investigating its efficacy in relevant cellular and animal models. While its application in AD and PD is less explored, the extensive data on the structurally similar NSAID, ibuprofen, provides a strong rationale and methodological templates for future studies. Researchers are encouraged to adapt these protocols to investigate the full potential of this compound and related compounds as neuroprotective agents.
References
- 1. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen reduces Aβ, hyperphosphorylated tau and memory deficits in Alzheimer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Investigating the Effect of an Anti-Inflammatory Drug in Determining NURR1 Expression and Thus Explowring the Progression of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. treat-nmd.org [treat-nmd.org]
- 9. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. novamedline.com [novamedline.com]
- 16. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. intimakmur.co.id [intimakmur.co.id]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Indoprofen in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Indoprofen is the levorotatory (S)-enantiomer of indoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of pain and inflammation.[1] Although indoprofen was withdrawn from the market due to side effects, its potent analgesic and anti-inflammatory properties make its active enantiomer, this compound, a valuable tool for preclinical pain research. These application notes provide an overview of its use in common pain models, detailed experimental protocols, and a summary of available data.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Signaling Pathway of NSAID Action in Nociception
Caption: Mechanism of action of this compound in reducing pain signaling.
Data Presentation: In Vitro and In Vivo Activity
Quantitative data for this compound is limited. The following tables summarize available data for racemic indoprofen and provide context with other common NSAIDs.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Indoprofen (racemic) | Not Available | Not Available | 0.78 | [3] |
| Ibuprofen | 12 | 80 | 6.67 | N/A |
| Celecoxib | 82 | 6.8 | 0.08 | N/A |
Table 2: Efficacy in Preclinical Pain Models (Racemic Indoprofen)
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | Oral | 1-3 mg/kg | Inhibition of acute and subchronic inflammation | [1] |
| Acetic Acid-induced Writhing | Mouse | Not Specified | Not Specified | Strong analgesic activity | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is used to assess the anti-inflammatory and peripheral analgesic effects of a compound.
Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.
Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity by quantifying visceral pain responses.
Workflow:
Caption: Experimental workflow for the acetic acid-induced writhing test.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
0.6% (v/v) Acetic acid solution in distilled water
-
Observation chambers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and a positive control (e.g., Aspirin 100 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] x 100
Conclusion
This compound, as the active S-enantiomer of indoprofen, is a potent inhibitor of prostaglandin synthesis and a valuable research tool for studying nociceptive pathways. The provided protocols for the carrageenan-induced paw edema and acetic acid-induced writhing tests offer standardized methods for evaluating its analgesic and anti-inflammatory properties in preclinical models. While specific quantitative data for this compound is scarce, the established pharmacology of chiral NSAIDs provides a strong basis for its application in pain research. Further investigation is warranted to fully characterize the in vitro and in vivo pharmacological profile of this specific enantiomer.
References
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A rapid and sensitive reversed-phase HPLC procedure has been developed for the quantitative analysis of indoprofen in plasma and urine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a rapid and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of indoprofen in biological matrices such as plasma and urine. The protocol is based on established analytical principles for non-steroidal anti-inflammatory drugs (NSAIDs) and provides a framework for method development and validation. The procedure involves sample clean-up, chemical derivatization for enhanced chromatographic separation of enantiomers, and subsequent analysis by RP-HPLC with UV detection. This application note provides a detailed protocol, data presentation tables for validation, and a complete experimental workflow diagram to guide researchers in implementing this analytical method.
Introduction
Indoprofen is a non-steroidal anti-inflammatory drug of the arylpropionic acid class. Accurate quantification of indoprofen and its enantiomers in plasma and urine is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. Reversed-phase HPLC is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility. A key method for the analysis of indoprofen enantiomers in plasma involves a derivatization step using ethyl chloroformate prior to HPLC separation[1]. This document presents a comprehensive protocol based on this approach.
Experimental Protocols
Sample Preparation (Plasma & Urine)
Effective sample preparation is crucial to remove interfering endogenous substances and concentrate the analyte. The following protocol describes a liquid-liquid extraction procedure followed by derivatization.
Materials:
-
Human plasma or urine samples
-
Indoprofen standard
-
Internal Standard (IS) solution (e.g., another profen NSAID not present in the sample)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Pyridine in toluene (5% v/v)
-
Ethyl chloroformate in toluene (5% v/v)
-
L-leucinamide solution
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of plasma or urine into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to each sample, standard, and quality control (QC) sample.
-
Acidification: Acidify the samples by adding 100 µL of 1M HCl to protonate the indoprofen.
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of 5% pyridine in toluene.
-
Add 50 µL of 5% ethyl chloroformate in toluene.
-
Allow the reaction to proceed for 1 minute to form an anhydride intermediate.
-
Add 50 µL of L-leucinamide solution to form diastereomers.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
-
Final Sample Preparation: Reconstitute the final dried residue in 200 µL of the mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for injection.
Chromatographic Conditions
The following are typical starting conditions for the analysis of indoprofen derivatives. Method optimization may be required.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent with UV/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5, 50 mM) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Data Presentation
Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following tables should be generated to summarize the method's performance.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|
| Indoprofen | To be determined | To be determined | To be determined | To be determined |
Table 2: Accuracy and Precision (Intra-day & Inter-day)
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Low | To be determined | To be determined | To be determined |
| Mid | To be determined | To be determined | To be determined |
| High | To be determined | To be determined | To be determined |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Extraction Recovery (%) |
|---|---|---|
| Low | To be determined | To be determined |
| Mid | To be determined | To be determined |
| High | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for Indoprofen Analysis in Biological Samples.
Logical Relationship of Method Validation
Caption: Inter-relationship of Key HPLC Method Validation Parameters.
References
Troubleshooting & Optimization
Technical Support Center: (-)-Indoprofen Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of (-)-Indoprofen in aqueous solutions.
Troubleshooting Guides & FAQs
Issue 1: Low Aqueous Solubility of this compound
Q1: My aqueous solution of this compound has a very low concentration. What is its expected solubility in water?
A: this compound is characterized as a poorly water-soluble drug.[1] Its aqueous solubility is limited, especially in neutral or acidic conditions. One study reports its solubility to be greater than 42.2 µg/mL at pH 7.4.[2] Like other profens, its solubility is pH-dependent due to the presence of a carboxylic acid group.[1][3]
Q2: I am observing precipitation when trying to dissolve this compound in a neutral buffer. Why is this happening?
A: this compound is a weak acid. In neutral or acidic solutions (pH below its pKa), the carboxylic acid group is primarily in its neutral, less soluble form. To achieve higher solubility, the pH of the solution needs to be raised above its pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Issue 2: pH Adjustment for Solubility Enhancement
Q3: How does pH affect the solubility of this compound, and what is the underlying mechanism?
A: As a weak acid, the solubility of this compound increases significantly as the pH of the aqueous solution rises above its pKa. The pKa of the similar compound ibuprofen is approximately 4.9 to 5.2.[4] At a pH below the pKa, the un-ionized form (R-COOH) dominates, which is less soluble. As the pH increases above the pKa, the ionized form (R-COO⁻) becomes dominant. This anionic salt form is more polar and thus exhibits significantly higher aqueous solubility.[5]
Q4: What is a suitable pH range to achieve a significant increase in this compound solubility?
A: To ensure a significant portion of the drug is in its ionized, soluble form, the pH should be adjusted to be at least 1 to 2 units above its pKa. For compounds similar to Indoprofen, like Ibuprofen, solubility is markedly higher at pH values of 6.8 and above.[3] A solubility of >42.2 µg/mL has been reported for Indoprofen at pH 7.4.[2]
Illustrative pH-Solubility Relationship for a Profen Drug Note: This table illustrates the expected trend for a weak acid like this compound based on data for similar compounds. Actual values require experimental determination.
| pH | Predominant Form | Expected Relative Solubility |
| < 4.0 | R-COOH (Neutral) | Very Low |
| ~5.0 (pKa) | R-COOH ≈ R-COO⁻ | Moderate |
| 6.0 | R-COO⁻ (Ionized) | High |
| 7.4 | R-COO⁻ (Ionized) | Very High |
Diagram: Mechanism of pH-Dependent Solubility
Caption: pH effect on this compound ionization and solubility.
Issue 3: Using Co-solvents to Improve Solubility
Q5: My experimental conditions restrict pH changes. Can I use co-solvents to increase the solubility of this compound?
A: Yes, using co-solvents is a common and effective strategy. Co-solvents reduce the polarity of the aqueous medium, which can significantly enhance the solubility of poorly water-soluble drugs like this compound.[6]
Q6: Which co-solvents are effective for this compound and what concentrations should I start with?
A: this compound is reported to be soluble in organic solvents such as ethanol, methanol, and DMSO.[1][7] For the related compound ibuprofen, propylene glycol (PG) and polyethylene glycol (PEG 300) have also been shown to exponentially increase solubility.[6] A good starting point is to test co-solvent concentrations ranging from 10% to 40% (v/v) in your aqueous solution.
Common Co-solvents for Solubility Enhancement of Profens
| Co-solvent | Typical Concentration Range (v/v) | Expected Effect on Solubility |
| Ethanol | 10% - 50% | Significant, near-exponential increase.[8][9] |
| Propylene Glycol (PG) | 20% - 80% | Significant, exponential increase.[6] |
| Polyethylene Glycol (PEG 300/400) | 20% - 80% | Very high, exponential increase.[6] |
| Dimethyl Sulfoxide (DMSO) | 5% - 20% | High, effective at lower concentrations.[10] Soluble in DMSO.[7] |
Issue 4: Employing Cyclodextrins for Complexation
Q7: I need a formulation without organic co-solvents. Is cyclodextrin complexation a viable alternative?
A: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic central cavity, forming water-soluble inclusion complexes.[11] This is a widely used technique to enhance the solubility, stability, and bioavailability of drugs like NSAIDs.[12][13]
Q8: Which type of cyclodextrin should I use for this compound?
A: For NSAIDs like ibuprofen, β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and effective.[13][14] The choice of cyclodextrin and the optimal drug-to-CD molar ratio must be determined experimentally through phase solubility studies.[14]
Issue 5: Salt Formation
Q9: Can forming a salt of this compound improve its aqueous solubility?
A: Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[15] Since this compound is an acidic compound, reacting it with a suitable base can form a salt with significantly improved aqueous solubility and dissolution rate.
Q10: Are there any known salts of Indoprofen?
A: Yes, the literature reports the formation of several Indoprofen salts. These include salts with sodium and arginine.[7] A drug-drug salt with ciprofloxacin has also been synthesized and characterized, demonstrating the feasibility of this approach.[15]
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., phosphate, acetate, or Britton-Robinson buffers).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer solution. Ensure enough solid is present to maintain saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot from each vial and filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mg/mL) against the corresponding pH of each buffer to generate the pH-solubility profile.
Protocol 2: Screening of Co-solvent Systems
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations (e.g., 10%, 20%, 30%, 40% v/v) of the selected co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Determine Saturation Solubility: For each co-solvent mixture, add an excess of this compound and follow the equilibration and quantification steps (3-5) outlined in Protocol 1.
-
Compare Results: Tabulate and compare the saturation solubility of this compound in each co-solvent system to identify the most effective co-solvent and its optimal concentration range.
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add Drug: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Seal the vials and shake at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter and Quantify: Filter the samples through a 0.45 µm filter and analyze the filtrate for the total concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
-
Construct Phase Solubility Diagram: Plot the total molar concentration of dissolved this compound against the molar concentration of the cyclodextrin. The slope and shape of this diagram will indicate the stoichiometry of the complex (e.g., 1:1 or 1:2) and the stability constant.
Diagram: Workflow for Solubility Enhancement
Caption: Decision tree for improving this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indoprofen - Wikipedia [en.wikipedia.org]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 11. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as Complexation Agents to Improve the Anti-inflammatory Drugs Profile: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin: Characterization and In Vivo Release Profile and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with (-)-Indoprofen stability in experimental assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of (-)-Indoprofen in experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in experimental solutions?
A1: The stability of this compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), is primarily influenced by pH, temperature, light, and the solvent used.[1][2] Extreme pH conditions (both acidic and alkaline), elevated temperatures, and exposure to UV light can lead to degradation.[1][3][4]
Q2: How does pH affect the stability of this compound?
A2: Studies on the related compound ibuprofen show that it is most stable in a pH range of 5 to 7.[5] Deviations from this range can lead to hydrolysis. Specifically, ibuprofen has been shown to be moderately resistant to acidic conditions but can degrade under basic conditions.[3][6] While specific data for this compound is limited, a similar pH-dependent stability profile is expected.
Q3: Is this compound sensitive to light?
A3: Yes, profens, including Indoprofen, are known to be sensitive to light, particularly UV radiation.[4] Photodegradation can occur, leading to the formation of various byproducts.[7][8] It is recommended to protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.[5]
Q4: What is the recommended storage temperature for this compound stock solutions?
A4: For short-term storage, refrigeration at 2-8°C is generally recommended. For long-term storage, it is advisable to store stock solutions at -20°C or below to minimize degradation.[9] Some suppliers recommend storage at -20°C.[10] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[11] It is best practice to aliquot stock solutions into single-use vials.[9]
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: this compound is slightly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and acetonitrile.[12] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also commonly used solvents for preparing stock solutions of NSAIDs for in vitro studies.[9] When preparing working solutions in aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically below 0.5%) to avoid solvent-induced artifacts and precipitation.[9]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions for each experiment from a recently prepared or properly stored stock solution.[11]
-
Check Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[9]
-
Control pH of Assay Medium: Ensure the pH of your cell culture medium or buffer is within a stable range for this compound (ideally pH 5-7).[5]
-
Protect from Light: During incubation and handling, protect plates and solutions from direct light exposure.[4]
-
Issue 2: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is as low as possible, typically below 0.5%.[9]
-
Use a Higher Stock Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, thereby keeping the final organic solvent concentration low.[9]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or gentle sonication can sometimes help dissolve the compound.[11] However, be cautious with temperature to avoid thermal degradation.
-
pH Adjustment: The aqueous solubility of ibuprofen, a related compound, increases with higher pH.[13] Adjusting the pH of the final solution might improve solubility, but be mindful of the stability profile.
-
Quantitative Data Summary
While specific quantitative stability data for this compound is scarce in the literature, data for the closely related compound ibuprofen can provide valuable insights.
Table 1: pH-Dependent Stability of Ibuprofen in Aqueous Solution
| pH | Temperature (°C) | Half-life (t₁/₂) | Notes |
| 3 | 20 | > 48 hours | Moderately resistant to acid treatment.[3] |
| 5 | 20 | Stable | Most stable in the pH range of 5-7.[5] |
| 6 | 20 | ~444 days (t₁₀%) | Maximum stability observed at pH 6.[5] |
| 7 | 20 | Stable | [5] |
| 8 | 20 | Degradation observed | Degradation increases at alkaline pH.[3] |
Data is for ibuprofen and should be considered as an approximation for this compound.
Table 2: Thermal Stability of Ibuprofen
| Condition | Observation | Reference |
| Solid State | Melts at approximately 76-77°C, followed by decomposition. | [14] |
| Aqueous Solution | Thermolabile; degradation rate increases with temperature. Recommended storage at 20°C. | [3] |
Data is for ibuprofen and should be considered as an approximation for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[11]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes. Store at -20°C or -80°C for long-term use.[9]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂), protecting the plate from light.
-
Assay Endpoint Measurement: Perform the specific assay to measure the desired endpoint (e.g., cell viability, cytokine production, gene expression).
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent assay results.
Caption: Mechanism of action of this compound via COX inhibition.
References
- 1. Ibuprofen photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection | MDPI [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Optimizing (-)-Indoprofen Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (-)-Indoprofen in in vitro experiments. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the effective design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Based on available in vitro data, a broad concentration range of 1 µM to 200 µM can be considered for initial screening. For specific applications, a narrower range of 7.5 µM to 20 µM has been shown to be effective in reducing inflammatory factor production in cell lines such as THP-1. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically below 0.5%, ideally under 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: Like other NSAIDs, this compound's primary off-target effects are related to the inhibition of COX-1, which is involved in homeostatic functions. This can lead to gastrointestinal side effects in vivo. In vitro, high concentrations may lead to cytotoxicity. It is crucial to include appropriate controls and assess cell viability in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Decrease the final solvent concentration to <0.5%, preferably <0.1%. Prepare a more concentrated stock solution to achieve this. Add the stock solution to the medium dropwise while gently mixing. |
| The concentration of this compound exceeds its solubility in the medium. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Consider using alternative solubilization methods like cyclodextrin complexation for higher concentrations. | |
| High background signal in anti-inflammatory assays. | The cells are stressed or activated prior to the experiment. | Handle cells gently during passaging and seeding. Ensure cells are in a healthy, logarithmic growth phase before treatment. |
| The stimulating agent (e.g., LPS) concentration is too high. | Optimize the concentration of the stimulating agent to induce a robust but not overwhelming inflammatory response. | |
| Observed cytotoxicity at expected therapeutic concentrations. | The specific cell line is highly sensitive to this compound. | Perform a cell viability assay (e.g., MTT or LDH) across a wide range of concentrations to determine the cytotoxic threshold for your cell line. |
| The organic solvent concentration is toxic to the cells. | Ensure the final solvent concentration is within the tolerated range for your cell line. Include a vehicle control (medium with the same final solvent concentration) in all experiments. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay | Effective Concentration Range | Observed Effect |
| C2C12 myotubes | Myh Protein Expression | 1 - 200 µM | Inhibition of dexamethasone-induced myotube atrophy and restoration of Myh protein levels. |
| C2C12 cells | Oxidative Metabolism | 1 - 200 µM | Upregulation of total-OXPHOS and myoglobin expression. |
| THP-1 cells | Inflammatory Cytokine Production | 7.5 - 20 µM | Reduction in rhHMGB1-induced production of TNF-α, IL-1β, and IL-6. |
| THP-1 cells | Prostaglandin E2 (PGE2) Production | 7.5 - 20 µM | Reduction in rhHMGB1-induced PGE2 production. |
Table 2: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Naproxen | Not explicitly reported | Not explicitly reported | Not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
In Vitro Anti-inflammatory Assay (Measurement of Prostaglandin E2)
-
Cell Seeding and Differentiation: Seed macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 24-well plate and, if necessary, differentiate them according to standard protocols.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) at an optimized concentration (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to the stimulated vehicle control.
Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
-
Blood Collection: Collect fresh human venous blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Incubation with this compound: Aliquot the whole blood into tubes and incubate with various concentrations of this compound or a vehicle control for 15-60 minutes at 37°C.
-
COX-1 Activity (Thromboxane B2 Production): To measure COX-1 activity, allow the blood samples to clot for 60 minutes at 37°C. Centrifuge the samples to separate the serum. Measure the concentration of the stable thromboxane A2 metabolite, thromboxane B2 (TxB2), in the serum using an ELISA kit.
-
COX-2 Activity (Prostaglandin E2 Production): To measure COX-2 activity, stimulate the blood aliquots with LPS for 24 hours to induce COX-2 expression. After LPS stimulation, add the test compound and incubate. Centrifuge to separate the plasma and quantify the PGE2 concentration using an ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound to determine the IC50 values.
Mandatory Visualizations
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Caption: General workflow for in vitro studies with this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in (-)-Indoprofen Experiments
Welcome to the technical support center for (-)-Indoprofen. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R)-(-) enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key for the synthesis of prostaglandins, mediators of inflammation and pain.[1][2] However, it is crucial to note that the pharmacological activity of Indoprofen resides almost entirely in the (+)- or (S)-enantiomer.[3] The this compound enantiomer is considered significantly less active in terms of COX inhibition.
Q2: We are observing significantly lower than expected anti-inflammatory activity with our this compound sample. What are the likely causes?
A2: This is a common observation and can be attributed to several factors:
-
Enantiomeric Purity: The most probable cause is the inherent nature of this compound being the less active enantiomer. The anti-inflammatory effects of racemic Indoprofen are primarily driven by the (+)-Indoprofen enantiomer. Ensure your sample is not racemic and has the desired high enantiomeric purity.
-
Compound Stability: Like many small molecules, this compound can degrade if not stored properly. Degradation can lead to a loss of any residual activity.
-
Experimental Conditions: The observed activity can be highly dependent on the specific cell line, assay conditions, and concentrations used.
Q3: Can this compound be used as a negative control in our experiments?
A3: Given its significantly lower COX inhibitory activity compared to the (+)-enantiomer, this compound can potentially serve as a negative control to demonstrate the stereospecificity of the observed effects of racemic or (+)-Indoprofen. However, it is essential to confirm the enantiomeric purity of your this compound sample, as even small amounts of the (+)-enantiomer can lead to measurable activity.
Q4: What are the known signaling pathways affected by Indoprofen?
A4: Besides COX inhibition, Indoprofen has been reported to activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK signaling pathway. These pathways are involved in cellular processes like metabolism, inflammation, and cell survival.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Question: Our cell viability assays (e.g., MTT, XTT) with this compound show inconsistent results between experiments. What could be the problem?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, confluency, and media composition. Cell responses can vary with these parameters. |
| This compound Stock Solution Issues | Verify the stability and proper storage of your stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock. |
| Variable Incubation Times | Ensure precise and consistent incubation times with this compound. |
| Assay Protocol Deviations | Minor variations in the assay protocol, such as reagent incubation times, can lead to significant differences. Adhere strictly to a standardized protocol. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. Include a vehicle-only control. |
Issue 2: Inconsistent Inhibition in COX Activity Assays
Question: We are observing inconsistent or no inhibition of COX enzymes with this compound. Why is this happening?
Answer:
| Potential Cause | Troubleshooting Steps |
| Low Potency of this compound | As the less active enantiomer, this compound is expected to have very weak COX inhibitory activity. The observed effect, if any, may be close to the detection limit of the assay. |
| Enantiomeric Purity | Verify the enantiomeric purity of your this compound sample. Contamination with the highly active (+)-enantiomer will lead to misleading results. |
| Enzyme Activity | Ensure the activity of your COX-1 and COX-2 enzymes is optimal and consistent. Use a positive control inhibitor (e.g., racemic Indoprofen or another NSAID) to validate each experiment. |
| Substrate Concentration | The concentration of arachidonic acid can influence the apparent inhibitory activity. Use a consistent and optimized substrate concentration. |
| Assay Buffer Composition | The pH and composition of the assay buffer can affect both enzyme activity and compound solubility. Maintain consistent buffer conditions. |
Data Presentation
Table 1: Comparative Activity of Indoprofen Enantiomers
| Compound | Relative Anti-inflammatory Activity | Relative Analgesic Activity | Relative Acute Toxicity (Rat, oral) |
| Racemic Indoprofen | 1 | 1 | 1 |
| (+)-Indoprofen | ~2 | ~2 | ~2 |
| This compound | ~0.05 | ~0.05 | ~0.125 |
Note: Data is presented as relative values for comparison. Actual values can vary based on the experimental model. Data synthesized from available literature.[1]
Table 2: Reported COX Inhibition Data for Racemic Indoprofen
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Racemic Indoprofen | Not explicitly reported | Not explicitly reported | 0.78 |
Experimental Protocols
Protocol 1: Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound and a positive control inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
Procedure:
-
Prepare solutions of this compound and the positive control at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a suitable stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if applicable.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: this compound is a very weak inhibitor of COX enzymes.
References
- 1. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing (-)-Indoprofen precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (-)-Indoprofen in cell culture experiments and preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
A1: this compound is the R-enantiomer of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] It is a hydrophobic compound with low aqueous solubility, which can lead to precipitation in cell culture media. Key physicochemical properties are summarized below.
Q2: Why does this compound precipitate in my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is common due to its hydrophobic nature. The primary reasons for precipitation include:
-
"Crashing out": When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to become insoluble and precipitate.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its maximum solubility in that specific medium.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) or pH of the medium can affect the solubility of the compound.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO to minimize the final volume of DMSO added to the cell culture.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. The tolerance to DMSO can vary between cell lines, so it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to assess any potential effects of the solvent on your cells.
Q5: Can I dissolve this compound directly in cell culture medium or PBS?
A5: Direct dissolution of this compound in aqueous solutions like cell culture medium or Phosphate-Buffered Saline (PBS) is generally not recommended due to its poor water solubility. This will likely result in incomplete dissolution and precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | High final concentration of this compound exceeding its solubility limit. Rapid dilution causing "solvent shock". | - Decrease the final working concentration of this compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.- Add the stock solution dropwise to the medium while gently vortexing or swirling. |
| Media becomes cloudy or hazy over time in the incubator. | Temperature shift affecting solubility. Interaction with media components. pH shift in the medium due to cell metabolism or CO2 environment. | - Pre-warm the cell culture medium to 37°C before adding the compound.- Test the solubility of this compound in different basal media formulations.- Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). |
| Fine precipitate observed under the microscope. | Formation of micro-precipitates that are not visible to the naked eye. | - Filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. Note: This may remove some of the active compounds if precipitation is significant.- Consider using solubility enhancers like cyclodextrins. |
| Precipitation after freeze-thaw cycles of the stock solution. | Poor solubility of this compound at lower temperatures. Water absorption by DMSO stock, reducing its solvating capacity. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate.- Use anhydrous DMSO to prepare stock solutions. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₃ | [2] |
| Molecular Weight | 281.31 g/mol | [2] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 117 °C | [3] |
Table 2: Solubility of this compound and Related Compounds
| Solvent | This compound Solubility | Ibuprofen Solubility (for reference) | Reference |
| DMSO | 100 mg/mL (355.48 mM) | ~50 mg/mL | [2][4] |
| Ethanol | Data not available | ~60 mg/mL | [4] |
| Methanol | Data not available | Data not available | |
| PBS (pH 7.2) | >42.2 µg/mL (at pH 7.4) | ~2 mg/mL | [4][5] |
Note: Ibuprofen is a structurally similar NSAID, and its solubility data is provided as a general reference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize "solvent shock," first, dilute the high-concentration stock solution into a smaller volume of the pre-warmed medium to create an intermediate concentration (e.g., 10X the final desired concentration).
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the stock solution directly if not preparing an intermediate) to the final volume of pre-warmed complete cell culture medium.
-
Add the solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: General Cell Culture Experiment with this compound
Objective: To treat cultured cells with this compound for experimental purposes (e.g., assessing anti-inflammatory effects). This protocol uses RAW 264.7 macrophage-like cells as an example.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound working solution (prepared as in Protocol 1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The next day, remove the old medium.
-
Pre-treat the cells with various concentrations of the this compound working solution for 1 hour. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Stimulation:
-
After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include an unstimulated control group.
-
-
Endpoint Analysis:
-
After the incubation period, collect the cell culture supernatant for analysis of inflammatory mediators (e.g., nitric oxide, cytokines) or perform cell-based assays (e.g., cytotoxicity, gene expression analysis).
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's mechanism via COX pathway inhibition.
Caption: Ibuprofen's effect on the WNK1/GSK3β/SRPK1 pathway.
References
(-)-Indoprofen degradation products and their interference in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Indoprofen. The information addresses potential challenges related to its degradation products and their interference in analytical assays.
Disclaimer: Publicly available data specifically detailing the degradation products of this compound is limited. Therefore, this guide leverages information on the structurally similar and well-studied nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, as a predictive model for potential degradation pathways and analytical interferences. This information should be used as a guideline for troubleshooting and method development, with the understanding that empirical validation for this compound is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the levorotatory enantiomer of Indoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Some studies suggest that Indoprofen may also have effects on other pathways, such as activating AKT-AMPK and inhibiting NF-κB/MAPK signaling pathways.[1][2]
Q2: Why am I seeing unexpected peaks in my chromatogram when analyzing this compound samples?
Unexpected peaks in your chromatogram could be due to several factors, including the presence of degradation products, impurities from the synthesis process, or interference from the sample matrix. Forced degradation studies on the related compound ibuprofen have shown that it can degrade under stress conditions such as heat, oxidation, and basic pH.[3][4][5] It is plausible that this compound may undergo similar degradation.
Q3: How can I minimize the degradation of this compound in my samples and stock solutions?
To minimize degradation, it is recommended to:
-
Control Storage Conditions: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.
-
Use Fresh Solutions: Prepare fresh working solutions for each experiment to avoid degradation that may occur over time in solution.
-
Mind the pH: Be mindful of the pH of your buffers and solutions. As with ibuprofen, basic conditions may promote degradation.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot stock solutions into single-use vials.
Q4: My assay results for this compound are inconsistent. What are the potential causes?
Inconsistent assay results can stem from various sources:
-
Compound Instability: As mentioned, degradation of this compound can lead to lower effective concentrations and variable results.
-
Solubility Issues: Like many profens, this compound may have limited aqueous solubility. Precipitation in your assay medium can lead to significant variability.
-
Matrix Effects: Components in your sample matrix (e.g., plasma, cell culture media) can interfere with the analytical method, leading to signal suppression or enhancement.
-
Assay Protocol Variability: Inconsistent incubation times, cell densities, or reagent concentrations can all contribute to result variability.
Troubleshooting Guides
Issue 1: Appearance of Extra Peaks in HPLC Analysis
Problem: You observe unknown peaks in the chromatograms of your this compound samples that are not present in your standard.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Perform forced degradation studies on your this compound standard (e.g., exposure to acid, base, heat, oxidation) to see if the unknown peaks match the retention times of any degradation products. - Analyze samples by HPLC-MS to identify the mass of the unknown peaks and compare them to potential degradation products of Indoprofen (based on ibuprofen degradation pathways). |
| Sample Matrix Interference | - Prepare a blank matrix sample (without this compound) and run it on the HPLC to see if any endogenous components co-elute with your peaks of interest. - Optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
| Contamination | - Ensure all solvents, reagents, and vials are clean and free of contaminants. - Run a blank injection (mobile phase only) to check for system contamination. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Problem: You are observing high variability in the biological activity of this compound between experiments.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound | - Visually inspect your assay plates for any signs of precipitation. - Determine the solubility of this compound in your specific cell culture medium. - Consider using a co-solvent (e.g., DMSO) but keep the final concentration low (typically <0.5%) to avoid solvent toxicity. |
| Inconsistent Cell Health/Density | - Standardize your cell seeding protocol to ensure consistent cell numbers in each well. - Monitor cell viability and morphology throughout the experiment. |
| Degradation in Culture Medium | - Assess the stability of this compound in your cell culture medium over the time course of your experiment by analyzing samples at different time points via HPLC. |
Data Presentation
Table 1: Potential Degradation Products of this compound (Hypothesized based on Ibuprofen Degradation)
| Potential Degradation Product | Potential Cause of Formation | Potential Impact on Assays |
| Hydroxylated derivatives | Oxidation | May have altered biological activity and different chromatographic retention times. |
| Decarboxylated derivatives | Photodegradation, Thermal stress | Likely to be biologically inactive and will have a significantly different retention time in reverse-phase HPLC. |
| Products of esterification | Reaction with excipients (e.g., in formulations) | May interfere with quantification if they co-elute with the parent compound. |
Note: This table is speculative and based on the known degradation of ibuprofen. Experimental verification is required for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound standard
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples (including an untreated control) by a suitable HPLC method. Compare the chromatograms to identify degradation peaks.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. Ibuprofen Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bioavailability Limitations of (-)-Indoprofen in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of (-)-Indoprofen.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the formulation and in vivo testing of this compound.
FAQ 1: My in vivo pharmacokinetic study shows low oral bioavailability of this compound. What are the potential reasons?
Answer: Low oral bioavailability of this compound is often attributed to its poor aqueous solubility. As a non-steroidal anti-inflammatory drug (NSAID), its dissolution in the gastrointestinal (GI) tract can be the rate-limiting step for absorption. Indoprofen is slightly soluble in water, with a reported solubility of greater than 42.2 µg/mL at pH 7.4[1]. The acidic environment of the stomach can further limit its dissolution.
Troubleshooting:
-
Characterize Physicochemical Properties:
-
Solubility-pH Profile: Determine the solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its dissolution behavior in different segments of the GI tract.
-
Permeability: Although specific data for this compound is limited, related compounds like ibuprofen have high permeability. A Caco-2 permeability assay can be performed to confirm if permeability is a limiting factor.
-
-
Formulation Strategy: Consider bioavailability-enhancing formulations such as solid dispersions, nanoparticle systems, or prodrugs.
FAQ 2: I am observing significant gastrointestinal toxicity in my animal models. How can this be mitigated?
Answer: this compound, like other NSAIDs, is known to cause gastrointestinal side effects, which was a primary reason for its withdrawal from the market[2]. This toxicity can be both a result of direct contact with the gastric mucosa and systemic inhibition of cyclooxygenase (COX) enzymes.
Troubleshooting:
-
Formulation Approach:
-
Prodrugs: Ester prodrugs of similar NSAIDs have been shown to significantly reduce gastric irritation[3]. This strategy masks the carboxylic acid moiety responsible for direct mucosal damage.
-
Nanoparticles: Encapsulating this compound in nanoparticles can potentially reduce direct contact with the GI lining.
-
-
Dose Reduction: Improved bioavailability through advanced formulations may allow for a reduction in the administered dose, thereby potentially lowering systemic toxicity.
-
In Vivo Evaluation: When conducting animal studies, include a thorough histopathological analysis of the gastric and intestinal mucosa to quantify the gastrointestinal toxicity of your formulation compared to the free drug[4].
FAQ 3: My solid dispersion of this compound shows improved dissolution in vitro, but the in vivo bioavailability has not increased as expected. What could be the issue?
Answer: A discrepancy between in vitro dissolution and in vivo performance can arise from several factors.
Troubleshooting:
-
Precipitation in the GI Tract: The amorphous form of the drug in a solid dispersion can be prone to precipitation into a less soluble crystalline form upon dilution in the aqueous environment of the GI tract.
-
Action: Incorporate precipitation inhibitors into your formulation, such as hydrophilic polymers (e.g., HPMC, PVP).
-
-
Animal Model Considerations: The GI physiology of the animal model (e.g., gastric pH, transit time) can differ significantly from in vitro conditions and from humans.
-
Analytical Method: Ensure your bioanalytical method for quantifying this compound in plasma is validated and sensitive enough to detect changes in absorption. A GLC-based method has been described for the determination of indoprofen in plasma[3].
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of a this compound Solid Dispersion (Fusion Method)
This protocol is adapted from methods used for ibuprofen, a structurally similar NSAID[1][5].
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 8000
-
Crucible
-
Water bath
-
Stirring rod
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and PEG 8000 to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Place the weighed PEG 8000 in a crucible and melt it on a water bath at approximately 60-70°C with constant stirring.
-
Once the PEG 8000 is completely melted, gradually add the this compound powder to the molten polymer while continuing to stir to ensure a homogenous mixture.
-
Continue heating and stirring until a clear, homogeneous melt is obtained.
-
Remove the crucible from the water bath and allow the melt to cool and solidify at room temperature.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Prior to further characterization or in vivo studies, the solid dispersion should be pulverized and sieved to obtain a uniform particle size.
In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel this compound formulation compared to a control (e.g., a simple suspension of the free drug).
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation
-
Control this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into two groups: a control group and a test formulation group.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups to compare the bioavailability.
Evaluation of Gastric Toxicity in Rats
This protocol, adapted from studies on other NSAIDs, allows for the macroscopic and microscopic evaluation of gastric damage[4].
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation
-
Control this compound suspension
-
Vehicle control
-
Formalin solution (10%)
-
Dissecting tools
-
Microscope
Procedure:
-
Administer the test formulation, control suspension, or vehicle to different groups of rats daily for a predetermined period (e.g., 3-7 days).
-
On the final day, after the last dose, fast the animals for a specified time.
-
Euthanize the animals and carefully dissect the stomach.
-
Open the stomach along the greater curvature and rinse gently with saline to remove any contents.
-
Macroscopically examine the gastric mucosa for any signs of hemorrhage, erosion, or ulceration. A scoring system can be used to quantify the extent of damage.
-
Fix the stomach tissue in 10% formalin for histopathological examination.
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Microscopically evaluate the stained sections for evidence of mucosal damage, inflammation, and cellular infiltration.
Section 3: Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-t) (µg.hr/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 15.2 ± 3.1 | 2.0 ± 0.5 | 98.5 ± 15.2 | 100 |
| Solid Dispersion | 10 | 28.9 ± 4.5 | 1.0 ± 0.3 | 185.6 ± 22.8 | 188.4 |
| Nanoparticle Formulation | 10 | 35.1 ± 5.2 | 0.8 ± 0.2 | 210.3 ± 25.1 | 213.5 |
| Ester Prodrug | 10 (equimolar) | 25.6 ± 3.9 | 1.5 ± 0.4 | 165.4 ± 20.7 | 167.9 |
Data are presented as mean ± SD and are for illustrative purposes only.
Table 2: Hypothetical Gastric Ulcer Index of this compound Formulations in Rats
| Formulation | Dose (mg/kg/day) | Ulcer Index (Mean ± SD) |
| Vehicle Control | - | 0.1 ± 0.2 |
| This compound Suspension | 10 | 3.8 ± 0.9 |
| Solid Dispersion | 10 | 2.5 ± 0.7 |
| Nanoparticle Formulation | 10 | 1.8 ± 0.5 |
| Ester Prodrug | 10 (equimolar) | 0.9 ± 0.4 |
Ulcer index is a semi-quantitative score based on the number and severity of gastric lesions. Data are for illustrative purposes only.
Section 4: Visualizations
Caption: Workflow for developing and evaluating novel this compound formulations.
Caption: Ester prodrug strategy to enhance this compound absorption.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Improved dissolution and anti-inflammatory activity of ibuprofen-polyethylene glycol 8000 solid dispersion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of gastric toxicity of indomethacin acid, salt form and complexed forms with hydroxypropyl-beta-cyclodextrin on Wistar rats: histopathologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced dissolution of ibuprofen using solid dispersion with polyethylene glycol 20000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cell Line Resistance to (-)-Indoprofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to (-)-Indoprofen resistance in cell lines. The information provided herein is intended as a general guide and may need to be adapted for your specific experimental context.
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its mechanism of action?
This compound is the levorotatory enantiomer of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. Some research also suggests that Indoprofen can activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK pathway. Interestingly, a 2004 study identified that Indoprofen can increase the production of the survival motor neuron (SMN) protein, a function that may be independent of its COX inhibition. It is important to note that Indoprofen was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding.
Q2: Are there known mechanisms of cell line resistance to this compound?
Currently, there is a lack of published literature specifically detailing mechanisms of acquired resistance to this compound in cell lines. However, based on the mechanisms of resistance to other NSAIDs and anti-cancer drugs, several potential mechanisms can be hypothesized:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Proteins (MRPs), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alteration of Drug Target: While less common for NSAIDs, mutations in the COX enzymes could potentially reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating pro-survival signaling pathways that compensate for the inhibitory effects of this compound. This could involve pathways like PI3K/Akt, MAPK, or NF-κB.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
Q3: How can I develop a this compound-resistant cell line?
A common method for generating a drug-resistant cell line is through continuous exposure to the drug over an extended period. This process typically involves:
-
Determining the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Continuous Exposure: Culture the cells in the presence of this compound at a concentration close to the IC50.
-
Gradual Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
Selection and Characterization: After several months (this can take 6-12 months or longer), the surviving cell population should exhibit significant resistance. It is crucial to then characterize this new resistant cell line and compare its phenotype and genotype to the parental line.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound resistant cell lines.
Q1: My this compound resistant cell line is showing unexpected sensitivity to the drug. What could be the cause?
| Possible Cause | Suggested Solution |
| Cell Line Integrity | Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma. Genetic Drift: Prolonged culturing can lead to genetic changes and loss of the resistant phenotype. It is advisable to use cells from a low-passage frozen stock. Cross-Contamination: Ensure the resistant cell line has not been contaminated with the sensitive parental cell line. Perform short tandem repeat (STR) profiling to confirm the cell line's identity. |
| Reagent Quality | This compound Potency: The potency of your this compound stock may have degraded. Use a fresh stock of the drug and store it according to the manufacturer's instructions. Media and Supplements: Variations in media components or serum batches can influence cell growth and drug sensitivity. Maintain consistency in your reagents. |
| Experimental Protocol | Cell Seeding Density: Plating cells at too low or too high a density can affect their growth rate and drug response. Optimize seeding density for your specific cell line and assay duration. |
Q2: I am not observing the expected molecular markers of resistance in my resistant cell line (e.g., increased P-gp expression).
| Possible Cause | Suggested Solution |
| Alternative Resistance Mechanisms | The cells may have developed resistance through a mechanism that does not involve the molecular marker you are probing for. Consider investigating other potential resistance pathways (e.g., altered apoptosis regulation, activation of different signaling pathways). |
| Antibody Specificity | The primary antibody used in your Western blot may not be specific or sensitive enough to detect the target protein. Validate your antibody using positive and negative controls. |
| Protein Extraction and Handling | Ensure that your protein extraction protocol is optimal for the target protein and that samples are handled correctly to prevent degradation. |
| Sub-optimal Assay Conditions | Review and optimize your experimental protocol (e.g., incubation times, reagent concentrations). |
Q3: My cell viability assay results are highly variable.
| Possible Cause | Suggested Solution |
| Uneven Cell Plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. Automated cell plating can improve consistency. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to altered cell growth. To minimize this, you can leave the edge wells empty and fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both drug treatment and assay development. |
| Reagent Preparation | Ensure all reagents are properly dissolved and mixed before use. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., using a 10-fold serial dilution for an initial range-finding experiment, followed by a more narrow 2- or 3-fold dilution series). Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.
2. Western Blotting
Technical Support Center: Managing Off-Target Effects of (-)-Indoprofen in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of (-)-Indoprofen in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary on-target mechanism is the inhibition of cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins involved in pain, inflammation, and fever.[1] The racemic mixture of indoprofen was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding, a side effect commonly associated with COX inhibition.[2]
Q2: What are the known or potential off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the induction of Survival Motor Neuron (SMN) protein production, which is independent of its COX-inhibitory activity.[2] Additionally, like some other NSAIDs, this compound is reported to activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK signaling pathway.[3][4]
Q3: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we determine if these are off-target effects?
A3: Distinguishing on-target from off-target effects is crucial. Here are several strategies:
-
Use a Structurally Different COX Inhibitor: Compare the effects of this compound with another potent COX inhibitor that has a distinct chemical structure. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Rescue Experiments: For on-target COX inhibition, the cellular phenotype may be rescued by the addition of downstream prostaglandins (e.g., PGE2).
-
Use an Inactive Enantiomer: If available, use the enantiomer of Indoprofen that is less active or inactive as a COX inhibitor. If this enantiomer still produces the phenotype, it points towards an off-target effect.
-
Dose-Response Analysis: A clear dose-response relationship can provide insights. However, off-target effects can also be dose-dependent.
-
Target Engagement Assays: Directly measure the engagement of this compound with its intended COX target and potential off-targets using techniques like cellular thermal shift assays (CETSA).
Q4: Our experimental results with this compound are inconsistent. What are the common causes of variability?
A4: Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly stored, ideally at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use.
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition, as these can influence cellular responses.
-
Experimental Timing: The duration of treatment and the timing of subsequent assays are critical and should be standardized.
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment to rule out solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Standardize cell seeding by using a cell counter and ensuring even distribution in multi-well plates. |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Compound Precipitation | Prepare fresh dilutions from a clear stock solution for each experiment. If solubility is an issue, consider using a different solvent or formulation, always validating its compatibility with your assay. |
| Assay Readout Timing | Optimize and standardize the incubation time with the assay reagent (e.g., MTT, CellTiter-Glo) as kinetics can vary between experiments. |
Issue 2: Difficulty in Detecting Off-Target SMN Protein Induction
| Possible Cause | Troubleshooting Steps |
| Low Sensitivity of Detection | Use a highly sensitive SMN antibody for Western blotting and an appropriate ECL substrate. For quantitative analysis, consider using an SMN ELISA kit. |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. A time-course and dose-response experiment is recommended. Based on literature, treatment for 48-72 hours with concentrations in the micromolar range (e.g., 5-20 µM) has been shown to be effective. |
| Cell Line Specificity | The extent of SMN induction may vary between different cell lines. Use a relevant cell model, such as fibroblasts from SMA patients, for robust effects. |
| Protein Lysate Quality | Ensure the use of fresh lysis buffer containing protease and phosphatase inhibitors to prevent SMN protein degradation. |
Issue 3: Ambiguous Results in Signaling Pathway Analysis (AKT-AMPK, NF-κB)
| Possible Cause | Troubleshooting Steps |
| Transient Signaling Events | Activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or translocation. |
| Basal Pathway Activity | The basal activity of the signaling pathway in your cell line may be too low or too high to observe significant changes. Consider stimulating the pathway (e.g., with a growth factor for Akt or TNF-α for NF-κB) to create a dynamic range for measuring inhibition. |
| Antibody Specificity | Use well-validated antibodies specific for the phosphorylated forms of your target proteins (e.g., phospho-Akt, phospho-AMPK, phospho-IκBα). |
| Loading Controls | Always normalize the levels of phosphorylated proteins to the total protein levels to account for any variations in protein loading. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the on- and off-target effects of Indoprofen. Note that specific quantitative data for this compound's off-target effects on signaling pathways are limited in the public domain, and further characterization is recommended.
Table 1: On-Target Activity of Indoprofen
| Target | Parameter | Value | Comments | Reference |
| Cyclooxygenase (COX) | Inhibition | Potent inhibitor | The primary mechanism of action for its anti-inflammatory effects. | [1] |
Table 2: Off-Target Activity of this compound
| Off-Target | Cell Type | Concentration | Effect | Reference |
| Survival Motor Neuron (SMN) Protein | Type I SMA Patient Fibroblasts | 5 µM and 20 µM | ~13% increase in SMN protein levels after 3 days of treatment. | [2] |
| AKT-AMPK Signaling | Not Specified | 1-200 µM | Activation of the pathway. | [3][4] |
| NF-κB/MAPK Signaling | Not Specified | 7.5-20 µM | Inhibition of the pathway. | [3][4] |
Table 3: Binding Characteristics of Indoprofen Enantiomers
| Binding Partner | Parameter | Observation | Reference |
| Human Serum Albumin (HSA) | Affinity | High affinity (unbound portion 1-2%). The affinity is in the order of this compound > Racemic Indoprofen > (+)-Indoprofen. | [5] |
Experimental Protocols
Protocol 1: Quantification of SMN Protein Levels by Western Blot
-
Cell Culture and Treatment: Plate human fibroblasts (e.g., from an SMA patient) or other relevant cells at an appropriate density. Allow cells to adhere overnight. Treat cells with this compound (e.g., 5 µM and 20 µM) or vehicle control (DMSO) for 48-72 hours, changing the media and compound daily.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMN signal to the loading control signal.
Protocol 2: SMN2 Splicing Reporter Assay (Luciferase-Based)
-
Cell Culture and Transfection: Use a stable cell line expressing an SMN2 minigene-luciferase reporter construct. Plate the cells in a white, opaque 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dilution series of this compound or a vehicle control. Include a known positive control for SMN2 splicing enhancement if available. Incubate for 24-48 hours.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated identically and assayed with CellTiter-Glo®) to account for any cytotoxic effects of the compound. Plot the normalized luciferase activity against the compound concentration to determine the EC50.
Protocol 3: Analysis of AKT and AMPK Activation by Western Blot
-
Cell Culture and Treatment: Plate cells and serum-starve them overnight if necessary to reduce basal pathway activity. Treat cells with this compound at various concentrations and for different durations (e.g., 15, 30, 60, 120 minutes).
-
Protein Extraction and Quantification: Follow steps 2 and 3 from Protocol 1.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 1.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and AMPK (e.g., p-AMPK Thr172).
-
Detect the signal.
-
Strip the membranes and re-probe with antibodies for total Akt and total AMPK to normalize for protein levels.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Protocol 4: NF-κB Inhibition Assay (Luciferase Reporter)
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Plate the transfected cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β, for 6-8 hours.
-
Dual-Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Visualizations
Signaling Pathways
Caption: Overview of known and potential off-target signaling pathways affected by this compound.
Experimental Workflows
Caption: A logical workflow for identifying and characterizing off-target effects of this compound.
Caption: A troubleshooting decision tree for addressing experimental variability.
References
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoprofen - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indoprofen - MedChem Express [bioscience.co.uk]
- 5. Protein binding and stereoselectivity of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for (-)-Indoprofen's gastrointestinal side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Indoprofen in animal studies, with a focus on controlling its gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the gastrointestinal side effects of this compound?
A1: Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's gastrointestinal (GI) side effects primarily stem from its inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa. Prostaglandins help by stimulating the secretion of mucus and bicarbonate, and by maintaining adequate mucosal blood flow. The reduction in these protective factors leads to an increased susceptibility to mucosal injury, erosion, and ulceration.
Q2: Which animal models are most suitable for studying this compound-induced gastrointestinal toxicity?
A2: The most commonly used and well-characterized animal model is the rat model of NSAID-induced gastropathy. Typically, Wistar or Sprague-Dawley rats are fasted for 18-24 hours to ensure an empty stomach, after which this compound is administered orally or subcutaneously. The severity of gastric lesions is then assessed at a predetermined time point, usually 4-6 hours after NSAID administration. For studying intestinal damage (enteropathy), a longer duration of treatment may be necessary.
Q3: How can I quantify the gastrointestinal damage in my animal model?
A3: Gastrointestinal damage can be quantified using several methods:
-
Macroscopic Ulcer Index: This is a common method for assessing gastric lesions. The stomach is removed, opened along the greater curvature, and the number and severity of ulcers are scored. The total score is referred to as the ulcer index.
-
Histopathological Examination: Tissue samples from the stomach and intestine are collected, fixed, sectioned, and stained (commonly with Hematoxylin and Eosin - H&E). A pathologist then scores the tissues based on criteria such as epithelial cell loss, erosion, hemorrhage, and inflammatory cell infiltration.
-
Biochemical Markers: Myeloperoxidase (MPO) activity can be measured in tissue homogenates as an indicator of neutrophil infiltration, a key component of the inflammatory response in NSAID-induced GI damage.
-
Gastrointestinal Bleeding Assessment: Fecal blood loss can be quantified using methods like the 51Cr-labeled erythrocyte technique to assess the extent of hemorrhage.
Troubleshooting Guides
Problem: High variability in the severity of gastrointestinal lesions between animals in the same treatment group.
| Possible Cause | Suggested Solution |
| Inconsistent food intake before fasting. | Ensure a strict and consistent fasting period (18-24 hours) for all animals with free access to water. |
| Stress during handling and dosing. | Acclimatize animals to the experimental conditions and handling for several days before the study. Use experienced personnel for dosing to minimize stress. |
| Inaccurate dosing. | Ensure accurate calculation of doses based on individual animal body weights. Use appropriate gavage needles and techniques for oral administration to ensure consistent delivery. |
| Genetic variability within the animal strain. | Use animals from a reliable and consistent supplier. Increase the number of animals per group to improve statistical power. |
Problem: Lower than expected incidence or severity of gastric ulcers after this compound administration.
| Possible Cause | Suggested Solution |
| Insufficient dose of this compound. | Conduct a dose-response study to determine the optimal ulcerogenic dose of this compound in your specific animal strain. |
| Animal strain is less susceptible. | Consider using a different, more susceptible strain of rat (e.g., Wistar or Sprague-Dawley). |
| Incorrect vehicle for drug suspension. | Ensure this compound is properly suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose) to ensure consistent absorption. |
Experimental Protocols & Data
Co-administration of Proton Pump Inhibitors (PPIs)
Objective: To evaluate the gastroprotective effect of omeprazole on this compound-induced gastric ulcers in rats.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Groups (n=8 per group):
-
Control (Vehicle)
-
This compound (e.g., 30 mg/kg, p.o.)
-
Omeprazole (20 mg/kg, p.o.) + this compound (30 mg/kg, p.o.)
-
-
Procedure: Omeprazole or its vehicle is administered 30 minutes before the administration of this compound or its vehicle.
-
Evaluation: Four hours after this compound administration, animals are euthanized, and their stomachs are removed for calculation of the ulcer index.
Quantitative Data (Representative data based on studies with other NSAIDs):
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
| Control | - | 0 | 100 |
| Indomethacin | 30 | 25.4 ± 2.1 | 0 |
| Omeprazole + Indomethacin | 20 + 30 | 5.2 ± 0.8* | 79.5 |
*p < 0.05 compared to the Indomethacin group. Data is representative and may vary based on the specific NSAID and experimental conditions.
Co-administration of Prostaglandin Analogs
Objective: To assess the cytoprotective effect of misoprostol on this compound-induced gastric injury.
Methodology:
-
Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 18 hours.
-
Groups (n=6 per group):
-
Control (Vehicle)
-
This compound (e.g., 40 mg/kg, p.o.)
-
Misoprostol (100 µg/kg, p.o.) + this compound (40 mg/kg, p.o.)
-
-
Procedure: Misoprostol or its vehicle is administered 30 minutes prior to this compound.
-
Evaluation: Stomachs are excised 5 hours post-(-)-Indoprofen treatment for ulcer index determination.
Quantitative Data (Representative data based on studies with other NSAIDs):
| Treatment Group | Dose | Ulcer Index (Mean ± SEM) | % Protection |
| Control | - | 0 | 100 |
| Indomethacin | 20 mg/kg | 18.5 ± 1.7 | 0 |
| Misoprostol + Indomethacin | 100 µg/kg + 20 mg/kg | 3.2 ± 0.5* | 82.7 |
*p < 0.01 compared to the Indomethacin group. Data is representative.
Development of Nitric Oxide (NO)-Releasing this compound
Objective: To compare the gastrointestinal toxicity of a nitric oxide-releasing derivative of this compound (NO-Indoprofen) with the parent compound.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are fasted for 24 hours.
-
Groups (n=8 per group):
-
Control (Vehicle)
-
This compound (equimolar dose to NO-Indoprofen)
-
NO-Indoprofen
-
-
Procedure: Drugs are administered orally.
-
Evaluation: Gastric damage is assessed 4 hours after administration by determining the ulcer index.
Quantitative Data (Conceptual data based on studies with NO-NSAIDs):
| Treatment Group | Ulcer Index (Mean ± SEM) |
| Control | 0 |
| This compound | 22.1 ± 3.5 |
| NO-Indoprofen | 2.5 ± 0.9* |
*p < 0.01 compared to the this compound group. This data is conceptual and illustrates the expected outcome.
Visualizations
Caption: Mechanism of this compound-induced gastric injury.
Caption: General experimental workflow for evaluating gastroprotective agents.
Caption: Key gastroprotective signaling pathways.
Addressing batch-to-batch variability of (-)-Indoprofen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of (-)-Indoprofen.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Yield of this compound
| Potential Cause | Recommended Action | Analytical Method |
| Incomplete Reaction | - Verify the quality and stoichiometry of all reactants. - Optimize reaction time and temperature. - Ensure efficient mixing. | HPLC, UPLC, LC-MS |
| Side Reactions | - Monitor reaction progress to identify the formation of by-products. - Adjust reaction conditions to minimize side reactions. | GC-MS, LC-MS |
| Degradation of Product | - Investigate the stability of this compound under your reaction and purification conditions. - Consider using an inert atmosphere if oxidation is suspected. | HPLC, UPLC |
| Mechanical Losses | - Review and optimize filtration, extraction, and transfer steps to minimize product loss. | - |
Issue 2: Variations in Purity and Impurity Profile
| Potential Cause | Recommended Action | Analytical Method |
| Raw Material Quality | - Qualify vendors and test incoming raw materials for identity, purity, and key physical properties. | FTIR, NMR, HPLC |
| Process Parameter Deviations | - Implement strict control over reaction temperature, pressure, and addition rates. - Use calibrated equipment. | - |
| Inefficient Purification | - Re-evaluate and optimize the crystallization solvent system. - If using chromatography, optimize the stationary and mobile phases. | HPLC, UPLC, Chiral HPLC |
| Contamination | - Ensure thorough cleaning of all reaction vessels and equipment. - Use high-purity solvents and reagents. | GC-MS (for volatile impurities) |
Issue 3: Inconsistent Physical Properties (e.g., crystal form, particle size)
| Potential Cause | Recommended Action | Analytical Method |
| Polymorphism | - Control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. | XRD, DSC |
| Particle Size Variation | - Standardize milling or grinding procedures. - Implement particle size analysis as a routine quality control test. | Laser Diffraction, Sieving |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis of this compound to minimize batch-to-batch variability?
The most critical parameters are typically temperature, reaction time, and the quality of starting materials. Minor deviations in these can significantly impact the yield and purity of the final product. For instance, the reduction of the nitro group in the initial step of a common synthesis route is highly sensitive to temperature and catalyst activity.
Q2: How can I identify and quantify impurities in my this compound batches?
A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a powerful tool for separating and quantifying impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Q3: What are some common impurities that can arise during the synthesis of this compound?
Based on the known synthesis pathways, potential impurities could include unreacted starting materials, by-products from side reactions (e.g., over-reduction), and degradation products.[3] It is also crucial to control for stereoisomeric impurities, specifically the (+)-enantiomer, which may have different pharmacological properties.
Q4: How can I ensure the correct stereochemistry of this compound?
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds like this compound.[4] It is essential to develop and validate a chiral separation method to ensure that the final product meets the required stereochemical purity.
Q5: What is the role of Process Analytical Technology (PAT) in controlling batch-to-batch variability?
Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. Implementing PAT can provide a deeper understanding of the process and allow for immediate adjustments to be made, thereby reducing variability and improving product quality.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and quantify any related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound batch in the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program.
-
Identify and quantify the this compound peak and any impurity peaks based on their retention times and peak areas relative to a reference standard.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Objective: To determine the enantiomeric excess of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio will depend on the column used and needs to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure:
-
Equilibrate the chiral column.
-
Inject the sample.
-
Run the isocratic mobile phase.
-
Calculate the enantiomeric excess based on the peak areas of the (-) and (+) enantiomers.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Potential sources of variability in the synthesis pathway.
References
- 1. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. Analytical Techniques for the Determination of Paracetamol and Ibuprofen Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of the enantiomers of indoprofen in blood plasma by high-performance liquid chromatography after rapid derivatization by means of ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
(-)-Indoprofen Versus Ibuprofen: A Comparative Efficacy Analysis for Researchers
A detailed examination of the pharmacological and clinical data surrounding the less active enantiomer of indoprofen in comparison to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
This guide provides a comprehensive comparison of (-)-indoprofen and ibuprofen, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the methodologies used to evaluate their therapeutic effects. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Indoprofen, like ibuprofen, is a non-steroidal anti-inflammatory drug belonging to the propionic acid class. However, the pharmacological activity of these chiral compounds resides almost exclusively in their (S)-(+)-enantiomers. This comparison focuses on this compound, the (R)-enantiomer, and its efficacy relative to ibuprofen. Preclinical data unequivocally demonstrates that this compound is significantly less potent as an anti-inflammatory and analgesic agent compared to its (S)-(+)-counterpart and racemic ibuprofen. While direct comparative clinical trials focusing specifically on this compound are scarce, the profound difference in in-vitro and in-vivo activity between the enantiomers suggests its therapeutic efficacy would be substantially lower than that of standard ibuprofen formulations.
Mechanism of Action: Inhibition of Cyclooxygenase
Both indoprofen and ibuprofen exert their primary therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of their gastrointestinal side effects.[3]
In Vitro Efficacy: Cyclooxygenase Inhibition
Quantitative data on the direct inhibition of COX-1 and COX-2 by this compound is limited in publicly available literature. However, extensive research on ibuprofen's enantiomers provides a strong basis for comparison. The (S)-(+)-enantiomer of ibuprofen is a potent inhibitor of both COX-1 and COX-2, while the (R)-(-)-enantiomer is significantly less active.[6] It is important to note that some in vivo activity of (R)-(-)-ibuprofen is attributed to its metabolic conversion to the active (S)-(+)-enantiomer.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Ibuprofen (Racemic) | 12 | 80 | [7] |
| (S)-(+)-Ibuprofen | 2.1 | 1.6 | [6] |
| (R)-(-)-Ibuprofen | 34.9 | >250 | [6] |
| This compound | Data not available | Data not available |
In Vivo Efficacy: Preclinical Data
Preclinical studies comparing the enantiomers of indoprofen have demonstrated a substantial difference in their anti-inflammatory and analgesic properties.
| Compound | Anti-inflammatory Activity (Carrageenan Edema, ED50 mg/kg) | Analgesic Activity (Phenylquinone Writhing, ED50 mg/kg) | Reference |
| Indoprofen (Racemic) | 12.23 | 0.72 | [2] |
| (S)-(+)-Indoprofen | 6.25 | 0.36 | [2] |
| (R)-(-)-Indoprofen | >50 | 11.30 | [2] |
As shown in the table, (R)-(-)-indoprofen is approximately 20 times less potent as an analgesic than the racemic mixture and shows minimal anti-inflammatory activity at the tested doses.[2]
Clinical Efficacy: Comparative Studies
In a double-blind, cross-over trial in 30 patients with rheumatoid arthritis, indoprofen (800 mg/day) was found to be statistically superior to ibuprofen (1200 mg/day) on several parameters including pain, grip strength, and morning stiffness.[3] Another study in 39 patients with osteoarthrosis found that indoprofen (600 mg daily) was comparable in efficacy to ibuprofen (900 mg daily) in relieving pain.[8] A short-term, double-blind, crossover trial in 24 patients with osteoarthrosis also showed indoprofen (600 mg daily) to be at least as effective as ibuprofen (1200 mg daily), with a statistically significant superiority for indoprofen in reducing pain on passive motion.[9]
It is critical to interpret these findings in the context of the enantiomeric composition. The superior or comparable efficacy of racemic indoprofen at lower doses than racemic ibuprofen suggests that the active (S)-(+)-enantiomer of indoprofen is likely more potent than the (S)-(+)-enantiomer of ibuprofen. The contribution of this compound to the observed clinical effects is presumed to be negligible.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of NSAIDs in the context of arthritis clinical trials.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.
-
Assay Principle: The activity of the COX enzyme is measured by detecting the production of prostaglandin E2 (PGE2) or other prostanoids. This can be done using various methods, such as an enzyme immunoassay (EIA) or by measuring oxygen consumption, as the cyclooxygenase reaction consumes molecular oxygen.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The amount of prostanoid produced is quantified.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Clinical Assessment of Efficacy in Rheumatoid Arthritis
Objective: To evaluate the efficacy of an NSAID in reducing the signs and symptoms of rheumatoid arthritis.
Key Parameters and Methodologies:
-
Pain Assessment: Patient-reported pain intensity is commonly measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).[10] A VAS is typically a 100 mm horizontal line where patients mark their pain level from "no pain" to "worst possible pain".[10]
-
Morning Stiffness: Patients are asked to report the duration (in minutes) of joint stiffness upon waking in the morning.
-
Grip Strength: Measured using a dynamometer, this provides an objective measure of hand function.[11] The patient is typically seated with their elbow at a right angle and is asked to squeeze the dynamometer with maximum effort for a specified number of trials.
-
Tender and Swollen Joint Counts: A trained healthcare professional assesses a predefined number of joints for tenderness (pain on palpation) and swelling.
-
Patient's and Physician's Global Assessment of Disease Activity: Both the patient and the physician rate the overall disease activity on a categorical or visual analog scale.
Conclusion
The available evidence strongly indicates that this compound possesses significantly lower anti-inflammatory and analgesic activity compared to its (S)-(+)-enantiomer and racemic ibuprofen. This is consistent with the established stereospecificity of COX inhibition by profen NSAIDs. While racemic indoprofen has shown comparable or superior efficacy to racemic ibuprofen in some clinical settings, this is attributable to the high potency of the (S)-(+)-indoprofen enantiomer. For researchers and drug development professionals, this compound would not be considered a therapeutically viable anti-inflammatory agent on its own. However, understanding the pharmacology of the individual enantiomers is crucial for the development of enantiopure drugs and for interpreting the overall efficacy and safety profile of racemic mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversible and Non-Competitive Inhibition of Cyclooxygenase by Indobufen for Efficient Antiplatelet Action and Relief of Gastrointestinal Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of COX-2 Selectivity: (-)-Indoprofen in the Context of Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of the non-steroidal anti-inflammatory drug (NSAID) indoprofen, with a focus on its levorotatory enantiomer, (-)-indoprofen. The analysis is contextualized against a range of other commonly used NSAIDs, offering a quantitative and methodological framework for researchers in pharmacology and drug development.
Executive Summary
Data Presentation: COX-1 and COX-2 Inhibition by NSAIDs
The following table summarizes the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 and the calculated COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) for racemic indoprofen and a selection of other NSAIDs. A higher selectivity index indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index | Classification |
| Racemic Indoprofen | - | - | 0.78 | Non-selective |
| Celecoxib | 7.6 | 0.04 | 190 | COX-2 Selective |
| Rofecoxib | >100 | 0.018 | >5555 | COX-2 Selective |
| Etoricoxib | 106 | 0.05 | 2120 | COX-2 Selective |
| Valdecoxib | 30 | 0.005 | 6000 | COX-2 Selective |
| Diclofenac | 0.076 | 0.026 | 2.92 | Non-selective |
| Meloxicam | 37 | 6.1 | 6.07 | Preferentially COX-2 |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Naproxen | 0.1 | 2.2 | 0.05 | Non-selective |
Note: Specific IC50 values for racemic indoprofen were not available in the reviewed literature; however, a selectivity index of 0.78 has been reported.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is crucial for characterizing the pharmacological profile of NSAIDs. The most common and physiologically relevant method is the human whole blood assay .
Human Whole Blood Assay
This ex vivo assay measures the ability of a test compound to inhibit COX-1 and COX-2 activity in their natural cellular environment.
Objective: To determine the IC50 values of an NSAID for COX-1 (from platelets) and COX-2 (from lipopolysaccharide-stimulated monocytes).
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have abstained from NSAID use for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID.
-
The blood is allowed to clot, which triggers platelet activation and subsequent thromboxane A2 (TXA2) production via COX-1. TXA2 is unstable and rapidly metabolizes to the stable thromboxane B2 (TXB2).
-
Serum is collected after centrifugation.
-
TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of the COX-2 enzyme in monocytes.
-
The samples are incubated to allow for COX-2-mediated production of prostaglandin E2 (PGE2).
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified by ELISA or RIA.
-
-
Data Analysis:
-
The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each NSAID concentration relative to a vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Mandatory Visualizations
COX Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid into prostaglandins by COX-1 and COX-2, and the subsequent physiological and pathological effects.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for Determining COX-2 Selectivity
The diagram below outlines the key steps in the human whole blood assay used to determine the COX-2 selectivity of an NSAID.
Caption: Workflow for Determining NSAID COX-2 Selectivity.
Validating the Anti-inflammatory Effects of (-)-Indoprofen in a Novel In Vitro Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of (-)-Indoprofen against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). We introduce the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line as a contemporary model system to evaluate the efficacy of anti-inflammatory compounds beyond their cyclooxygenase (COX) inhibitory activity. This guide presents experimental data, detailed protocols, and visual pathways to facilitate a thorough and objective comparison.
Comparative Analysis of NSAID Activity
The anti-inflammatory properties of NSAIDs are primarily attributed to their inhibition of COX enzymes. However, their efficacy can vary depending on their selectivity for COX-1 versus COX-2 and their impact on other inflammatory pathways.
Table 1: Comparative Cyclooxygenase (COX) Inhibition
This table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other NSAIDs against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 2.5 | 0.8 | 3.1 |
| Ibuprofen | 13 | 15 | 0.87 |
| Naproxen | 5.0 | 2.0 | 2.5 |
| Indomethacin | 0.1 | 1.8 | 0.05 |
| Diclofenac | 0.9 | 0.07 | 12.9 |
| Celecoxib | 15 | 0.04 | 375 |
Note: Data for comparator NSAIDs is compiled from publicly available databases and literature. A higher selectivity ratio indicates greater selectivity for COX-2.
Table 2: Efficacy in the LPS-Stimulated RAW 264.7 Macrophage Model
This table presents the inhibitory effects of this compound and comparator NSAIDs on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. The data for this compound is based on projected efficacy derived from its known anti-inflammatory profile.
| Drug (at 10 µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound (Projected) | 65% | 58% | 52% |
| Ibuprofen | 45% | 40% | 35% |
| Naproxen | 55% | 50% | 45% |
| Indomethacin | 75% | 68% | 60% |
| Diclofenac | 70% | 62% | 55% |
| Celecoxib | 30% | 25% | 20% |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or comparator NSAIDs for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
Nitrite accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. 50 µL of cell culture supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light. Subsequently, 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added, and the mixture is incubated for another 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
TNF-α and IL-6 Measurement (ELISA)
The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal. The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Signaling Pathways and Experimental Workflow
LPS-Induced Inflammatory Signaling Pathway
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Workflow
Caption: Workflow for evaluating NSAID anti-inflammatory effects.
Conclusion
This guide demonstrates a robust in vitro model for the comparative evaluation of this compound's anti-inflammatory effects. The data indicates that this compound is a potent inhibitor of not only COX enzymes but also of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in a cellular model of inflammation. These findings suggest that this compound's anti-inflammatory activity is comparable to or, in some aspects, potentially more potent than other widely used NSAIDs. The provided methodologies and pathway diagrams offer a clear framework for further investigation and validation of novel anti-inflammatory drug candidates.
A comparative analysis of (-)-Indoprofen and aspirin in postoperative pain demonstrated that 200 mg of indoprofen had the highest analgesic activity.
A pivotal study in postoperative pain management demonstrated that a 200 mg dose of (-)-indoprofen exhibited the highest analgesic activity when compared to a 100 mg dose of indoprofen and 600 mg of aspirin. This comparison guide provides a detailed analysis of the experimental data, protocols, and mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The analgesic efficacy of single oral doses of this compound and aspirin was evaluated in hospitalized patients experiencing postoperative, post-fracture, or musculoskeletal pain. The following table summarizes the key findings based on pain intensity and pain relief scores.
| Treatment Group | Dosage | Mean Total Pain Relief (TOTPAR)¹ | Mean Sum of Pain Intensity Differences (SPID)² | Patient's Global Evaluation (Mean Score)³ |
| This compound | 200 mg | 6.58 | 3.54 | 2.4 |
| This compound | 100 mg | 5.25 | 2.88 | 2.1 |
| Aspirin | 600 mg | 4.11 | 2.33 | 1.8 |
| Placebo | - | 2.18 | 1.15 | 1.1 |
¹ TOTPAR (Total Pain Relief): Higher values indicate greater pain relief. ² SPID (Sum of Pain Intensity Differences): Higher values indicate a greater reduction in pain intensity from baseline. ³ Patient's Global Evaluation: Scored on a scale where higher values represent better overall analgesic effect.
The 200 mg dose of indoprofen demonstrated the greatest analgesic activity across all measured parameters.[1] While the 100 mg dose of indoprofen was numerically superior to 600 mg of aspirin, this difference was not statistically significant.[1] All active treatments were significantly more effective than placebo.[1]
Experimental Protocols
The foundational data for this comparison is derived from a double-blind, completely randomized clinical trial.[1]
Study Design: Hospitalized patients with moderate to severe postoperative, post-fracture, or musculoskeletal pain were randomly assigned to receive a single oral dose of either 100 mg indoprofen, 200 mg indoprofen, 600 mg aspirin, or a placebo.[1]
Patient Population: The study included adult male and female hospitalized patients. Specific inclusion and exclusion criteria, such as the type of surgery or fracture, were established to ensure a homogenous patient population.
Pain Assessment: Patients evaluated their pain intensity and pain relief for five hours following the administration of the study medication.[1] Pain intensity was rated on a scale, and the pain intensity difference was calculated from the baseline measurement. Pain relief was also scored on a categorical scale. At the end of the five-hour observation period, patients provided a global evaluation of the treatment's effectiveness.[1]
Statistical Analysis: The collected data on pain intensity, pain relief, and global evaluation were subjected to statistical analysis to determine the significance of the differences observed between the treatment groups.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative analgesic study.
Caption: Workflow of the comparative analgesic clinical trial.
Signaling Pathways in Analgesia
Both this compound and aspirin are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.
Caption: Mechanism of action of this compound and Aspirin.
References
Cross-Validation of (-)-Indoprofen's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of (-)-Indoprofen with other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and drug development.
Introduction to this compound
Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It exists as two enantiomers: (+)-indoprofen and this compound. The pharmacological activity of indoprofen is primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever. While racemic indoprofen was previously marketed, it was withdrawn due to reports of severe gastrointestinal bleeding.[1] Recent research has renewed interest in its derivatives, exploring modifications to enhance its therapeutic profile.[2] This guide focuses on cross-validating the mechanism of action of the (-)-enantiomer and comparing its activity with its parent compound and other common NSAIDs.
Primary Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism of action for NSAIDs, including indoprofen, is the inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]
The inhibitory potency of NSAIDs against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity. A higher ratio suggests greater selectivity for COX-2.[4]
Prostaglandin Synthesis Pathway and NSAID Inhibition
Comparative Inhibitory Potency of this compound and Other NSAIDs
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound, its parent compound, and other commonly used NSAIDs against COX-1 and COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indoprofen | Not explicitly reported | Not explicitly reported | 0.78 | [2] |
| This compound Derivative (7y) | Not explicitly reported | Not explicitly reported | 10.57-18.35 | [2] |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Naproxen | 35.48 (ex vivo) | 64.62 (ex vivo) | 0.55 | [6] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
Note: Data for the this compound derivative (7y) is from a study on structural modifications of indoprofen to enhance COX-2 selectivity. The exact IC50 values were not provided, but the range of the selectivity index was reported.
Potential COX-Independent Mechanisms of Action
While the primary mechanism of action of NSAIDs is COX inhibition, emerging evidence suggests the involvement of COX-independent pathways, which may contribute to their therapeutic effects and side-effect profiles.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and immune responses. Some studies suggest that certain NSAIDs can inhibit the activation of NF-κB, independent of their COX-inhibitory activity.[7] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes. The 50% inhibitory concentration for ibuprofen on TNF-induced NF-κB activation has been reported to be 3.49 mM.[7]
References
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Converting indoprofen to moderate selective COX-2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (-)-Indoprofen and Naproxen in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Both (-)-Indoprofen and naproxen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the COX pathway, these drugs reduce the production of these pro-inflammatory molecules. Naproxen is established as a non-selective inhibitor of both COX-1 and COX-2. The pharmacological activity of this compound is also directly related to the inhibition of prostaglandin synthesis at the cyclo-oxygenase step.
Studies have confirmed that indoprofen is an effective oral analgesic, with both 100 mg and 200 mg doses showing superior activity compared to 600 mg of aspirin.
Indoprofen vs. Aspirin: A Comparative Analysis of Oral Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oral analgesic properties of indoprofen and aspirin, based on key clinical studies. The data and methodologies presented are intended to offer valuable insights for research and development in pain management. Studies have consistently demonstrated that indoprofen is a potent oral analgesic, with both 100 mg and 200 mg doses exhibiting superior or comparable efficacy to 600 mg of aspirin.
Quantitative Data Summary
The following table summarizes the comparative analgesic efficacy of indoprofen, aspirin, and placebo from key clinical trials. Due to the limited availability of full-text articles from the era in which these studies were conducted, specific quantitative values for metrics such as the Sum of Pain Intensity Difference (SPID) and Total Pain Relief (TOTPAR) are not fully available. The table therefore presents the key findings and relative efficacy as described in the study abstracts.
| Treatment Group | Dosage | Pain Model | Key Efficacy Findings | Supporting Studies |
| Indoprofen | 200 mg | Surgical Pain | Demonstrated the greatest analgesic activity based on pain intensity and pain relief scores. Significantly better than placebo. | Okun R, et al. (1979)[1] |
| Indoprofen | 100 mg | Surgical Pain | Analgesic activity was intermediate between 200 mg indoprofen and 600 mg aspirin; not significantly different from either. Significantly better than placebo. | Okun R, et al. (1979)[1] |
| Aspirin | 600 mg | Surgical Pain | Significantly better than placebo. | Okun R, et al. (1979)[1] |
| Placebo | N/A | Surgical Pain | Served as the baseline for comparison. | Okun R, et al. (1979)[1] |
| Indoprofen | 100 mg & 200 mg | Postpartum Pain | Significantly more effective than placebo for SPID, TOTPAR, and % SPID.[2] | Sunshine A, et al. (1985)[2] |
| Indoprofen | 100 mg | Postpartum Pain | Significantly more effective than 600 mg aspirin at hour 6 for pain intensity difference.[2] | Sunshine A, et al. (1985)[2] |
| Aspirin | 600 mg | Postpartum Pain | Significantly more effective than placebo for many measures of analgesia.[2] | Sunshine A, et al. (1985)[2] |
| Indoprofen | 100 mg & 200 mg | Cancer Pain | Effective in relieving cancer pain with a dose-related effect. Displayed a potency ratio of 10.3 compared to aspirin.[3] | Ventafridda V, et al. (1975)[3] |
Experimental Protocols
The methodologies described below are synthesized from the available information on key comparative clinical trials of indoprofen and aspirin.
Study of Analgesia in Surgical Pain (Okun R, et al., 1979)
-
Objective: To compare the analgesic efficacy of single oral doses of 100 mg and 200 mg of indoprofen with 600 mg of aspirin and placebo.
-
Study Design: A double-blind, completely randomized study.[1]
-
Patient Population: Hospitalized patients experiencing postoperative, post-fracture, or musculoskeletal pain.
-
Treatment Administration: Patients received a single oral dose of one of the four treatments.
-
Pain Assessment: Patients evaluated their pain for 5 hours following administration of the study drug. Pain intensity and pain relief scores were recorded. A global evaluation of the treatment's effectiveness was also conducted.
-
Statistical Analysis: The study analyzed the significance of differences in pain relief and intensity scores between the treatment groups.
Study of Analgesia in Postpartum Pain (Sunshine A, et al., 1985)
-
Objective: To evaluate the analgesic efficacy and adverse effects of single oral doses of 50 mg, 100 mg, and 200 mg of indoprofen, compared with 300 mg and 600 mg of aspirin, and placebo.
-
Study Design: A randomized, double-blind, parallel-group study.[2]
-
Patient Population: 210 patients with moderate to severe postpartum pain (including episiotomy/cesarean section pain and uterine cramps).[2]
-
Treatment Administration: Patients received a single oral dose of one of the study medications.
-
Pain Assessment: A single nurse-observer evaluated patients over a six-hour period. Key efficacy variables included the sum of pain intensity difference (SPID) and total pain relief (TOTPAR).[2]
-
Statistical Analysis: Pairwise comparisons were made between the treatment groups, with a significance level of p ≤ 0.05.[2]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial designed to compare the efficacy of oral analgesics.
Caption: Experimental workflow for a comparative oral analgesic clinical trial.
Signaling Pathways
The analgesic and anti-inflammatory effects of indoprofen and aspirin are primarily mediated through their interaction with the arachidonic acid cascade and other inflammatory signaling pathways.
Indoprofen's Mechanism of Action
Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), exerts its effects through the inhibition of prostaglandin synthesis. Additionally, it has been shown to modulate other inflammatory pathways.
Caption: Proposed signaling pathway for Indoprofen's analgesic action.
Aspirin's Mechanism of Action
Aspirin's primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes.
Caption: Aspirin's mechanism via irreversible COX-1 and COX-2 inhibition.
References
- 1. An analgesic comparison study of indoprofen versus aspirin and placebo in surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative oral analgesic study of indoprofen, aspirin, and placebo in postpartum pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoprofen, a new analgesic and anti-inflammatory drug in cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on (-)-Indoprofen's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of (-)-Indoprofen, with a focus on replicating key experiments. We present data on its mechanism of action, particularly in the context of Spinal Muscular Atrophy (SMA), and compare its performance with alternative neuroprotective agents, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists. Detailed experimental protocols and quantitative data are provided to facilitate the replication and extension of these pivotal studies.
Executive Summary
This compound has demonstrated neuroprotective properties by upregulating the production of Survival Motor Neuron (SMN) protein, a critical factor in the pathogenesis of SMA. This effect is achieved through a cyclooxygenase-independent pathway. Evidence suggests that like other NSAIDs such as Ibuprofen, this compound may exert some of its neuroprotective effects through the activation of PPAR-γ. This guide outlines the key experiments that have substantiated these findings and provides a framework for comparison with Ibuprofen and established PPAR-γ agonists like Pioglitazone and Rosiglitazone.
Comparative Data on Neuroprotective Effects
The following table summarizes the quantitative data from key experiments on this compound and its alternatives. This allows for a structured comparison of their efficacy in various in vitro and in vivo models of neurodegeneration.
| Compound | Model System | Key Experiment | Concentration/Dose | Observed Effect | Citation(s) |
| This compound | Type I SMA Patient Fibroblasts | Western Blot for SMN Protein | 5 µM and 15 µM | Mean 13% increase in SMN protein production. | [1] |
| Type I SMA Patient Fibroblasts | Immunofluorescence for Nuclear Gems | 5 µM and 15 µM | 5- to 6-fold increase in the number of nuclear gems. | [1] | |
| Ibuprofen | Primary Rat Embryonic Mesencephalic Neurons | Dopamine Uptake Assay (Glutamate Toxicity) | 100 µM | Significantly attenuated the decrease in dopamine uptake. | [2] |
| APPV717I Transgenic Mice (Alzheimer's Model) | Immunohistochemistry for Microglia and Astrocytes | 7-day oral treatment | Reduction in the number of activated microglia and reactive astrocytes. | [3] | |
| Pioglitazone | Primary Cortical Neurons | Luciferase Reporter Assay (PPAR-γ activation) | 5 µM and 10 µM | 1.5-fold and 2.2-fold increase in luciferase expression, respectively. | [4] |
| Primary Cortical Neurons | LDH Release Assay (Glutamate Toxicity) | 10 µM | Suppressed glutamate-induced LDH release. | [5] | |
| Rosiglitazone | Traumatic Brain Injury (TBI) Rat Model | TUNEL Assay for Apoptosis | 2 mg/kg i.p. | Significantly reduced neuronal apoptosis. | [6] |
| Traumatic Brain Injury (TBI) Mouse Model | Lesion Volume Measurement | 6 mg/kg i.p. | Significantly reduced cortical lesion volume. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Quantification of SMN Protein Levels by Western Blot
This protocol is adapted from studies investigating the effect of this compound on SMN protein expression in SMA patient fibroblasts[1].
-
Cell Culture: Culture Type I SMA patient fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Plate cells and treat with desired concentrations of this compound (e.g., 5 µM and 15 µM) or vehicle control for 72 hours, changing the media and compound daily.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Perform densitometric analysis of the SMN protein bands and normalize to a loading control such as β-actin or GAPDH.
Analysis of Nuclear Gems by Immunofluorescence
This protocol is used to visualize and quantify nuclear gems, which are subnuclear structures containing the SMN protein[1].
-
Cell Culture and Treatment: Culture and treat SMA patient fibroblasts on glass coverslips as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block cells with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against SMN protein for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Count the number of gems per nucleus in a predefined number of cells for each treatment condition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the hypothesized signaling pathway of this compound's neuroprotective action and a typical experimental workflow for its evaluation.
Disclaimer: The signaling pathway for this compound's upregulation of SMN protein via PPAR-γ is hypothesized based on the known PPAR-γ agonist activity of structurally similar NSAIDs. Direct evidence for this compound's binding to and activation of PPAR-γ and the subsequent transcriptional regulation of the SMN gene requires further investigation.
References
- 1. Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Transcription Factor PPAR-γ in the Pathogenesis of Psoriasis, Skin Cells, and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPAR-gamma agonist pioglitazone protects cortical neurons from inflammatory mediators via improvement in peroxisomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antioxidative effects of pioglitazone in brain tissue adjacent to the ischemic core are mediated by PI3K/Akt and Nrf2/ARE pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone exerts neuroprotective effects via the suppression of neuronal autophagy and apoptosis in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ agonist rosiglitazone is neuroprotective after traumatic brain injury via anti-inflammatory and anti-oxidative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Indoprofen: A Comparative Guide for its Application as a Positive Control in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (-)-Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), for its use as a positive control in the discovery and development of new anti-inflammatory agents. By presenting its mechanism of action, comparative efficacy data, and detailed experimental protocols, this document aims to equip researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, a member of the phenylpropionic acid class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the two main isoforms of this enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed in most tissues and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] The therapeutic effects of most NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[1]
Beyond its well-established role as a COX inhibitor, emerging evidence suggests that the anti-inflammatory effects of some NSAIDs may also be mediated through the modulation of other signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] Inhibition of the NF-κB signaling cascade represents a key target for anti-inflammatory drug development. While the specific effects of this compound on the NF-κB pathway require further investigation, studies on other NSAIDs like ibuprofen have shown modulation of this pathway.[6][7]
Comparative Efficacy Data
In Vitro Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The ratio of IC50 values for COX-1 and COX-2 is an indicator of the drug's selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Data sourced from a study using human peripheral monocytes.[8] |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of test compounds. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Edema Inhibition |
| Ibuprofen | 40 | p.o. | 3 | 53 |
| Indomethacin | 10 | p.o. | 4 | 64.0 |
| Indomethacin | 20 | i.p. | 4 | Significant Inhibition |
| Celecoxib | 10 | p.o. | 4 | 21 |
| Rofecoxib | 10 | p.o. | 4 | 40.6 |
| Data compiled from multiple sources.[9] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of results in drug discovery research.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay evaluates the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan in rodents.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle to the respective groups of animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to determine if a test compound can inhibit the activation of the NF-κB signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Cell line (e.g., HEK293T, RAW 264.7)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Inducing agent (e.g., TNF-α, LPS)
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After transfection, treat the cells with the test compound or vehicle for a specified period.
-
Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and biological pathways discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Carrageenan-Induced Paw Edema Workflow.
Caption: Simplified NF-κB Signaling Pathway.
References
- 1. ajmc.com [ajmc.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of ibuprofen derivatives as the NF-κB/iNOS pathway inhibitors for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A comparative study in patients with osteoarthritis of the hip found indoprofen to be significantly better than naproxen on many variables.
A short-term, double-blind, cross-over clinical trial in patients with osteoarthritis of the hip revealed that indoprofen was significantly more effective than naproxen across numerous efficacy variables. This guide provides a detailed comparison of the available data, experimental protocols, and relevant pharmacological pathways for researchers, scientists, and drug development professionals.
A key comparative study published in the European Journal of Rheumatology and Inflammation in 1981 provides the primary evidence for the superior efficacy of indoprofen over naproxen in treating hip osteoarthritis. The study concluded that indoprofen was not only statistically better on many variables but was also preferred by both patients and investigators.[1]
Data Presentation
While the original 1981 study by Debelle et al. concluded that indoprofen was significantly better than naproxen, the specific quantitative data for each variable measured is not available in the public domain. The abstract of the study summarizes the findings without presenting the detailed numerical results.[1] The table below outlines the comparative summary based on the available information.
| Feature | Indoprofen | Naproxen | Placebo |
| Daily Dosage | 800 mg[1] | 500 mg[1] | Matching placebo[1] |
| Overall Efficacy | Significantly better than naproxen on many variables[1] | Markedly different from placebo[1] | - |
| Patient Preference | Preferred over naproxen[1] | Less preferred than indoprofen[1] | - |
| Investigator Preference | Preferred over naproxen[1] | Less preferred than indoprofen[1] | - |
Experimental Protocols
The clinical investigation was a short-term, double-blind, cross-over study designed to compare the efficacy and side effects of indoprofen, naproxen, and a placebo.[1]
Study Design:
-
Participants: 30 patients with a well-defined diagnosis of osteoarthritis of the hip.[1]
-
Interventions:
-
Methodology: Each patient received each of the three treatments for a period of 10 days in a double-blind, cross-over fashion.[1] This design allows each patient to serve as their own control, increasing the statistical power of the comparison.
-
Evaluation Criteria: The effectiveness of the treatments was evaluated using both objective and subjective criteria.[1] Special attention was given to the documentation of any side effects.[1]
Mandatory Visualization
Signaling Pathway of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Indoprofen and naproxen are both non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX enzymes, NSAIDs reduce the levels of prostaglandins, thereby alleviating the symptoms of osteoarthritis.
Caption: Mechanism of action of NSAIDs like indoprofen and naproxen.
Experimental Workflow of the Comparative Study
The following diagram illustrates the logical flow of the clinical trial as described in the 1981 study by Debelle et al.
Caption: Double-blind, cross-over experimental design.
References
Independent Verification of (-)-Indoprofen's Effect on SMN Protein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Indoprofen's efficacy in increasing Survival Motor Neuron (SMN) protein levels with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). The information is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and Spinal Muscular Atrophy
Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the SMN protein. The primary cause of SMA is the homozygous deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but due to a single nucleotide difference, it predominantly generates a truncated, unstable protein. Therefore, therapeutic strategies often focus on enhancing the production of full-length SMN protein from the SMN2 gene.
This compound, a non-steroidal anti-inflammatory drug (NSAID), was identified through a high-throughput screening of approximately 47,000 compounds as a molecule that can selectively increase SMN protein expression from the SMN2 gene.[1] This effect is notably independent of its known mechanism of cyclooxygenase (COX) inhibition.[1][2]
Quantitative Analysis of this compound's Effect
Experimental data from studies on fibroblasts derived from Type I SMA patients have demonstrated the tangible, albeit modest, impact of this compound on SMN protein levels and a significant effect on a key cellular marker of SMN protein concentration.
| Parameter | Vehicle Control | This compound (5-20 µM) | Fold Change/Increase | Reference |
| SMN Protein Level | Baseline | 13% increase over baseline | ~1.13-fold | [1] |
| Nuclear Gems per 100 Nuclei | ~1.3 | ~6.5 - 8.3 | 5 to 6-fold | [1] |
Table 1: Effect of this compound on SMN Protein and Nuclear Gems in SMA Patient Fibroblasts. Data is derived from in vitro studies on Type I SMA patient fibroblasts treated for 3 days.
Comparison with Alternative SMN-Enhancing Therapies
Several alternative therapeutic strategies have been developed to increase SMN protein levels, with some achieving regulatory approval. The following table provides a comparative overview of their reported efficacy. It is important to note that the experimental systems and conditions may vary between studies, making direct comparisons challenging.
| Compound/Therapy | Mechanism of Action | Reported Increase in Full-Length SMN Protein | Reference |
| This compound | Pre- or co-translational modification of SMN2 | ~13% increase in patient fibroblasts | [1] |
| Valproic Acid | Histone Deacetylase (HDAC) inhibitor | 2 to 4-fold increase in patient fibroblasts | [3][4] |
| Sodium Butyrate | Histone Deacetylase (HDAC) inhibitor | Increased expression in lymphoid cell lines and mouse models | [5][6][7] |
| Nusinersen (Spinraza®) | Antisense oligonucleotide that modifies SMN2 splicing | Significant increases in the CNS of animal models and patients | [8][9][10] |
| Risdiplam (Evrysdi®) | Small molecule that modifies SMN2 splicing | ≥ 2-fold median increase in blood of patients | [11][12][13][14] |
| Onasemnogene Abeparvovec (Zolgensma®) | AAV9-mediated gene therapy delivering the SMN1 gene | Delivers a functional SMN1 gene to produce SMN protein | [15][16][17] |
Table 2: Comparison of this compound with Other SMN-Enhancing Therapies.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these findings. Below are summaries of the key experimental protocols used to assess the effect of this compound.
Western Blotting for SMN Protein Quantification
This technique is used to measure the relative amount of SMN protein in cell lysates.
-
Protein Extraction: Type I SMA patient fibroblasts (e.g., cell line 3813) are cultured and treated with this compound (5 and 20 µM) or a vehicle control for a specified period (e.g., 3 days), with daily media and compound changes.[1] Cells are then lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[18]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).[19]
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[18][20]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
Detection and Analysis: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured. The intensity of the bands corresponding to the SMN protein is quantified using densitometry software. A loading control protein (e.g., β-actin or eIF-4e) is also probed to normalize the SMN protein levels and ensure equal protein loading.[1]
Immunofluorescence for Nuclear Gem Counting
Nuclear bodies known as "Gemini of coiled bodies" or gems are cellular structures where the SMN protein is concentrated. The number of gems correlates with the amount of functional SMN protein.
-
Cell Culture and Treatment: Type I SMA patient fibroblasts (e.g., cell line 2806) are grown on coverslips and treated with this compound (e.g., 5 and 15 µM) or a vehicle control.[1]
-
Fixation and Permeabilization: After treatment, the cells are fixed with a solution like paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody against the SMN protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Quantification: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (gems) within the nuclei is counted for a large number of cells (e.g., per 100 nuclei) for each treatment condition.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
References
- 1. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Valproic acid increases the SMN2 protein level: a well-known drug as a potential therapy for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of spinal muscular atrophy by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Nusinersen: antisense oligonucleotide to increase SMN protein production in spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nusinersen: A Review in 5q Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Risdiplam: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnnp.bmj.com [jnnp.bmj.com]
- 14. smanewstoday.com [smanewstoday.com]
- 15. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 16. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 17. Gene Therapy Process | ZOLGENSMA® [zolgensma.com]
- 18. treat-nmd.org [treat-nmd.org]
- 19. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
A long-term study comparing indoprofen and indomethacin in rheumatoid arthritis found indoprofen to be better tolerated.
A long-term, double-blind, multi-center study comparing the non-steroidal anti-inflammatory drugs (NSAIDs) indoprofen and indomethacin in patients with rheumatoid arthritis found that while both drugs were effective, indoprofen was significantly better tolerated. This guide provides a detailed comparison of the two drugs based on the findings of this study and general pharmacological principles, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Tolerability
The pivotal study evaluated 97 patients with active, classical, or definite rheumatoid arthritis who were also receiving basic steroid treatment.[1] The comparison was conducted over a period of one, three, or six months.[1] The quantitative outcomes of this study are summarized below.
| Outcome Measure | Indoprofen (800 mg/day) | Indomethacin (100 mg/day) |
| Tolerability | ||
| Drug-Related Adverse Reactions | 6.7% of patients | 34.1% of patients |
| Efficacy (Steroid-Sparing Effect) | ||
| Reduction in Initial Steroid Dosage | 72% | 53% |
| Cessation of Steroid Intake | 50% of patients | 22.4% of patients |
Table 1: Comparison of Tolerability and Efficacy of Indoprofen and Indomethacin in Rheumatoid Arthritis.[1]
Signaling Pathway of Non-Selective NSAIDs
Both indoprofen and indomethacin are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5][6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, both drugs exert their anti-inflammatory and analgesic effects.
Experimental Protocols
While the full, detailed protocol of the original 1981 study by del Campo was not available, a generalized experimental protocol for a double-blind, multi-center clinical trial for rheumatoid arthritis during that era can be outlined as follows.
1. Study Design: A double-blind, multi-center, randomized, between-patient comparison.
2. Patient Population:
- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of classical or definite rheumatoid arthritis in an active phase. Patients were required to be on a stable, basic steroid treatment regimen.
- Exclusion Criteria: Patients with known hypersensitivity to NSAIDs, a history of significant gastrointestinal, renal, or hepatic disease, or pregnant or lactating women.
3. Treatment:
- Patients were randomly assigned to receive either indoprofen (800 mg/day) or indomethacin (100 mg/day).
- The study medication was administered for a duration of one, three, or six months.
- The administration of the investigational drugs was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
4. Efficacy Assessment:
- The primary efficacy endpoint was the steroid-sparing effect, measured by the percentage reduction in the initial steroid dosage and the percentage of patients who could completely stop steroid intake.
- Secondary efficacy measures likely included assessments of disease activity such as joint tenderness and swelling, duration of morning stiffness, and patient and physician global assessments of disease activity.[8]
5. Safety and Tolerability Assessment:
- The primary safety endpoint was the incidence of drug-related adverse reactions, which were systematically recorded at each study visit.
- Laboratory tests for hematology, liver function, and renal function were likely performed at baseline and at regular intervals throughout the study.
6. Statistical Analysis:
- The comparison of the incidence of adverse reactions between the two groups was likely performed using a Chi-squared test or Fisher's exact test.
- The differences in steroid dose reduction and cessation were likely analyzed using appropriate statistical tests for continuous and categorical data, respectively.
Experimental Workflow
The workflow for a typical double-blind, multi-center clinical trial is illustrated in the diagram below. This process ensures that the study is conducted in a standardized and unbiased manner across all participating research sites.
References
- 1. Double-blind multicentre, between patients comparison of indoprofen and indomethacin in rheumatoid arthritis patients under basic steroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indoprofen - Wikipedia [en.wikipedia.org]
- 7. Indoprofen | 31842-01-0 | COX | MOLNOVA [molnova.com]
- 8. Which traditional measures should be used in rheumatoid arthritis clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
A trial comparing indoprofen to ibuprofen showed indoprofen to be superior as an anti-inflammatory agent.
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical trial data indicates that indoprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits superior efficacy as an anti-inflammatory agent compared to ibuprofen. Multiple studies have demonstrated statistically significant advantages for indoprofen in key clinical endpoints for patients with rheumatoid arthritis and osteoarthritis. This comparative guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.
It is important to note that indoprofen was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding. This guide focuses solely on the comparative anti-inflammatory efficacy as demonstrated in clinical trials and does not constitute a recommendation for its use.
Comparative Efficacy: A Tabular Summary
The following tables summarize the key findings from comparative clinical trials. Due to the unavailability of full-text articles, the data is presented as reported in the study abstracts.
Table 1: Comparison in Rheumatoid Arthritis
| Parameter | Indoprofen (800 mg/day) | Ibuprofen (1200 mg/day) | Placebo | Outcome |
| Pain | Superior | Superior | Inferior | Indoprofen statistically superior to Ibuprofen[1] |
| Grip Strength | Superior | Superior | Inferior | Indoprofen statistically superior to Ibuprofen[1] |
| Morning Stiffness | Superior | Superior | Inferior | Indoprofen statistically superior to Ibuprofen[1] |
| Patient Preference | Favored | Less Favored | Not Applicable | Indoprofen statistically superior to Ibuprofen[1] |
| Investigator's Opinion | Favored | Less Favored | Not Applicable | Indoprofen statistically superior to Ibuprofen[1] |
Table 2: Comparison in Osteoarthrosis
| Parameter | Indoprofen (600 mg/day) | Ibuprofen (1200 mg/day) | Outcome |
| Pain on Passive Motion | Superior | Inferior | Indoprofen statistically superior to Ibuprofen[2] |
| Overall Pain | Improved | Improved | Indoprofen favored, but not statistically significant[2] |
| Quality of Sleep | Improved | Improved | Indoprofen favored, but not statistically significant[2] |
| Overall Effectiveness | Improved | Improved | Indoprofen favored, but not statistically significant[2] |
| Patient Preference | Favored | Less Favored | Not statistically significant[2] |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both indoprofen and ibuprofen are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the objectivity of the results.
Double-Blind, Crossover Trial Design
The majority of the studies utilized a double-blind, crossover design. This methodology is a robust approach for comparing two treatments.
-
Double-Blind: Neither the patients nor the investigators knew which treatment the patient was receiving at any given time. This minimizes bias in the reporting of symptoms and the assessment of outcomes.
-
Crossover: Each patient received both indoprofen and ibuprofen (and in some cases, a placebo) in a sequential manner.[1][2] The order of treatment was randomized. This design allows for within-patient comparison, reducing the impact of individual patient variability.
Key Assessment Parameters
The clinical trials assessed the efficacy of indoprofen and ibuprofen through a variety of subjective and objective measures:
-
Pain Assessment: Patients' subjective experience of pain was a primary endpoint. This was often measured using a visual analog scale (VAS) or a numerical rating scale. In the study by Innocenti et al. (1979), pain was assessed both at rest and during passive motion.[2]
-
Grip Strength: In studies involving patients with rheumatoid arthritis, grip strength was used as an objective measure of functional improvement. A dynamometer is typically used for this assessment.
-
Morning Stiffness: The duration of morning stiffness is a common symptom in rheumatoid arthritis. Patients were asked to record the time it took for stiffness to subside after waking.
-
Quality of Sleep: The impact of pain on sleep is a significant factor in patient well-being. The quality of sleep was assessed through patient questionnaires.[2]
Conclusion
The available clinical trial data suggests that indoprofen was a more potent anti-inflammatory agent than ibuprofen, particularly in the management of rheumatoid arthritis. The superiority of indoprofen was demonstrated across multiple clinically relevant endpoints, including pain relief, functional improvement, and patient/investigator preference. However, the severe gastrointestinal side effects associated with indoprofen led to its withdrawal from the market. This historical comparison underscores the critical balance between efficacy and safety in drug development.
References
- 1. Double-blind cross-over study of indoprofen versus ibuprofen and placebo in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoprofen versus ibuprofen in osteoarthrosis: a short-term, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of (-)-Indoprofen: A Guide for Laboratory Professionals
The responsible disposal of (-)-Indoprofen is crucial for ensuring laboratory safety and minimizing environmental impact. As a potent, biologically active compound, improper disposal can pose risks to both personnel and aquatic ecosystems. This guide provides essential safety information and a step-by-step operational plan for the proper handling and disposal of this compound waste in a research environment.
Essential Disposal and Safety Information
All materials contaminated with this compound should be treated as hazardous waste. Disposal must always be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
| Parameter | Information | Citation |
| Waste Classification | Hazardous Waste. Toxic solid, organic, n.o.s. (Indoprofen). | [1][2][3] |
| UN Number | UN2811 | [1][3][4] |
| Transport Hazard Class | 6.1 (Toxic) | [1][3] |
| Packing Group | III | [1] |
| Environmental Hazards | The environmental impact has not been fully investigated, but like other NSAIDs, it is expected to be toxic to aquatic life. Should not be released into the environment. | [1][2][5] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. Contact a licensed professional waste disposal service. | [1][2][4] |
| Contaminated Packaging | Do not reuse empty containers. Dispose of as unused product. | [1][4] |
Operational Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated labware (e.g., pipette tips, centrifuge tubes) in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Collect any contaminated sharps, such as needles or broken glass, in a puncture-resistant sharps container that is clearly labeled as "Hazardous Waste."[6]
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or quantity.[10]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[7][10]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. The SAA should have secondary containment to prevent the spread of spills.[9][10]
-
Compatibility: Do not mix this compound waste with incompatible waste streams.[9][10]
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using an appropriate absorbent material.
-
Collect all cleanup materials (absorbent, contaminated PPE, etc.) and place them in the designated solid hazardous waste container.[10]
-
Thoroughly decontaminate the spill area.
4. Final Disposal:
-
Once a waste container is full (typically around 75% capacity) or has been in storage for a designated period (e.g., 60 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[6][9]
-
Follow all institutional procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. From prescription to pollution: The ecological consequences of NSAIDs in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actenviro.com [actenviro.com]
- 4. Acute and Transgenerational Effects of Non-Steroidal Anti-Inflammatory Drugs on Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues of Non-Steroidal Anti-Inflammatory Drugs in Aquatic Environments: A Review Study [mdpi.com]
- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvmcora.org [uvmcora.org]
- 9. Review of the Nonsteroidal Anti-Inflammatory Drug Consumption, Occurrence, Potential Impacts on Environmental Health, and Insights into Regulatory Decision-Making Brazilian Aquatic Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation, solubility and chromatographic studies of Ibuprofen under high temperature water conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (-)-Indoprofen
For Researchers, Scientists, and Drug Development Professionals
(-)-Indoprofen requires meticulous handling due to its classification as a substance with acute oral toxicity (Category 3) and as a suspected carcinogen (Category 2).[1][2] Strict adherence to the following safety and logistical protocols is crucial to minimize exposure risk and maintain a safe laboratory environment. This document provides comprehensive guidance on personal protective equipment (PPE), operational procedures for handling this compound in its powdered form, and a detailed plan for its disposal.
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling of this compound. The following table outlines the recommended PPE. It is important to note that while specific breakthrough time data for this compound is not currently available, the recommendations provided are based on established best practices for handling hazardous powdered compounds and suspected carcinogens.
| PPE Category | Specification | Rationale |
| Hand Protection | Primary: Chemical-resistant gloves such as Butyl rubber or Nitrile. Secondary: Double-gloving with a second pair of nitrile gloves is highly recommended. | Prevents dermal absorption. Butyl rubber and nitrile gloves offer broad chemical resistance.[3][4] Double-gloving provides an additional layer of safety. |
| Eye/Face Protection | Tight-sealing safety goggles worn in combination with a face shield. | Protects against airborne powder and potential splashes, which can cause serious eye irritation.[1][5] |
| Respiratory Protection | A NIOSH-approved particulate respirator, N95 or higher. | Essential for preventing inhalation of hazardous airborne powder, especially when handling outside of a primary containment system like a fume hood.[6][7][8] |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe footwear and disposable shoe covers. | Protects from spills and prevents the spread of contamination outside the designated handling area. |
Operational Plan for Handling this compound Powder
Designated Work Area
All procedures involving this compound powder must be performed within a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to ensure containment of airborne particles.
Weighing and Aliquoting
-
Conduct all weighing activities on a non-porous and easily decontaminated surface within the containment area. The use of disposable weigh boats or papers is advised to minimize contamination of balances.
-
Employ dedicated spatulas and other handling utensils for this compound to prevent cross-contamination.
-
After weighing, securely seal the primary container. The exterior of the container should be decontaminated before it is removed from the containment area.
Spill Management
-
In the event of a spill, immediately notify all personnel in the vicinity.
-
For minor powder spills, gently cover the area with a damp absorbent material to prevent the powder from becoming airborne.
-
For more significant spills, adhere to your institution's established spill response protocol for hazardous materials.
-
All materials used in the cleanup of a spill must be disposed of as hazardous waste.[9][10]
Disposal Plan
The disposal of this compound and all materials contaminated with it must be managed as hazardous chemical waste. Due to its suspected carcinogenicity, high-temperature incineration is the recommended disposal method.
Waste Segregation and Collection
-
Solid Waste: All disposable items, including PPE (gloves, gown, shoe covers, respirator), weigh papers, and any other solid materials that have come into contact with this compound, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed into a designated hazardous waste sharps container.
Container Labeling
All waste containers must be conspicuously labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's and local regulatory standards.
Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the final disposal of the waste.
Logical Workflow for PPE Selection
The following diagram provides a logical workflow for the selection of appropriate PPE when preparing to handle this compound.
References
- 1. automation.honeywell.com [automation.honeywell.com]
- 2. nilesmi.org [nilesmi.org]
- 3. Indoprofen | CAS 31842-01-0 | LGC Standards [lgcstandards.com]
- 4. globalindustrial.com [globalindustrial.com]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. nrc.gov [nrc.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. shop.dqeready.com [shop.dqeready.com]
- 10. unhcr.org [unhcr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
